molecular formula C10H11BrO2 B1336304 3-(4-Bromophenyl)butanoic acid CAS No. 53086-46-7

3-(4-Bromophenyl)butanoic acid

Cat. No.: B1336304
CAS No.: 53086-46-7
M. Wt: 243.1 g/mol
InChI Key: FBASDSAHBADZFQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)butanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBASDSAHBADZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967598
Record name 3-(4-Bromophenyl)butanoic acid
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-46-7
Record name Benzenepropanoic acid, 4-bromo-beta-methyl-
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Record name 3-(4-Bromophenyl)butanoic acid
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Record name 3-(4-BROMOPHENYL)BUTANOIC ACID
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Foundational & Exploratory

A Technical Guide to 3-(4-Bromophenyl)butanoic Acid (CAS 53086-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(4-Bromophenyl)butanoic acid (CAS No. 53086-46-7), a valuable building block in organic synthesis and medicinal chemistry. It details the compound's physicochemical and spectroscopic properties, provides a peer-reviewed, large-scale synthesis protocol, and discusses its potential applications in research and drug development. The information is structured to be a practical resource for laboratory and development settings.

Physicochemical Properties

This compound is a halogenated carboxylic acid. Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 53086-46-7-
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1][2]
Appearance Off-white solid[3]
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported for the (S)-enantiomer.

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.84 (br s, 1H, -COOH), 7.46 – 7.39 (m, 2H, Ar-H), 7.14 – 7.06 (m, 2H, Ar-H), 3.24 (tq, J = 7.2, 7.2 Hz, 1H, -CH), 2.67 – 2.52 (m, 2H, -CH₂), 1.30 (d, J = 7.0 Hz, 3H, -CH₃)[3]
GC-MS Retention Time: 8.57 min; m/z: 242/244 (M⁺)[3]
LC-MS Retention Time: 0.63 min; m/z: 260/262 ([M+NH₄]⁺)[3]
HRMS (ESI) Calculated for C₁₀H₁₀BrO₂ ([M-H]⁻): 240.9870; Found: 240.9870[3]

Synthesis

A robust and scalable synthesis for enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been published in Organic Syntheses, demonstrating its accessibility for research and development purposes. The process involves a rhodium-catalyzed asymmetric conjugate addition followed by hydrolysis.[3]

Synthesis Workflow Diagram

G cluster_step1 Step 1: Rh-Catalyzed Conjugate Addition cluster_step2 Step 2: Saponification r1 4-Bromophenylboronic Acid reagents1 [Rh(NBD)₂]BF₄ (R)-BINAP Dioxane, H₂O, TEA r1->reagents1 r2 Ethyl (E)-but-2-enoate r2->reagents1 p1 (S)-Ethyl 3-(4-bromophenyl)butanoate reagents1->p1 30 °C reagents2 NaOH H₂O / MeOH p1->reagents2 p2 (S)-3-(4-Bromophenyl)butanoic Acid reagents2->p2 50 °C, then crystallization

Caption: Synthesis workflow for (S)-3-(4-Bromophenyl)butanoic acid.
Experimental Protocol: Large-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This protocol is adapted from a peer-reviewed procedure published in Organic Syntheses.[3]

Step A: (S)-Ethyl 3-(4-bromophenyl)butanoate

  • A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

  • Water (38 mL) is added in one portion, followed by the addition of triethylamine (17.5 mL, 125 mmol).

  • The reaction is heated to 30 °C, and neat ethyl (E)-but-2-enoate (14.3 g, 125 mmol) is added via syringe pump over 4 hours.

  • After the addition is complete, the reaction is stirred for an additional hour.

  • The mixture is cooled to room temperature, diluted with ethyl acetate (250 mL), and washed sequentially with 1 M HCl (2 x 125 mL) and saturated NaHCO₃ (125 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester as an oil.

Step B: (S)-3-(4-Bromophenyl)butanoic Acid

  • The crude ethyl ester from the previous step is dissolved in methanol (125 mL) in a 1-L flask.

  • A solution of sodium hydroxide (15.0 g, 375 mmol) in water (125 mL) is added. The mixture is heated to 50 °C and stirred for 2 hours.

  • The reaction is cooled to room temperature, and most of the methanol is removed via rotary evaporation.

  • The remaining aqueous solution is diluted with water (125 mL) and washed with dichloromethane (2 x 100 mL).

  • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 by the slow addition of concentrated HCl (~32 mL). A white precipitate forms.

  • The mixture is extracted with ethyl acetate (2 x 125 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give a crude solid.

  • The crude acid is dissolved in warm heptane (200 mL) and allowed to cool slowly to 20 °C over 4-5 hours to induce crystallization.

  • The resulting solid is isolated to give (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid (yield: ~73% over two steps).[3]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. While specific biological activity for this compound is not widely reported, its structure is of significant interest to medicinal chemists.

  • Scaffold for Synthesis: The molecule possesses two key functional handles: a carboxylic acid and an aryl bromide. The carboxylic acid can be readily converted into amides, esters, and other functional groups. The aryl bromide is a versatile precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[4]

  • Analog for Bioactive Molecules: The structurally related compound 4-amino-3-(4-chlorophenyl)butanoic acid, known as Baclofen, is a muscle relaxant that acts as a GABA-B receptor agonist.[5] This suggests that the 3-arylbutanoic acid scaffold is a promising template for developing novel modulators of neuronal pathways.

  • Drug Impurity Standard: The compound can be used as a qualified reference standard for identifying and quantifying impurities during the development and manufacturing of active pharmaceutical ingredients (APIs).[1]

Role in Drug Discovery Workflow

The following diagram illustrates the logical role of this compound as a starting material in a typical drug discovery pipeline.

G cluster_reactions Chemical Derivatization start This compound (Building Block) r1 Cross-Coupling Reactions (at Aryl Bromide) start->r1 r2 Amide/Ester Formation (at Carboxylic Acid) start->r2 library Diverse Chemical Library r1->library r2->library screening High-Throughput Screening & Biological Assays library->screening api Potential API Candidates screening->api

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is intended for research use only.[2] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective glasses, chemical-resistant gloves, and a lab coat.[1]

  • Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

References

In-Depth Technical Guide on the Physicochemical Properties of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid, is a compound of interest in organic synthesis and medicinal chemistry. Its structural features, including a bromine-substituted phenyl ring and a butanoic acid chain, suggest potential applications as a building block for more complex molecules and as a scaffold in drug design. A thorough understanding of its physicochemical properties is fundamental for its effective utilization in research and development, guiding aspects from reaction conditions and purification techniques to formulation and preliminary assessment of its pharmacokinetic profile.

This technical guide provides a summary of the available physicochemical data for this compound (CAS No: 53086-46-7). While experimental data for many of its properties are not extensively documented in publicly accessible literature, this guide furnishes detailed, standard experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for this compound is sparse in the reviewed literature. The available information is summarized below.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 53086-46-7[1][2][3]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1][2]

Table 2: Key Physicochemical Properties of this compound

PropertyExperimental Value
Melting Point Not readily available
Boiling Point Not readily available
Solubility Not readily available
pKa Not readily available
LogP Not readily available

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently and slowly (approximately 1-2 °C per minute) as the expected melting point is approached.[4][5]

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5][6]

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a standard method for liquids at atmospheric pressure is described here for completeness, as it can be adapted for high-boiling solids under vacuum.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, oil bath, or aluminum block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.[7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[8]

  • Heating: The fusion tube is attached to a thermometer and heated in a controlled manner.[9]

  • Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn into the capillary tube.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Graduated cylinders or pipettes

Procedure:

  • Solvent Screening: A qualitative assessment is performed by adding a small, weighed amount of this compound (e.g., 1-5 mg) to a test tube containing a fixed volume of a solvent (e.g., 1 mL).[10][11] A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[11]

  • Quantitative Determination (e.g., in water):

    • An excess amount of the compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a co-solvent like ethanol if water solubility is low.[12]

  • Titration Setup: The beaker containing the acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.[12]

  • Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This can be determined from the graph or by using the Henderson-Hasselbalch equation.[13][14]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

  • n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

  • Solvent Preparation: n-Octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[15]

  • Equilibration: The mixture is shaken for a prolonged period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion has formed.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of an organic acid like this compound.

G cluster_0 Physicochemical Property Determination Workflow start Start: This compound Sample mp Melting Point Determination start->mp sol Solubility Screening start->sol bp Boiling Point Determination mp->bp end End: Characterized Compound bp->end pka pKa Determination sol->pka logp LogP Determination sol->logp pka->end logp->end

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information regarding the biological activities or the involvement of this compound in any defined signaling pathways. Its structural similarity to other biologically active phenylbutanoic acid derivatives suggests potential for further investigation in areas such as metabolic disorders or as a precursor for pharmacologically active compounds.

Conclusion

This technical guide has summarized the known physicochemical properties of this compound and provided detailed, standard experimental protocols for the determination of its key characteristics. While specific experimental data for this compound is limited, the provided methodologies offer a clear path for its comprehensive characterization. The logical workflow presented can guide researchers in systematically evaluating this and similar compounds, which is a critical step in advancing their potential applications in drug discovery and development. Further research is warranted to elucidate the biological profile of this molecule.

References

An In-depth Technical Guide to 3-(4-Bromophenyl)butanoic Acid (C₁₀H₁₁BrO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available technical data for 3-(4-Bromophenyl)butanoic acid. It includes detailed experimental protocols for its synthesis and summarizes its physicochemical and spectroscopic properties. Additionally, this guide explores the biological significance of its derivatives, particularly in the context of anticancer drug development, and visualizes a key signaling pathway impacted by these related compounds.

Molecular Structure and Chemical Properties

This compound is a carboxylic acid derivative with the chemical formula C₁₀H₁₁BrO₂.[1] Its structure consists of a butanoic acid chain substituted with a 4-bromophenyl group at the third carbon position. This substitution introduces a chiral center at C3, meaning the compound can exist as two enantiomers, (S) and (R).

The presence of the bromine atom on the phenyl ring provides a reactive handle for various organic reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The carboxylic acid functional group allows for standard transformations like esterification and amidation. These features make it a versatile building block in organic synthesis.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValue (for 4-(4-Bromophenyl)butanoic acid)
Molecular Weight243.10 g/mol
Melting Point76-80 °C
Boiling PointNot available
SolubilitySoluble in organic solvents (alcohols, ketones, esters), slightly soluble in water.

Table 1: Physicochemical properties of 4-(4-Bromophenyl)butanoic acid.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-3-(4-bromophenyl)butanoic acid in CDCl₃ shows the following characteristic peaks:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.84br s1H-COOH
7.46 - 7.39m2HAr-H
7.14 - 7.06m2HAr-H
3.24tq, J = 7.2, 7.2 Hz1HCH
2.67 - 2.52m2HCH₂
1.30d, J = 7.0 Hz3HCH₃

Table 2: ¹H NMR data for (S)-3-(4-Bromophenyl)butanoic acid.

Mass Spectrometry

Mass spectrometry data for (S)-3-(4-bromophenyl)butanoic acid has been reported as follows:

  • GC-MS: m/z = 242/244 (M+)

  • LC-MS: m/z = 260/262 (M+NH₄)

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is observed in the mass spectrum.

Experimental Protocols

Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

A detailed, large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been published in Organic Syntheses. The process involves two main steps:

A. (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis:

This step involves a rhodium-catalyzed asymmetric 1,4-conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate.

  • Reactants: (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), 1,4-dioxane, water, triethylamine, and ethyl (E)-but-2-enoate.

  • Procedure:

    • A flask is charged with (4-bromophenyl)boronic acid, the rhodium catalyst, and (R)-BINAP in 1,4-dioxane.

    • The mixture is stirred at room temperature under a nitrogen atmosphere.

    • Water and triethylamine are added, and the reaction is heated.

    • Ethyl (E)-but-2-enoate is added, and the reaction is stirred for several hours.

    • The product is worked up by extraction and purified by chromatography.

B. Hydrolysis to (3S)-3-(4-Bromophenyl)butanoic acid:

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

  • Reactants: (S)-Ethyl 3-(4-bromophenyl)butanoate, methanol, and aqueous sodium hydroxide.

  • Procedure:

    • The ester is dissolved in methanol.

    • An aqueous solution of sodium hydroxide is added, and the mixture is heated.

    • After the reaction is complete, the methanol is removed, and the aqueous solution is acidified.

    • The product is extracted and can be further purified by crystallization from heptane.

cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Hydrolysis 4-Bromophenylboronic acid 4-Bromophenylboronic acid Product_Ester (S)-Ethyl 3-(4-bromophenyl)butanoate 4-Bromophenylboronic acid->Product_Ester Ethyl crotonate Ethyl crotonate Ethyl crotonate->Product_Ester Rh/(R)-BINAP catalyst Rh/(R)-BINAP catalyst Rh/(R)-BINAP catalyst->Product_Ester Ester (S)-Ethyl 3-(4-bromophenyl)butanoate Product_Acid (S)-3-(4-Bromophenyl)butanoic acid Ester->Product_Acid NaOH, H2O/MeOH NaOH, H2O/MeOH NaOH, H2O/MeOH->Product_Acid

Caption: Synthetic workflow for (S)-3-(4-Bromophenyl)butanoic acid.

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited in publicly available literature, its derivatives have been explored in drug discovery.

Role as a Precursor to CENP-E Inhibitors

A derivative of this compound, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, serves as a key precursor in the synthesis of GSK923295, a potent inhibitor of Centromere-associated protein E (CENP-E).[3] CENP-E is a mitotic kinesin essential for chromosome alignment during cell division.[4] Inhibition of CENP-E leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies.[5]

The signaling pathway affected by CENP-E inhibitors involves the disruption of the mitotic checkpoint. By inhibiting CENP-E, chromosomes fail to align properly at the metaphase plate, which activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately apoptosis.[4][6]

cluster_pathway CENP-E Inhibition Pathway GSK923295 GSK923295 (derived from this compound precursor) CENPE CENP-E GSK923295->CENPE inhibits Chromosome_Alignment Chromosome Alignment at Metaphase Plate CENPE->Chromosome_Alignment promotes SAC Spindle Assembly Checkpoint (SAC) Activation CENPE->SAC prevents activation of Chromosome_Alignment->SAC satisfies Normal_Mitosis Normal Mitotic Progression Chromosome_Alignment->Normal_Mitosis Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: Signaling pathway disrupted by CENP-E inhibitors.

Potential as Histone Deacetylase (HDAC) Inhibitors

Butanoic acid (butyrate) and its derivatives are known inhibitors of histone deacetylases (HDACs).[2][7][8] HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This mechanism has been a successful strategy in cancer therapy. While the HDAC inhibitory activity of this compound itself has not been explicitly reported, its structural similarity to other known HDAC inhibitors suggests this as a potential area for future investigation.

Conclusion

This compound is a valuable chiral building block in organic and medicinal chemistry. Its synthetic utility is well-documented, particularly for the enantiomerically pure forms. While comprehensive physicochemical and biological data for the compound itself is still emerging, its role as a precursor to potent anticancer agents like CENP-E inhibitors highlights its significance in drug development. Further research into the direct biological activities of this compound and its derivatives, for instance, as potential HDAC inhibitors, could unveil new therapeutic applications. This guide provides a foundational resource for researchers working with this compound and aims to facilitate its application in scientific discovery.

References

A Technical Guide to the Spectral Data of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-Bromophenyl)butanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and includes a visual representation of the general analytical workflow.

Data Presentation

The following tables summarize the available and expected spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.84br s--COOH
7.46 - 7.39m-Ar-H
7.14 - 7.06m-Ar-H
3.24tq7.2-CH(Ar)CH₃
2.67 - 2.52m--CH₂COOH
1.30d7.0-CHCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectral Data for this compound (Expected)

No experimental ¹³C NMR data for this compound was found in the conducted search. The following are expected chemical shifts based on the structure.

Chemical Shift (δ) ppmAssignment
~178-COOH
~143Ar-C (quaternary)
~132Ar-CH
~129Ar-CH
~120Ar-C-Br
~43-CH₂-
~39-CH-
~22-CH₃

Table 3: IR Spectral Data for this compound (Expected)

No experimental IR data for this compound was found in the conducted search. The following are expected characteristic absorption bands based on the functional groups present.

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
3100-3000C-H stretch (aromatic)
2970-2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1070C-Br stretch

Table 4: Mass Spectrometry Data for this compound [1][2]

m/zAssignment
242/244[M]⁺ (Molecular ion)
260/262[M+NH₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, a frequency of 100 MHz is typically used. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. A thin film can also be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at different wavenumbers.

  • Data Processing: The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the ion source.[1][2] Common ionization methods include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Synthesis of Racemic 3-(4-Bromophenyl)butanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of racemic 3-(4-bromophenyl)butanoic acid, a valuable building block in pharmaceutical and materials science research. The document details experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Route 1: Rhodium-Catalyzed Conjugate Addition Followed by Hydrolysis

This two-step route offers a modern and efficient approach to the target molecule, starting from commercially available materials. The key transformation is a rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-(4-bromophenyl)butanoate

This procedure is adapted from a validated enantioselective synthesis by omitting the chiral ligand to produce the racemic product.[1][2]

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), triphenylphosphine (0.02 equiv), and 1,4-dioxane.

  • Catalyst Formation: Stir the mixture at room temperature (23 °C) for 30 minutes under a positive pressure of nitrogen.

  • Reaction Initiation: Add water, followed by triethylamine (1.0 equiv). Heat the reaction mixture to 30 °C.

  • Substrate Addition: Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 35 °C for 21 hours.[2]

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ethyl 3-(4-bromophenyl)butanoate. The product can be purified by silica gel chromatography if necessary.

Step 2: Hydrolysis to Racemic this compound

  • Reaction Setup: In a round-bottomed flask, dissolve the crude ethyl 3-(4-bromophenyl)butanoate (1.0 equiv) in methanol.

  • Hydrolysis: Add an aqueous solution of 5M sodium hydroxide and heat the mixture to 50 °C for 1 hour.[2]

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 6M hydrochloric acid until a white precipitate forms.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from heptane to obtain the pure racemic this compound as an off-white solid.[1][2]

Data Presentation
ParameterStep 1: Conjugate AdditionStep 2: HydrolysisOverall
Product Racemic ethyl 3-(4-bromophenyl)butanoateRacemic this compoundRacemic this compound
Starting Materials (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoateRacemic ethyl 3-(4-bromophenyl)butanoate(4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate
Key Reagents Rh(nbd)₂BF₄, PPh₃, TEA, 1,4-dioxane, H₂ONaOH, MeOH, HCl, Dichloromethane, Heptane-
Reaction Time 21 hours1 hour22 hours
Temperature 35 °C50 °C-
Yield (Typical) ~95% (crude conversion)[1][2]~99% (crude), 73% (after crystallization)[1][2]~69%

Workflow Diagram

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Hydrolysis 4-Bromophenylboronic_acid 4-Bromophenylboronic Acid Reaction1 Rh-catalyzed Conjugate Addition 4-Bromophenylboronic_acid->Reaction1 Ethyl_crotonate Ethyl (E)-but-2-enoate Ethyl_crotonate->Reaction1 Intermediate_ester Racemic ethyl 3-(4-bromophenyl)butanoate Reaction1->Intermediate_ester Reaction2 NaOH, H₂O/MeOH then HCl Intermediate_ester->Reaction2 Final_product Racemic this compound Reaction2->Final_product G cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Starting_alcohol 1-(4-Bromophenyl)ethanol Reaction1 PBr₃ Starting_alcohol->Reaction1 Alkyl_halide 1-(4-Bromophenyl)ethyl bromide Reaction1->Alkyl_halide Reaction2 1. NaOEt, EtOH 2. Alkyl Halide Alkyl_halide->Reaction2 Diethyl_malonate Diethyl Malonate Diethyl_malonate->Reaction2 Malonate_adduct Diethyl 2-(1-(4-bromophenyl)ethyl)malonate Reaction2->Malonate_adduct Reaction3 1. KOH, H₂O, Δ 2. H₃O⁺, Δ Malonate_adduct->Reaction3 Final_product Racemic this compound Reaction3->Final_product

References

A Technical Guide to 3-(4-Bromophenyl)butanoic Acid: Synthesis and Historical Context as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Bromophenyl)butanoic acid, particularly its enantiomerically pure forms, has emerged not as a compound with a singular moment of discovery, but as a valuable and versatile intermediate in the field of medicinal chemistry. Its history is written in the context of its application—enabling the synthesis of more complex chiral molecules destined for pharmaceutical development. The structural motifs of a chiral center and a reactive brominated phenyl ring make it a strategic component for constructing active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the synthesis, key chemical data, and the experimental protocols that underscore its utility as a building block in modern drug discovery.

History and Significance

The significance of this compound lies in its role as a chiral synthon. The development of asymmetric synthesis methods has allowed for its preparation in high enantiomeric purity, which is crucial for the development of stereospecific pharmaceuticals. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing the carbon skeletons of complex drug candidates[1]. The carboxylic acid functional group provides a site for amide bond formation and other modifications, allowing for the incorporation of diverse pharmacophores[1]. Its utility is primarily as a valuable building block for the pharmaceutical industry[2].

Synthesis and Chemical Properties

The most well-documented and robust synthesis of enantiomerically pure this compound is the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis. This method provides high yields and excellent enantioselectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Table 1: Synthesis Yields and Purity

Step Product Form Yield (%) Enantiomeric Excess (ee) Purity
1. Conjugate Addition (S)-Ethyl 3-(4-bromophenyl)butanoate Clear light yellow oil >99% Not reported 92% (wt/wt) by qNMR

| 2. Hydrolysis & Crystallization | (S)-3-(4-Bromophenyl)butanoic acid | Off-white solid | 73% | 98.9% | 99.2% by qNMR |

Data sourced from Organic Syntheses, 2018, 95, 328-344[2].

Table 2: Key Physical and Spectroscopic Data

Property Value
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.097 g/mol [3]
Appearance Off-white solid[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.84 (br s, 1H), 7.46 – 7.39 (m, 2H), 7.14 – 7.06 (m, 2H), 3.24 (tq, J = 7.2, 7.2 Hz, 1H), 2.67 – 2.52 (m, 2H), 1.30 (d, J = 7.0 Hz, 3H)[2][4]
GC-MS (m/z) M⁺ 242/244[2][4]
LC-MS (m/z) M+NH₄⁺ 260/262[2][4]

| TLC R_f_ | 0.65 (50% ethyl acetate in hexanes)[2][4] |

Data sourced from Organic Syntheses, 2018, 95, 328-344[2][4].

Experimental Protocols

The following protocols are adapted from a peer-reviewed procedure for the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid[2].

Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate
  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a heating mantle, a magnetic stir bar, a thermometer, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: The flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • Reaction Initiation: The mixture is stirred at 23 °C for 30 minutes under a positive pressure of nitrogen. Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

  • Substrate Addition: The reaction is heated to 30 °C, and neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added via the addition funnel over 5 minutes.

  • Reaction Monitoring: The mixture is stirred at 30 °C for 21 hours. The reaction progress is monitored by TLC or LCMS.

  • Workup and Isolation: After completion, the reaction mixture is cooled, diluted with water and ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by filtration through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes, to yield the product as a clear light yellow oil.

Hydrolysis to (S)-3-(4-Bromophenyl)butanoic acid
  • Saponification: The crude (S)-ethyl-3-(4-bromophenyl)butanoate (assuming 125 mmol scale) is dissolved in methanol (250 mL) in a 1-L flask. A solution of sodium hydroxide (15.0 g, 375 mmol) in water (75 mL) is added.

  • Reaction: The mixture is stirred at 23 °C for 3 hours until the reaction is complete (monitored by TLC).

  • Workup: The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.

  • Extraction: The acidified solution is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude acid as an off-white solid.

  • Crystallization: The crude acid (29.95 g) is dissolved in heptane (250 mL) by heating to 60-65 °C. The solution is allowed to cool slowly to 20 °C over 4-5 hours to induce crystallization.

  • Final Isolation: The liquid phase is decanted, and the remaining solid is dried under reduced pressure to give (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

G cluster_step1 Step 1: Asymmetric Conjugate Addition cluster_step2 Step 2: Hydrolysis & Purification reagents1 4-Bromophenylboronic Acid + Ethyl (E)-but-2-enoate catalyst1 Rh(NBD)₂BF₄ / (R)-BINAP Dioxane, H₂O, TEA, 30°C reagents1->catalyst1 product1 (S)-Ethyl 3-(4-bromophenyl)butanoate catalyst1->product1 hydrolysis 1. NaOH, H₂O/MeOH 2. HCl (aq) product1->hydrolysis product1->hydrolysis crystallization Crystallization (Heptane) hydrolysis->crystallization product2 (S)-3-(4-Bromophenyl)butanoic Acid crystallization->product2

Caption: Synthetic pathway for (S)-3-(4-Bromophenyl)butanoic acid.

G cluster_modification Functional Group Transformations cluster_coupling Scaffold Elaboration via Cross-Coupling start Start: (S)-3-(4-Bromophenyl)butanoic Acid amide Amide Coupling (e.g., with chiral amines) start->amide ester Esterification start->ester suzuki Suzuki Coupling (with Boronic Acids/Esters) amide->suzuki heck Heck Coupling (with Alkenes) amide->heck sonogashira Sonogashira Coupling (with Alkynes) amide->sonogashira end Advanced Intermediates / APIs ester->end suzuki->end heck->end sonogashira->end

Caption: General application workflow in medicinal chemistry.

References

Solubility Profile of 3-(4-Bromophenyl)butanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-(4-Bromophenyl)butanoic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its solubility characteristics. Furthermore, it offers detailed experimental protocols for determining precise solubility values and visualizes key experimental and logical workflows.

Core Executive Summary

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a lipophilic bromophenyl group and a hydrophilic carboxylic acid moiety, dictates its solubility profile. It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents, particularly those with polar characteristics. The carboxylic acid group also allows for significantly increased aqueous solubility in alkaline solutions due to salt formation. This guide presents estimated solubility data, detailed methodologies for empirical solubility determination, and the contextual role of such compounds in pharmaceutical development.

Predicted Solubility Data

SolventChemical FormulaTypePredicted Solubility of this compoundReference Compound Data
WaterH₂OPolar ProticSparingly SolubleBenzoic acid: ~0.3 g/100 mL at 25°C.[1] 4-Bromobenzoic acid is slightly soluble in hot water.[2]
MethanolCH₃OHPolar ProticSolubleBenzoic acid: 71.5 g/100 g at 23°C.[3]
EthanolC₂H₅OHPolar ProticSolubleBenzoic acid: 52.4 g/100 g at 19.2°C.[3] 4-Bromobenzoic acid is soluble in ethanol.[2][4]
AcetoneC₃H₆OPolar AproticSolubleBenzoic acid is soluble in acetone.[3] 4-Bromobenzoic acid is soluble in acetone.[4]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble4-Bromobenzoic acid is slightly soluble in diethyl ether.[2]
DichloromethaneCH₂Cl₂NonpolarModerately SolubleBenzoic acid is highly soluble in dichloromethane.[5]
HexaneC₆H₁₄NonpolarSparingly SolubleGeneral principle: "like dissolves like".
5% Sodium HydroxideNaOH (aq)Aqueous BaseVery SolubleCarboxylic acids react with strong bases to form highly soluble salts.[6]
5% Sodium BicarbonateNaHCO₃ (aq)Aqueous BaseSolubleCarboxylic acids are generally strong enough acids to react with sodium bicarbonate to form soluble salts.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of the compound's solubility characteristics in various solvent classes.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Methanol, Acetone, Dichloromethane, Hexane.

Procedure:

  • Place approximately 25 mg of this compound into a clean, dry test tube.[7]

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 30-60 seconds.[7]

  • Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble" in that solvent. If some solid remains, it is "partially soluble" or "insoluble".

  • For aqueous solutions, the pH can be tested with litmus paper to confirm the acidic nature of the compound.

  • Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique).

  • Volumetric flasks and appropriate solvents for standards and dilutions.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Prepare a calibration curve with standard solutions of this compound of known concentrations. Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

  • Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, accounting for the dilution factor. Report the solubility in units such as g/100mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for determining the solubility of this compound.

experimental_workflow cluster_qual Qualitative Screening cluster_quant Quantitative Analysis start Start: Sample of this compound qual_sol Qualitative Solubility Assessment start->qual_sol Initial Screening quant_sol Quantitative Solubility Determination (Shake-Flask Method) start->quant_sol For Precise Data test_water Test with Water qual_sol->test_water saturate Prepare Saturated Solution quant_sol->saturate test_base Test with 5% NaOH / 5% NaHCO3 test_water->test_base If Insoluble qual_result Qualitative Solubility Profile test_water->qual_result test_acid Test with 5% HCl test_base->test_acid If Insoluble test_base->qual_result test_organic Test with Organic Solvents test_acid->test_organic If Insoluble test_acid->qual_result test_organic->qual_result equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze quant_result Quantitative Solubility Data (e.g., g/100mL) analyze->quant_result

Caption: Workflow for Solubility Determination.

Role in Pharmaceutical Development

Carboxylic acids such as this compound often serve as crucial intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The following diagram illustrates this logical relationship.

drug_development_pathway start Starting Materials intermediate This compound (Key Intermediate) start->intermediate Synthesis modification Chemical Modifications (e.g., Amidation, Esterification) intermediate->modification Functionalization api Active Pharmaceutical Ingredient (API) modification->api Synthesis formulation Drug Formulation & Development api->formulation Downstream Processing

Caption: Role as a Pharmaceutical Intermediate.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While precise quantitative data requires empirical determination, the provided predictions and detailed experimental protocols offer a robust starting point for researchers. The visualization of the experimental workflow and the compound's role in drug development further contextualizes its importance for scientific and pharmaceutical applications. The principles and methodologies outlined herein are intended to facilitate efficient and accurate solubility studies for this and other related compounds.

References

An In-depth Technical Guide to the Safety and Handling of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and relevant biological context for 3-(4-Bromophenyl)butanoic acid. The information is intended to support laboratory research and drug development activities by ensuring safe handling and informed use of this compound.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound and its common isomers. This data is essential for safe handling, storage, and experimental design.

PropertyDataReference(s)
Chemical Name This compound[1]
CAS Number 53086-46-7[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[3]
Melting Point Data for isomers suggest a range of 67°C to 136°C; specific data for the 3-(4-bromo) isomer is not consistently reported. For 3-(4-Bromophenyl)propionic acid: 133-136 °C. For 4-(4-Bromophenyl)butanoic acid: ~76-80°C.[3][4]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, alcohols, ketones, and esters.[3]
pKa (Predicted) ~4.74-4.83 (based on butanoic acid and isomers)[3][5]
Storage Conditions Store at -4°C to -20°C for long-term stability. Keep in a dry, well-ventilated place with the container tightly sealed.[1]

Safety and Hazard Information

While some safety data sheets (SDS) for specific suppliers may state "no known OSHA hazards," a comprehensive evaluation of data for this compound and its close isomers indicates that it should be handled with care, assuming the potential for irritation and toxicity.

GHS Hazard Classification (Composite)

Based on data for isomeric and related compounds, the following GHS classifications should be considered:

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[4][6]
Precautionary Measures and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following general precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 (or equivalent) respirator.

Handling, Storage, and Disposal

Handling
  • Avoid breathing dust.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • For long-term storage, temperatures of -4°C to -20°C are recommended to ensure stability.[1]

Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and then collect the material as for a small spill. Prevent entry into waterways.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be handled as chemical waste and disposed of through a licensed professional waste disposal service.

Experimental Protocols

The following protocols are adapted from a detailed procedure published in Organic Syntheses for the enantiomerically pure synthesis and subsequent purification of (S)-3-(4-Bromophenyl)butanoic acid. These illustrate the types of manipulations the compound may undergo and the necessary safety considerations at each stage.

Workflow for Synthesis and Purification

The overall process involves a rhodium-catalyzed conjugate addition to form an ester intermediate, followed by hydrolysis and crystallization to yield the final acid.

G cluster_synthesis Step 1: Synthesis of Ester Intermediate cluster_hydrolysis Step 2: Saponification cluster_purification Step 3: Final Purification A Reactants: (4-bromophenyl)boronic acid Ethyl (E)-but-2-enoate Rh(NBD)₂BF₄ / (R)-BINAP catalyst B Reaction: Rhodium-catalyzed asymmetric 1,4-conjugate addition A->B C Workup: Concentration, Diethyl Ether Extraction, Washing (H₂O) B->C D Purification: Silica Gel Chromatography C->D E Product 1: (S)-Ethyl 3-(4-bromophenyl)butanoate D->E F Reactants: Ester Intermediate (from Step 1) Sodium Hydroxide (NaOH) E->F Proceed to Hydrolysis G Reaction: Base-mediated hydrolysis in Methanol/Water F->G H Workup: Acidification (HCl), Dichloromethane Extraction G->H I Crude Product: Crude (3S)-3-(4-bromophenyl)butanoic acid H->I J Crude Acid (from Step 2) I->J Proceed to Purification K Process: Recrystallization from Heptane J->K L Isolation: Decanting, Concentration, Drying under vacuum K->L M Final Product: Pure (3S)-3-(4-bromophenyl)butanoic acid L->M G cluster_mitosis Mitotic Progression (Prometaphase) cluster_inhibition Effect of CENP-E Inhibition Kinetochore Unattached Kinetochore CENPE CENP-E Motor Protein Kinetochore->CENPE recruits Microtubule Spindle Microtubule Microtubule->Kinetochore attaches to CENPE->Microtubule moves along BubR1 BubR1 Kinase CENPE->BubR1 activates SAC Spindle Assembly Checkpoint (SAC) Active BubR1->SAC maintains APC_C APC/C Inactive SAC->APC_C inhibits Anaphase Anaphase Blocked APC_C->Anaphase cannot initiate GSK923295 GSK923295 (derived from bromo-phenyl butanoic acid precursor) CENPE_Inhibited CENP-E Function Blocked GSK923295->CENPE_Inhibited inhibits Alignment_Fail Chromosome Alignment Failure CENPE_Inhibited->Alignment_Fail leads to SAC_Sustained Sustained SAC Activation Alignment_Fail->SAC_Sustained causes Apoptosis Mitotic Arrest & Apoptosis SAC_Sustained->Apoptosis results in G cluster_acid Carboxylic Acid Group Reactions cluster_bromo Bromophenyl Group Reactions Start This compound Amidation Amidation (R-NH₂) -> Amides Start->Amidation Site 1: -COOH Esterification Esterification (R-OH) -> Esters Start->Esterification Site 1: -COOH Reduction Reduction (e.g., LiAlH₄) -> Alcohols Start->Reduction Site 1: -COOH Suzuki Suzuki Coupling (Boronic Acids) -> Biaryls Start->Suzuki Site 2: -Br Heck Heck Coupling (Alkenes) -> Substituted Alkenes Start->Heck Site 2: -Br Sonogashira Sonogashira Coupling (Alkynes) -> Aryl Alkynes Start->Sonogashira Site 2: -Br Buchwald Buchwald-Hartwig Amination -> Aryl Amines Start->Buchwald Site 2: -Br

References

The Versatile Building Block: A Technical Guide to 3-(4-Bromophenyl)butanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of novel molecules hinges on the availability of versatile and well-characterized synthetic building blocks. 3-(4-Bromophenyl)butanoic acid, a bifunctional organic compound, has emerged as a cornerstone intermediate for the synthesis of a diverse array of complex molecular architectures. Its structure, featuring a carboxylic acid moiety and a bromine-substituted phenyl ring, offers orthogonal reactivity, enabling sequential and controlled modifications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[1][2][3]
Molecular Weight 243.10 g/mol [1][2][3]
CAS Number 53086-46-7[1][2][3][4][5][6]
Appearance White to off-white solid[7]
Melting Point Data for the racemic mixture is not readily available. The related compound, 3-(4-Bromophenyl)propionic acid, has a melting point of 133-136 °C.
Boiling Point Data not readily available.
pKa Predicted values for related structures suggest a pKa in the range of 4.7-4.9, typical for carboxylic acids. The pKa of butanoic acid is approximately 4.82.[8]
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. Slightly soluble in water.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A well-established and scalable method involves the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to an α,β-unsaturated ester, followed by hydrolysis. This method is particularly valuable for producing enantiomerically pure forms of the acid.

Experimental Protocol: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid[10]

This protocol details the synthesis of the (S)-enantiomer, which can be adapted for the synthesis of the racemic mixture by using a non-chiral phosphine ligand.

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

  • Anhydrous 1,4-dioxane is added, and the mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

  • Water is added, followed by the addition of triethylamine (1.00 equiv).

  • The reaction mixture is heated to 30 °C.

  • Ethyl (E)-but-2-enoate (1.20 equiv) is added dropwise over 5 minutes.

  • The reaction is stirred at 30 °C for 21 hours, monitoring for completion by TLC or LCMS.[9]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.[9]

Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

  • To a round-bottomed flask containing the (S)-ethyl 3-(4-bromophenyl)butanoate from the previous step, methanol and a 5M aqueous solution of sodium hydroxide are added.[9]

  • The mixture is heated to 50 °C and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC or LCMS).[9]

  • The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The aqueous residue is washed with dichloromethane to remove any unreacted ester.

  • The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

  • The resulting precipitate is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-3-(4-Bromophenyl)butanoic acid.

  • The crude product is purified by crystallization from heptane to afford the final product as an off-white solid.[9]

G Experimental Workflow: Synthesis of this compound cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Hydrolysis Start Reactants: (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate Reaction_1 Rhodium-Catalyzed Asymmetric Conjugate Addition (Dioxane/Water, TEA, 30°C) Start->Reaction_1 Catalyst_System Catalyst System: [Rh(nbd)2]BF4 (R)-BINAP Catalyst_System->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Purification_1 Silica Gel Chromatography Workup_1->Purification_1 Intermediate Product: (S)-Ethyl 3-(4-bromophenyl)butanoate Purification_1->Intermediate Hydrolysis Base Hydrolysis (NaOH, MeOH/Water, 50°C) Intermediate->Hydrolysis Workup_2 Acidification & Extraction Hydrolysis->Workup_2 Purification_2 Crystallization (Heptane) Workup_2->Purification_2 Final_Product Final Product: (S)-3-(4-Bromophenyl)butanoic Acid Purification_2->Final_Product

Caption: Workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Applications as a Synthetic Building Block

The utility of this compound as a synthetic intermediate stems from its two distinct reactive handles: the carboxylic acid group and the aryl bromide. This allows for a wide range of chemical transformations to build molecular complexity.

  • Carboxylic Acid Modifications: The carboxylic acid moiety can readily undergo esterification, amidation, reduction to the corresponding alcohol, or conversion to an acid chloride. These transformations are fundamental in introducing pharmacophores and linking the molecule to other fragments.

  • Aryl Bromide Modifications: The bromine atom on the phenyl ring serves as a versatile coupling partner in a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.

G Versatility of this compound as a Building Block cluster_acid Carboxylic Acid Chemistry cluster_bromide Aryl Bromide Chemistry Building_Block This compound Amides Amides Building_Block->Amides Amidation Esters Esters Building_Block->Esters Esterification Alcohols Alcohols Building_Block->Alcohols Reduction Suzuki Suzuki Coupling (Biaryls) Building_Block->Suzuki Pd-catalyzed Heck Heck Coupling (Alkenes) Building_Block->Heck Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynes) Building_Block->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig Amination (Anilines) Building_Block->Buchwald Pd-catalyzed

Caption: Chemical transformations of this compound.

Case Study: Relevance to GABA-B Receptor Agonists

While not a direct precursor in its marketed form, the structural motif of a phenyl-substituted butanoic acid is relevant to the development of pharmacologically active compounds. For instance, Lesogaberan (AZD3355), a GABA-B receptor agonist, was developed for the treatment of gastroesophageal reflux disease (GERD).[10][11] Understanding the signaling pathway of such target molecules provides insight into the potential applications of derivatives of this compound.

Lesogaberan and other GABA-B receptor agonists exert their effects by modulating the activity of the GABA-B receptor, a G-protein coupled receptor (GPCR).[10][12] The activation of this receptor leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.

GABA-B Receptor Signaling Pathway

Upon binding of an agonist like Lesogaberan, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, undergoes a conformational change.[13][14] This activates the associated heterotrimeric G-protein (Gαi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][14] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[1][14]

    • It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[1][14]

    • It inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of calcium ions necessary for neurotransmitter release.[1]

This concerted action results in both presynaptic inhibition (reduced neurotransmitter release) and postsynaptic inhibition (hyperpolarization), contributing to the overall therapeutic effect.

G Simplified GABA-B Receptor Signaling Pathway Agonist GABA-B Agonist (e.g., Lesogaberan) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R binds & activates G_Protein Gi/o Protein GABAB_R->G_Protein activates G_alpha Gαi/o subunit G_Protein->G_alpha dissociates to G_betagamma Gβγ subunit G_Protein->G_betagamma dissociates to AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK K+ Channel G_betagamma->GIRK activates Ca_Channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA_activity Reduced PKA Activity K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux leads to Ca_influx Reduced Ca2+ Influx (Reduced Neurotransmitter Release)

Caption: Downstream signaling of the GABA-B receptor upon agonist binding.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its well-defined reactive sites allow for predictable and diverse chemical modifications, making it an ideal starting point for the synthesis of complex target molecules. The detailed synthetic protocols and an understanding of the biological pathways targeted by its derivatives, such as the GABA-B receptor signaling cascade, empower researchers to leverage this compound in the development of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

Potential Derivatives of 3-(4-Bromophenyl)butanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Bromophenyl)butanoic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore a wide range of biological activities. The presence of the carboxylic acid moiety, the aromatic ring, and the chiral center at the 3-position allows for the generation of diverse libraries of compounds. This technical guide provides an in-depth overview of potential derivatives of this compound, focusing on their synthesis, potential biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Amide Derivatives

Amide derivatives of carboxylic acids are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amide derivatives from this compound can be readily achieved through standard coupling reactions.

Experimental Protocol: General Procedure for Amide Synthesis

A common method for the synthesis of amides from a carboxylic acid is via the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., EDCI, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amine Coupling: The desired primary or secondary amine (1.1 eq) is then added to the reaction mixture, along with a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Potential Biological Activities

Arylpropanoic acid amides have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The nature of the substituent on the amide nitrogen can significantly influence the biological activity. For instance, introducing different aryl or heterocyclic moieties can modulate the compound's interaction with specific biological targets.

Logical Relationship: Amide Synthesis Workflow

G A This compound B Activated Ester Intermediate A->B Coupling Agent (e.g., EDCI, HOBt) D Amide Derivative B->D Base (e.g., TEA) C Primary or Secondary Amine C->D

Caption: Workflow for the synthesis of amide derivatives.

Ester Derivatives

Esterification of the carboxylic acid group is another common derivatization strategy. Esters can act as prodrugs, improving the pharmacokinetic properties of the parent compound, or they may exhibit their own intrinsic biological activity.

Experimental Protocol: Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

  • Reaction Setup: A solution of this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent) is prepared.

  • Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography.

Potential Biological Activities

Ester derivatives of arylpropanoic acids have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents. The nature of the alcohol used for esterification can influence the compound's lipophilicity and, consequently, its absorption and distribution in the body.

Logical Relationship: Ester Synthesis Workflow

G A This compound C Ester Derivative A->C Acid Catalyst (e.g., H₂SO₄) Heat B Alcohol (R-OH) B->C

Caption: Workflow for the synthesis of ester derivatives.

Heterocyclic Derivatives: 1,3,4-Oxadiazoles

The conversion of the carboxylic acid moiety into a heterocyclic ring system, such as a 1,3,4-oxadiazole, can lead to compounds with novel biological activities. 1,3,4-Oxadiazoles are known to be metabolically stable and can act as bioisosteres for ester and amide groups.

A study by Husain et al. (2009) detailed the synthesis and evaluation of 1,3,4-oxadiazole derivatives from 3-(4-bromobenzoyl)propionic acid, a close structural analog of this compound. These compounds were found to possess significant anti-inflammatory and analgesic activities.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis involves the conversion of the carboxylic acid to an acid hydrazide, followed by cyclization with an appropriate reagent. A plausible route starting from this compound would be as follows:

  • Esterification: this compound is first converted to its methyl or ethyl ester via Fischer esterification as described previously.

  • Formation of Acid Hydrazide: The ester (1.0 eq) is refluxed with hydrazine hydrate (10 eq) in an alcoholic solvent such as ethanol for several hours. The completion of the reaction is monitored by TLC. The product, this compound hydrazide, is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

  • Synthesis of N-Acylhydrazones (Schiff Bases): The acid hydrazide (1.0 eq) is reacted with a substituted aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. The resulting Schiff base often precipitates upon cooling and can be collected by filtration.

  • Oxidative Cyclization to 1,3,4-Oxadiazoles: The Schiff base (1.0 eq) is dissolved in glacial acetic acid, and a mild oxidizing agent such as chloramine-T (1.2 eq) is added. The mixture is stirred at room temperature for several hours. The product is isolated by pouring the reaction mixture into cold water and collecting the precipitate, which is then purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the anti-inflammatory and analgesic activity of a series of 1,3,4-oxadiazole derivatives synthesized from 3-(4-bromobenzoyl)propionic acid. This data provides a strong rationale for synthesizing analogous derivatives from this compound.

CompoundR-group on Phenyl RingAnti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)
4a H55.252.8
4b 4-Cl62.560.4
4c 2,4-diCl68.965.7
4d 4-NO₂72.370.1
4e 4-OCH₃58.756.2
Ibuprofen -75.872.5

Data adapted from Husain et al., Acta Pharmaceutica 59 (2009) 223–233.

Signaling Pathway: Potential Mechanism of Action for Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs), which are often arylpropanoic acid derivatives, exert their effect through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. It is plausible that the 1,3,4-oxadiazole derivatives of this compound could act via a similar mechanism.

G A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation & Pain C->D E 1,3,4-Oxadiazole Derivative E->B Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The derivatization of the carboxylic acid moiety into amides, esters, and heterocyclic systems like 1,3,4-oxadiazoles opens up avenues to a wide array of compounds with potential anti-inflammatory, analgesic, and anticancer activities. The synthetic protocols outlined in this guide are well-established and can be readily implemented in a laboratory setting. The quantitative biological data for related oxadiazole derivatives strongly supports the potential of this class of compounds. Further exploration of the structure-activity relationships of these derivatives is warranted to identify lead candidates for further preclinical and clinical development.

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest. This application note details a robust and scalable protocol for the enantioselective synthesis of (S)-3-(4-Bromophenyl)butanoic acid. The described method utilizes a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis and crystallization to yield the target compound with high enantiopurity.[1][2]

Overall Synthesis Workflow

The synthesis is a two-step process beginning with the enantioselective formation of the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid.

G cluster_0 Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition cluster_1 Step 2: Hydrolysis and Purification A 4-Bromophenylboronic Acid D (S)-Ethyl 3-(4-bromophenyl)butanoate A->D B Ethyl Crotonate B->D C Rh(NBD)2BF4 / (R)-BINAP C->D Catalyst E (S)-Ethyl 3-(4-bromophenyl)butanoate G Crude (S)-3-(4-Bromophenyl)butanoic acid E->G F NaOH, H2O/MeOH F->G Hydrolysis I Pure (S)-3-(4-Bromophenyl)butanoic acid G->I H Crystallization (Heptane) H->I Purification

Caption: Experimental workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Proposed Catalytic Cycle

The key to the enantioselectivity of this synthesis lies in the rhodium-catalyzed conjugate addition. The following diagram illustrates a plausible catalytic cycle for this transformation.

G Rh_BINAP [Rh(R)-BINAP]+ Aryl_Rh [(R)-BINAP]Rh-Ar Rh_BINAP->Aryl_Rh Transmetalation Oxo_pi_allyl Oxo-π-allyl Rh Complex Aryl_Rh->Oxo_pi_allyl Carbometalation Rh_Enolate Rh-Enolate Oxo_pi_allyl->Rh_Enolate β-Hydride Elimination Hydroxorhodium [(R)-BINAP]Rh-OH Rh_Enolate->Hydroxorhodium Product Product Rh_Enolate->Product Protonolysis Hydroxorhodium->Rh_BINAP H2O ArB_OH_2 ArB(OH)2 ArB_OH_2->Aryl_Rh Enone Ethyl Crotonate Enone->Oxo_pi_allyl H2O H2O H2O->Rh_Enolate B_OH_3 B(OH)3

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric conjugate addition.

Experimental Protocols

Materials:

  • (4-Bromophenyl)boronic acid

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,4-Dioxane

  • Triethylamine (TEA)

  • Ethyl (E)-but-2-enoate (Ethyl crotonate)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heptane

  • Hydrochloric acid (HCl)

Protocol 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate [2]

  • To a 1-L, three-necked, round-bottomed flask equipped with a heating mantle, magnetic stir bar, thermometer, and nitrogen line, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen.

  • Add water (38 mL) in one portion, followed by the addition of triethylamine (17.5 mL, 125 mmol).

  • Heat the reaction mixture to 30 °C.

  • Add neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) via an addition funnel over 5 minutes.

  • Stir the mixture at 30 °C for 21 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain (S)-ethyl 3-(4-bromophenyl)butanoate.

Protocol 2: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid [1][2]

  • Dissolve the crude (S)-ethyl 3-(4-bromophenyl)butanoate in a mixture of methanol (125 mL) and water (125 mL).

  • Add a 50 wt% solution of sodium hydroxide in water (20.0 g, 250 mmol) to the solution.

  • Heat the mixture to 50 °C and stir for 2 hours.

  • Cool the reaction to room temperature and acidify to pH 2 with 6 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acid as an off-white solid.

Protocol 3: Purification by Crystallization [1][2]

  • To the crude (3S)-3-(4-bromophenyl)butanoic acid (29.95 g, 125 mmol), add heptane (250 mL).

  • Heat the mixture until all solids dissolve (60-65 °C).

  • Allow the solution to cool slowly to 20 °C over 4-5 hours.

  • Crystals will form as the solution cools.

  • Decant the liquid phase and concentrate it to dryness under reduced pressure to yield (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid.

Protocol 4: Determination of Enantiomeric Excess [2]

The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OJ-H (4.6 x 150 mm)

  • Mobile Phase: 95:5 Heptane/Isopropanol

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

Data Summary

StepProductYieldEnantiomeric Excess (e.e.)
1(S)-Ethyl 3-(4-bromophenyl)butanoate~Quantitative73.3%
2 & 3(S)-3-(4-Bromophenyl)butanoic acid73% (after crystallization)>99%

Data obtained from large-scale synthesis reported in Organic Syntheses.[1][2]

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-3-(4-Bromophenyl)butanoic acid. The rhodium-catalyzed asymmetric conjugate addition, followed by hydrolysis and a straightforward crystallization procedure, delivers the target compound in good yield and with excellent enantiopurity. This method is scalable and suitable for producing high-quality material for research and development in the pharmaceutical industry.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Synthesis of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric synthesis of 3-(4-bromophenyl)butanoic acid, a valuable chiral building block in pharmaceutical and materials science. The primary method detailed is a highly efficient asymmetric 1,4-addition of a boronic acid to an unsaturated ester, followed by hydrolysis. An alternative approach via asymmetric hydrogenation is also discussed. This guide offers comprehensive experimental procedures, data on catalyst performance, and visual workflows to aid in the successful implementation of this synthesis.

Introduction

Chiral carboxylic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The enantioselective synthesis of these compounds remains a significant challenge in organic chemistry. Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for establishing stereocenters with high fidelity.[2] This application note focuses on the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a key intermediate for various bioactive molecules. We will primarily detail a robust protocol involving a rhodium-catalyzed asymmetric 1,4-addition, which has been successfully implemented on a large scale.[3] Additionally, we will explore the potential of asymmetric hydrogenation as an alternative synthetic route.

Key Synthetic Approaches

Two primary rhodium-catalyzed asymmetric strategies for the synthesis of this compound are presented:

  • Asymmetric 1,4-Addition: This approach involves the addition of (4-bromophenyl)boronic acid to an α,β-unsaturated ester, such as ethyl (E)-but-2-enoate, in the presence of a chiral rhodium catalyst. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.[3]

  • Asymmetric Hydrogenation: This method utilizes the direct hydrogenation of a prochiral unsaturated precursor, such as (E)-3-(4-bromophenyl)but-2-enoic acid, using a chiral rhodium catalyst under a hydrogen atmosphere.

Asymmetric 1,4-Addition Protocol

This protocol is adapted from a reported large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid.[3]

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric 1,4-Addition cluster_workup Workup & Hydrolysis cluster_purification Purification A Charge flask with: (4-bromophenyl)boronic acid [Rh(nbd)2]BF4 (R)-(+)-BINAP 1,4-dioxane B Add water and triethylamine A->B Stir for 30 min C Heat to 30 °C B->C D Add ethyl (E)-but-2-enoate C->D E Stir for 21 hours at 30 °C D->E F Concentrate in vacuo E->F G Dilute with diethyl ether, wash with water F->G H Hydrolyze ester with NaOH in H2O/MeOH G->H I Acidify with HCl H->I J Extract with ethyl acetate I->J K Crystallize from heptane J->K L Isolate (S)-3-(4-Bromophenyl)butanoic acid K->L

Caption: Workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Materials and Reagents:

  • (4-Bromophenyl)boronic acid

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(nbd)₂]BF₄)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,4-Dioxane

  • Triethylamine (TEA)

  • Ethyl (E)-but-2-enoate

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Heptane

  • Nitrogen gas

Detailed Experimental Protocol:

  • Catalyst Formation: In a three-necked round-bottomed flask under a nitrogen atmosphere, charge (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), (R)-(+)-BINAP (0.01 equiv), and 1,4-dioxane.[3]

  • Stir the resulting mixture at 23 °C for 30 minutes.

  • Reaction Setup: Add water, followed by the addition of triethylamine (1.00 equiv).

  • Heat the reaction mixture to 30 °C.

  • 1,4-Addition: Slowly add ethyl (E)-but-2-enoate (1.20 equiv) to the reaction mixture.

  • Stir the mixture at 30 °C for 21 hours.

  • Workup: Allow the mixture to cool to room temperature and concentrate it under reduced pressure.

  • Dilute the crude material with diethyl ether and wash with water.

  • Hydrolysis: To the organic layer, add a solution of sodium hydroxide in water and methanol.

  • Stir the mixture until the hydrolysis is complete (as monitored by TLC or LCMS).

  • Purification: Acidify the aqueous layer with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude product from heptane to yield (S)-3-(4-bromophenyl)butanoic acid as an off-white solid.[3]

Data Presentation:

ParameterValueReference
Catalyst Loading1 mol% [Rh(nbd)₂]BF₄ / (R)-BINAP[3]
Substrate Ratio1.2 equiv ethyl (E)-but-2-enoate[3]
Solvent1,4-Dioxane / Water[3]
BaseTriethylamine (1.0 equiv)[3]
Temperature30 °C[3]
Reaction Time21 hours[3]
Yield73%[3]
Enantiomeric Excess>99% ee[3]

Alternative Approach: Asymmetric Hydrogenation

While the 1,4-addition method is well-established for this specific target, asymmetric hydrogenation of a suitable unsaturated precursor represents a viable alternative. This approach is widely used for the synthesis of chiral carboxylic acids.[1][2]

Conceptual Signaling Pathway for Catalyst Activation and Hydrogenation:

G cluster_catalyst Catalyst Activation cluster_hydrogenation Catalytic Cycle Rh_precatalyst [Rh(COD)L]BF4 Active_Catalyst [Rh(S)2L]+ Rh_precatalyst->Active_Catalyst H2, -COD Solvent Solvent Solvent->Active_Catalyst Rh_Substrate Rh-Substrate Complex Active_Catalyst->Rh_Substrate + Substrate Substrate Unsaturated Carboxylic Acid Substrate->Rh_Substrate Hydride_Insertion Hydride Insertion (Stereo-determining step) Rh_Substrate->Hydride_Insertion H2 Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst - Product Product Chiral Carboxylic Acid Reductive_Elimination->Product

Caption: Conceptual catalytic cycle for asymmetric hydrogenation.

General Protocol Considerations for Asymmetric Hydrogenation:

  • Catalyst Precursor: A common precursor is [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ complexed with a chiral diphosphine ligand (e.g., BINAP, Josiphos, etc.).

  • Substrate: (E)-3-(4-bromophenyl)but-2-enoic acid or a similar unsaturated precursor would be required.

  • Solvent: Methanol, ethanol, or dichloromethane are commonly used solvents.

  • Hydrogen Pressure: Typically ranges from 1 to 50 atm.

  • Temperature: Reactions are often run at room temperature but can be heated to increase reaction rates.

  • Additives: In some cases, additives like acids or bases can influence the catalytic activity and enantioselectivity.

Data from Similar Asymmetric Hydrogenations:

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, which can serve as a benchmark for the synthesis of this compound via this route.

Catalyst SystemSubstrate TypeConversion (%)ee (%)Reference
Rh/ZhaoPhosγ-Butenolides>9999[4]
Rh-Diphosphineα,β-Unsaturated Carboxylic AcidsHigh>95[1]
Chiral Rhodium Carboxylatesα-Acetamidocinnamic acidVariableVariable[5][6]

Conclusion

The rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate provides a highly effective and scalable method for the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. The detailed protocol and established high yield and enantioselectivity make this the recommended approach. The alternative strategy of asymmetric hydrogenation offers a more direct route from an unsaturated acid precursor and, with appropriate catalyst screening, could also yield the desired product in high optical purity. These application notes provide researchers with the necessary information to successfully synthesize this important chiral building block.

References

Chiral Resolution of 3-(4-Bromophenyl)butanoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This document provides a detailed methodology for the chiral resolution of 3-(4-Bromophenyl)butanoic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended to serve as a comprehensive guide for researchers and scientists involved in the analysis and purification of this compound.

This compound is a chiral carboxylic acid with a stereogenic center at the C3 position. The development of a robust and reliable analytical method to separate and quantify its enantiomers is essential for quality control, enantiomeric purity assessment, and supporting drug development programs. This application note details a validated HPLC method and provides a starting point for further method development and optimization.

Principle of Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The differential interaction arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For acidic compounds like this compound, polysaccharide-based and Pirkle-type CSPs are often effective.

Recommended HPLC Method

A specific method for the chiral analysis of this compound has been reported in the literature, providing a direct and validated approach.[1]

Chromatographic Conditions
ParameterRecommended Setting
Column Chiralcel® OJ-H (4.6 x 150 mm)
Mobile Phase n-Heptane / Isopropanol (IPA) (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV, wavelength not specified (typically 220-260 nm for aromatic compounds)
Column Temperature Ambient
Injection Volume 10 µL
Sample Preparation
  • Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.

Alternative Method for a Structurally Similar Compound

For method development or as an alternative approach, a validated method for the chiral separation of the structurally similar compound, β-amino-β-(4-bromophenyl)propionic acid, can be adapted.[2] This method utilizes a different type of chiral stationary phase and may offer different selectivity.

Chromatographic Conditions (for β-amino-β-(4-bromophenyl)propionic acid)
ParameterSetting
Column (R, R) Whelk-O1
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min (can be studied between 0.8 and 1.2 mL/min)
Detection UV at 225 nm
Column Temperature 25°C
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Ethanol:TFA (100:1)
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min
Resolution > 2.5

Experimental Protocols

Instrument and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral HPLC column as specified in the methods.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Reagents and Solvents
  • Racemic this compound.

  • HPLC grade n-Heptane, n-Hexane, Isopropanol (IPA), and Ethanol.

  • Trifluoroacetic acid (TFA), analytical grade.

Protocol for Chiral Resolution
  • System Preparation:

    • Install the appropriate chiral column in the HPLC system.

    • Prepare the mobile phase as specified in the chosen method. Ensure all solvents are properly degassed.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Analysis:

    • Prepare the racemic standard and any test samples as described in the sample preparation section.

    • Set the injection volume and detector wavelength.

    • Inject the racemic standard to verify system suitability, including resolution of the two enantiomer peaks.

    • Inject the test samples for analysis.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Method Development and Optimization

For researchers needing to develop a method from scratch or optimize the provided protocols, the following logical workflow can be followed.

MethodDevelopment Start Define Analyte: This compound CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Pirkle-type) Start->CSP_Selection MobilePhase_Screening Mobile Phase Screening (Normal Phase: Heptane/Alcohol Reversed Phase: ACN/Water/Buffer) CSP_Selection->MobilePhase_Screening Decision1 Resolution > 1.5? MobilePhase_Screening->Decision1 Optimization Optimize Separation (Mobile Phase Ratio, Additives, Flow Rate, Temperature) Decision2 Peak Shape & Tailing Acceptable? Optimization->Decision2 Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) End Final Analytical Method Validation->End Decision1->CSP_Selection No, Try new CSP Decision1->Optimization Yes Decision2->Optimization No, Adjust Additives/Mobile Phase Decision2->Validation Yes

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No separation - Incorrect CSP for the analyte.- Inappropriate mobile phase.- Screen different types of chiral stationary phases (e.g., polysaccharide vs. Pirkle-type).- Try different mobile phase compositions (e.g., vary the alcohol modifier, switch to reversed-phase).
Poor resolution - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimal.- Adjust the ratio of the strong to weak solvent in the mobile phase.- Add acidic or basic modifiers (e.g., TFA for acidic compounds).- Reduce the flow rate.- Evaluate the effect of column temperature on resolution.
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Sample overload.- Add a competing acid (like TFA) to the mobile phase to saturate active sites.- Reduce the sample concentration.
Irreproducible retention times - Inadequate column equilibration.- Column temperature fluctuations.- Mobile phase composition changes.- Ensure the column is fully equilibrated before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.

Conclusion

The chiral resolution of this compound can be successfully achieved using HPLC with a Chiralcel® OJ-H column under normal phase conditions. The provided protocol offers a validated starting point for the analysis of this compound. For method development purposes, screening of different chiral stationary phases, such as the (R, R) Whelk-O1, and systematic optimization of the mobile phase composition are recommended to achieve the desired separation efficiency and robustness. The information and protocols in this application note are designed to equip researchers with the necessary tools to confidently perform the chiral separation of this compound.

References

Application Note & Protocol: Large-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-(4-Bromophenyl)butanoic acid is a chiral building block of significant interest in pharmaceutical research and development. Its stereospecific synthesis is crucial for the development of various drug candidates. This document provides a detailed, scalable, and reliable protocol for the synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, adapted from a well-established procedure. The described method utilizes a rhodium-catalyzed asymmetric 1,4-addition followed by hydrolysis, a route amenable to kilogram-scale production.

Data Presentation

Table 1: Summary of Reagents for (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis [1]

ReagentMolecular Weight ( g/mol )MolesMass/VolumeMolar Equiv.
(4-Bromophenyl)boronic acid199.82125 mmol25.1 g1.00
Bis(norbornadiene)rhodium(I) tetrafluoroborate373.981.25 mmol467 mg0.01
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)622.671.25 mmol780 mg0.01
1,4-Dioxane88.11-250 mL-
Water18.02-38 mL-
Triethylamine101.19125 mmol17.5 mL1.00
Ethyl (E)-but-2-enoate114.14150 mmol18.6 mL1.20

Table 2: Reaction and Product Summary for (S)-3-(4-Bromophenyl)butanoic Acid [1][2]

StepProductYieldEnantiomeric Excess (e.e.)Purification Method
1. Asymmetric Addition(S)-Ethyl 3-(4-bromophenyl)butanoateNot explicitly stated for isolated intermediate~73.3% (initial)Aqueous wash and concentration
2. Hydrolysis(3S)-3-(4-Bromophenyl)butanoic acid (crude)99%73.3%Extraction
3. Crystallization(3S)-3-(4-Bromophenyl)butanoic acid (pure)73% (overall from ester)>99%Crystallization from heptane

Experimental Protocols

Part A: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate [1]

  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a heating mantle, magnetic stir bar, thermometer, and a nitrogen inlet, charge (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol) followed by 1,4-dioxane (250 mL).

  • Catalyst Formation: Stir the resulting light pink slurry at 23 °C for 30 minutes under a positive pressure of nitrogen.

  • Reagent Addition: Add water (38 mL) in a single portion, which should result in a clear red solution. Subsequently, add triethylamine (17.5 mL, 125 mmol). A slight exotherm will be observed.

  • Reaction Execution: Heat the mixture to 30 °C. Add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) via an addition funnel over 5 minutes. Maintain the temperature at 30 °C and stir for 21 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator. Dilute the crude material with diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.

Part B: Synthesis and Purification of (S)-3-(4-Bromophenyl)butanoic Acid [1][2]

  • Hydrolysis: To the crude ester from Part A, add methanol (125 mL) and a solution of sodium hydroxide (10.0 g, 250 mmol) in water (125 mL). Heat the mixture to 60 °C and stir for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate on a rotary evaporator to remove the methanol. Transfer the aqueous residue to a separatory funnel and wash with dichloromethane (100 mL).

  • Acidification and Extraction: Cool the aqueous layer to 10 °C in an ice-water bath and acidify to a pH of 1-2 with 12 M hydrochloric acid (approx. 25 mL). Extract the product with dichloromethane (3 x 100 mL).

  • Isolation of Crude Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid (yield approx. 29.95 g, 99%).[1][2]

  • Crystallization: Transfer the crude acid to a 1-L flask and add heptane (250 mL). Heat the mixture to 60-65 °C until all solids dissolve. Allow the solution to cool slowly to 20 °C over 4-5 hours. Crystals will begin to form at approximately 25-30 °C.[2]

  • Final Product Isolation: Decant the mother liquor. The remaining solid is the purified (3S)-3-(4-bromophenyl)butanoic acid. The mother liquor can be concentrated to recover more product. The final yield of the pure product is approximately 21.93 g (73%).[1][2]

Visualizations

G cluster_0 Part A: Asymmetric Michael Addition cluster_1 Part B: Hydrolysis & Purification start Starting Materials: (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate catalyst Catalyst System: Rh(NBD)2BF4, (R)-BINAP 1,4-Dioxane, H2O, TEA reaction_A Reaction at 30°C for 21h start->reaction_A catalyst->reaction_A workup_A Workup: Aqueous Wash & Concentration reaction_A->workup_A product_A (S)-Ethyl 3-(4-bromophenyl)butanoate (Crude Ester) workup_A->product_A hydrolysis Hydrolysis: NaOH, MeOH/H2O, 60°C product_A->hydrolysis workup_B Workup: Acidification & Extraction hydrolysis->workup_B product_B_crude (S)-3-(4-Bromophenyl)butanoic acid (Crude Acid) workup_B->product_B_crude crystallization Crystallization from Heptane product_B_crude->crystallization product_B_pure (S)-3-(4-Bromophenyl)butanoic acid (>99% e.e.) crystallization->product_B_pure

Caption: Workflow for the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

References

Application Notes and Protocols: 3-(4-Bromophenyl)butanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-Bromophenyl)butanoic acid as a versatile, chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a stereocenter and a reactive bromophenyl group makes this molecule a valuable starting material for creating sophisticated molecular architectures with significant therapeutic potential.

Introduction: A Versatile Chiral Building Block

This compound, particularly its enantiomerically pure forms, is a key starting material in medicinal chemistry. The 4-bromophenyl moiety serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in constructing the complex carbon skeletons of many modern pharmaceuticals.[1] The chiral butanoic acid backbone is instrumental in stereoselective synthesis, which is critical for biological activity.[2]

This document details the synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid and explores its application in the synthesis of precursors for potent therapeutic agents, with a focus on Centromere-associated protein E (CENP-E) inhibitors.

Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

A reliable and scalable synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been developed, which involves an asymmetric conjugate addition followed by hydrolysis and crystallization-induced chiral enrichment.[3]

Experimental Protocol: Large-Scale Synthesis[3]

Step A: (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis

  • A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

  • Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

  • The reaction is heated to 30 °C, and ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.

  • The mixture is stirred at 30 °C for 21 hours.

  • Upon completion, the reaction is worked up to yield crude (S)-Ethyl 3-(4-bromophenyl)butanoate.

Step B: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

  • The crude ester from Step A is dissolved in methanol (250 mL) in a 1-L, three-necked, round-bottomed flask.

  • A 5M aqueous solution of NaOH (50 mL) is added, and the mixture is heated to 50 °C.

  • After the reaction is complete, the mixture is cooled, and the methanol is removed under reduced pressure.

  • The aqueous residue is washed with dichloromethane, acidified with 12 M HCl to pH 1-2, and extracted with dichloromethane.

  • The combined organic extracts are dried, filtered, and concentrated to give the crude acid.

Step C: Purification by Crystallization

  • The crude (3S)-3-(4-bromophenyl)butanoic acid is dissolved in hot heptane (250 mL).

  • The solution is allowed to cool slowly to 20 °C over 4-5 hours to form crystals.

  • The liquid is decanted, and the solid is dried under reduced pressure to yield enantiomerically pure (3S)-3-(4-bromophenyl)butanoic acid.[3]

Quantitative Data for Synthesis
StepProductStarting Material (Scale)YieldPurity (ee)Reference
Asymmetric Conjugate Addition(S)-Ethyl 3-(4-bromophenyl)butanoate125 mmol>99%~88%[3]
Hydrolysis and Crystallization(S)-3-(4-Bromophenyl)butanoic acid125 mmol73%>98%[3]

G cluster_start Starting Materials cluster_reaction1 Asymmetric Conjugate Addition cluster_reaction2 Hydrolysis & Purification 4-Bromophenylboronic_acid 4-Bromophenylboronic Acid Reaction1 Rh/(R)-BINAP catalyzed 1,4-addition 4-Bromophenylboronic_acid->Reaction1 Ethyl_crotonate Ethyl (E)-but-2-enoate Ethyl_crotonate->Reaction1 Intermediate_Ester (S)-Ethyl 3-(4-bromophenyl)butanoate Reaction1->Intermediate_Ester >99% yield Reaction2 NaOH Hydrolysis Intermediate_Ester->Reaction2 Crude_Acid Crude (S)-Acid Reaction2->Crude_Acid Purification Crystallization (Heptane) Crude_Acid->Purification Final_Product (S)-3-(4-Bromophenyl)butanoic Acid Purification->Final_Product 73% yield, >98% ee

Application in the Synthesis of CENP-E Inhibitors

While direct synthesis of a marketed drug from this compound is not widely published, its structural motif is crucial for synthesizing potent therapeutic agents. A closely related derivative, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric Acid , serves as a key precursor in the synthesis of the CENP-E inhibitor, GSK923295.[4] CENP-E is a kinesin motor protein essential for chromosome alignment during mitosis, making it an attractive target for cancer therapy.[1][2] Inhibition of CENP-E leads to mitotic arrest and subsequent apoptosis in cancer cells.[2]

The synthesis of GSK923295 precursors highlights the utility of the bromophenyl group for constructing the complex biphenyl structure common in many APIs via Suzuki coupling.

Conceptual Synthetic Workflow

The synthesis of a key biphenyl intermediate for CENP-E inhibitors from a bromophenylbutyric acid derivative generally follows these steps:

  • Protection: The amino and carboxylic acid groups of the starting material are appropriately protected.

  • Suzuki Coupling: The bromophenyl group is coupled with a suitable boronic acid to form the biphenyl core.

  • Deprotection and Elaboration: The protecting groups are removed, and the molecule is further functionalized to yield the final API or an advanced intermediate.

G Start Bromophenylbutyric Acid Derivative Step1 Protection of Functional Groups Start->Step1 Protected Protected Intermediate Step1->Protected Step2 Suzuki Coupling (with Phenylboronic Acid) Protected->Step2 Biphenyl Biphenyl Intermediate Step2->Biphenyl Step3 Deprotection & Further Elaboration Biphenyl->Step3 API Advanced Intermediate or API Step3->API

Signaling Pathway: CENP-E Inhibition in Cancer Therapy

CENP-E plays a critical role in the spindle assembly checkpoint (SAC), a crucial regulatory mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][5]

Mechanism of Action:

  • Chromosome Alignment: In a normal mitotic cell, CENP-E, a kinesin-7 motor protein, localizes to the kinetochores of chromosomes and facilitates their alignment at the metaphase plate.[6]

  • Spindle Assembly Checkpoint (SAC): If chromosomes are not properly attached to the spindle microtubules, the SAC is activated, which prevents the cell from entering anaphase. This provides time for corrective attachments to be made.

  • CENP-E Inhibition: CENP-E inhibitors like GSK923295 bind to the motor domain of CENP-E, preventing its interaction with microtubules.[1]

  • Mitotic Arrest: This inhibition leads to the failure of chromosome alignment, causing persistent activation of the SAC and arresting the cell in mitosis.[2]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the selective death of rapidly dividing cancer cells.[2][6]

G cluster_mitosis Normal Mitosis cluster_inhibition CENP-E Inhibition CENPE CENP-E Motor Protein Kinetochore Kinetochore-Microtubule Attachment CENPE->Kinetochore Inhibition Inhibition of CENP-E Activity Alignment Chromosome Alignment (Metaphase) Kinetochore->Alignment Anaphase Anaphase Progression Alignment->Anaphase Inhibitor GSK923295 (CENP-E Inhibitor) Inhibitor->CENPE Misalignment Chromosome Misalignment SAC Spindle Assembly Checkpoint (SAC) Activation Misalignment->SAC Arrest Prolonged Mitotic Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Conclusion

This compound and its derivatives are highly valuable intermediates in pharmaceutical synthesis. The combination of a chiral center and a synthetically versatile bromophenyl group provides a robust platform for the development of complex and potent drug candidates. The successful application of a closely related derivative in the synthesis of a clinical-stage CENP-E inhibitor underscores the therapeutic potential unlocked by this chemical scaffold. The detailed synthetic protocols and understanding of the downstream biological pathways are essential for leveraging this building block in future drug discovery and development efforts.

References

Application Note: Detailed 1H and 13C NMR Assignment for 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromophenyl)butanoic acid. The complete assignment of proton and carbon signals is presented, supported by tabulated data including chemical shifts (δ), coupling constants (J), and signal multiplicities. A comprehensive experimental protocol for NMR sample preparation and data acquisition is also included. This document serves as a valuable resource for the structural elucidation and verification of this compound, which is a key intermediate in various synthetic applications.

Introduction

This compound is a carboxylic acid derivative containing a chiral center and a brominated aromatic ring. Its structural characterization is crucial for ensuring purity and for the unambiguous determination of its chemical structure in synthetic chemistry and drug development. NMR spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. This note details the complete 1H and 13C NMR spectral assignments for this compound.

Data Presentation

The 1H and 13C NMR data for this compound are summarized in the tables below. The spectra were recorded in deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: 1H NMR Data for this compound

Assignment Chemical Shift (δ) in CDCl3 (ppm) Multiplicity Coupling Constant (J) in Hz Integration Chemical Shift (δ) in DMSO-d6 (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-1' (COOH)~10.84broad singlet-1H----
H-2', H-6' (Ar-H)7.46 - 7.39multiplet-2H----
H-3', H-5' (Ar-H)--------
H-33.11 - 3.20multiplet-1H3.11 - 3.20multiplet-1H
H-22.42doublet7.62H2.42doublet7.62H
H-4 (CH3)1.13doublet6.93H1.13doublet6.93H

Note: The chemical shift of the carboxylic acid proton (H-1') can be broad and its position may vary depending on concentration and solvent.

Table 2: 13C NMR Data for this compound in DMSO-d6

Assignment Chemical Shift (δ) in ppm
C-1' (C=O)170.5
C-4' (C-Br)146.5
C-1'' (Ar-C)141.4
C-3', C-5' (Ar-CH)128.3
C-2', C-6' (Ar-CH)126.9, 126.7, 126.6, 125.9
C-354.9
C-243.9
C-4 (CH3)36.2
C-5 (CH3)21.4

Note: A more detailed assignment of the aromatic carbons may require 2D NMR techniques.

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Software: Standard NMR data acquisition and processing software.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Solvent: CDCl3 or DMSO-d6.

    • Temperature: 298 K.

    • Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • 13C NMR Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the 1H NMR spectrum.

  • Pick the peaks and determine their multiplicities and coupling constants.

Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate analyze Peak Picking, Integration & Assignment calibrate->analyze report report analyze->report Final Report with Assigned Spectra

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols for the Purity Determination of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Bromophenyl)butanoic acid is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its purity is a critical parameter that can significantly impact the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound and for identifying and quantifying any impurities.

These application notes provide detailed protocols for four common analytical techniques used for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced, including unreacted starting materials, by-products, and residual solvents. A potential impurity originating from the starting materials is (4'-bromobiphenyl)boronic acid.[2][3] Other possible impurities could include isomers or related brominated compounds.

High-Performance Liquid Chromatography (HPLC)

Principle

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The purity is determined by comparing the peak area of the main component to the total area of all peaks detected.

Application Note

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential impurities. The use of a C8 or C18 column provides good retention and resolution. The mobile phase, consisting of an acetonitrile and water mixture with a trifluoroacetic acid modifier, ensures good peak shape and separation efficiency.[5][6] UV detection at 210 nm is suitable for detecting the aromatic ring in the molecule.

Experimental Protocol

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C8 or C18 (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[5][6]

  • Mobile Phase:

    • A: 0.05% Trifluoroacetic acid in water.[5][6]

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 20% to 50% B

    • 15-35 min: 50% to 70% B

    • 35-40 min: 70% to 98% B

    • 40-50 min: Hold at 98% B

    • 50.1-55 min: Re-equilibrate at 20% B

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 5 µL.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. The separated components are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information.

Application Note

This GC-MS method is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed to convert the carboxylic acid into its more volatile trimethylsilyl (TMS) ester. This method offers high sensitivity and specificity.

Experimental Protocol

  • Instrumentation: GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Purity Calculation:

    • Purity (%) = (Area of the derivatized main peak / Total area of all peaks) x 100

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize with BSTFA Weigh->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation Weigh_Sample Weigh Sample Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_Std Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Calculation Weigh Weigh Sample Dissolve Dissolve in Ethanol Weigh->Dissolve Add_Indicator Add Indicator Dissolve->Add_Indicator Titrate Titrate with NaOH Add_Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint Record_Volume Record NaOH Volume Endpoint->Record_Volume Calculate Calculate Purity Record_Volume->Calculate

References

Protocol for the Purification of 3-(4-Bromophenyl)butanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the purification of 3-(4-Bromophenyl)butanoic acid via recrystallization. This procedure is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a high-purity solid sample of the target compound. The protocol is based on established methods for structurally similar compounds and general principles of crystallization.

This compound is a carboxylic acid derivative containing a bromophenyl group. The presence of the polar carboxylic acid moiety and the non-polar bromophenyl group influences its solubility characteristics. Effective purification is achieved by exploiting the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. The chosen solvent for this protocol is heptane, based on a detailed procedure for the purification of the closely related (S)-enantiomer, which demonstrates its suitability for this class of compounds.[1][2]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound. It is crucial to adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[3]

Materials:

  • Crude this compound

  • Heptane, reagent grade

  • Erlenmeyer flask(s)

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Heptane is the recommended solvent for this procedure. The solubility of this compound in heptane is significantly higher at elevated temperatures compared to room temperature, which is the primary requirement for a good recrystallization solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • For every 1 gram of crude material, add approximately 8-10 mL of heptane.

    • Gently heat the mixture to 60-65°C using a heating mantle or a water bath on a hot plate, with continuous stirring.[1][2]

    • Continue heating and stirring until all the solid has completely dissolved. If some solid remains, add small additional portions of heptane until a clear solution is obtained at the elevated temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you may further enhance crystal yield by placing the flask in an ice-water bath for 30-60 minutes.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 40-50°C) or in a vacuum desiccator at room temperature.

Data Presentation

Table 1: Key Experimental Parameters

ParameterValue
Starting MaterialCrude this compound
Recrystallization SolventHeptane
Solvent to Solute Ratio (approx.)8-10 mL per 1 g
Dissolution Temperature60-65 °C[1][2]
Cooling ProcedureSlow cooling to room temperature, followed by an optional ice bath
Expected Appearance of ProductWhite to off-white crystalline solid

Table 2: Purity Assessment

AnalysisSpecification
Melting PointThe experimentally determined melting point of the purified product should be sharp (a narrow range of 1-2°C). The literature value for the closely related 4-(4-bromophenyl)butanoic acid is approximately 76-80°C.[4] An exact literature value for this compound is not readily available and should be determined experimentally.
AppearanceWhite to off-white crystalline solid.
Spectroscopic Analysis (e.g., ¹H NMR, IR)The spectra of the purified product should be consistent with the structure of this compound and show a significant reduction in impurity signals compared to the crude material.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Solid B Add Heptane A->B C Heat to 60-65°C & Stir B->C D Clear Solution C->D E Hot Filtration (Optional) D->E F Slow Cooling to RT D->F E->F G Ice Bath (Optional) F->G H Crystal Formation F->H G->H I Vacuum Filtration H->I J Wash with Cold Heptane I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(4-Bromophenyl)butanoic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover common and synthetically useful transformations: esterification, amidation, conversion to the acid chloride, and reduction to the corresponding alcohol.

Introduction

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a carboxylic acid and a brominated aromatic ring. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters and amides, which are prevalent in pharmaceutically active compounds.[1] The bromo-substituent provides a handle for further carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings, enabling the synthesis of diverse and complex molecular architectures.[1]

The derivatives of this compound are of significant interest in drug discovery. For instance, analogues of phenylalkanoic acids are being investigated as potential anti-inflammatory agents and modulators of GABA receptors in the central nervous system.[2][3][4] The ability to efficiently and selectively derivatize the carboxylic acid group is therefore crucial for the synthesis of compound libraries for screening and lead optimization.

Derivatization Protocols

This section provides detailed experimental procedures for the derivatization of the carboxylic acid group of this compound.

Esterification (Fischer-Tropsch Type)

Esterification is a fundamental transformation that can be used to mask the polarity of the carboxylic acid, improve pharmacokinetic properties, or act as a protecting group. The following protocol describes the synthesis of the ethyl ester.

Experimental Protocol: Synthesis of Ethyl 3-(4-Bromophenyl)butanoate

  • Materials: this compound, Ethanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Brine, Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Separatory funnel, Rotary evaporator.

  • Procedure:

    • To a solution of this compound (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.

    • Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data for Esterification

ParameterValue
Reactants This compound, Ethanol
Catalyst Sulfuric Acid
Reaction Time 4-8 hours
Temperature Reflux (~78 °C)
Typical Yield >90%

Reaction Workflow: Esterification

Esterification A This compound + Ethanol + H₂SO₄ B Reflux A->B Heat C Work-up (Extraction, Washing) B->C Cool D Purification (Chromatography) C->D E Ethyl 3-(4-Bromophenyl)butanoate D->E

Caption: Workflow for the esterification of this compound.

Amidation using EDC/HOBt Coupling

Amide bond formation is one of the most important reactions in medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for the synthesis of amides.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-bromophenyl)butanamide

  • Materials: this compound, Benzylamine, EDC hydrochloride, HOBt, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), 1M HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC hydrochloride (1.2 eq).

    • Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the activated ester.

    • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5][6]

Quantitative Data for Amidation

ParameterValue
Reactants This compound, Benzylamine
Coupling Agents EDC, HOBt
Base DIPEA
Solvent DCM or DMF
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-95%

Reaction Workflow: Amidation

Amidation A This compound + HOBt + EDC in DCM/DMF B Activation (0 °C) A->B C Add Benzylamine + DIPEA B->C D Reaction (RT) C->D E Work-up & Purification D->E F N-Benzyl-3-(4-bromophenyl)butanamide E->F

Caption: Workflow for the amidation of this compound.

Conversion to Acid Chloride

The acid chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and ketones. Thionyl chloride is a common reagent for this transformation.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)butanoyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), Anhydrous Toluene (optional), Round-bottom flask, Reflux condenser with a gas outlet to a trap, Magnetic stirrer.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.

    • To a round-bottom flask containing this compound (1.0 eq), add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene.

    • Optionally, a catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux (for neat thionyl chloride, the boiling point is 76 °C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to capture the corrosive vapors).

    • The resulting crude 3-(4-bromophenyl)butanoyl chloride is often used immediately in the next step without further purification.[7][8][9][10][11][12]

Quantitative Data for Acid Chloride Formation

ParameterValue
Reactant This compound
Reagent Thionyl Chloride (SOCl₂)
Reaction Time 1-3 hours
Temperature Reflux (~76 °C)
Typical Yield >95% (often used crude)

Reaction Workflow: Acid Chloride Formation

AcidChloride A This compound + Thionyl Chloride B Reflux A->B Heat C Remove excess SOCl₂ B->C Cool D 3-(4-Bromophenyl)butanoyl chloride (crude) C->D Reduction A LiAlH₄ in THF (0 °C) B Add this compound in THF A->B Slow addition C Reflux B->C Heat D Quench & Work-up C->D Cool E Purification D->E F 3-(4-Bromophenyl)butan-1-ol E->F

References

Application Notes and Protocols: The Role of (R)-BINAP in the Asymmetric Synthesis of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. 3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. The use of chiral ligands in transition metal-catalyzed reactions is a powerful strategy for achieving high enantioselectivity. This document details the application of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, in the asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid. The described method utilizes a rhodium-catalyzed asymmetric conjugate addition (RCAA) of (4-bromophenyl)boronic acid to ethyl crotonate, followed by hydrolysis to yield the desired product with high enantiomeric purity.[1]

(R)-BINAP: A Privileged Chiral Ligand

(R)-BINAP is a well-established C₂-symmetric phosphine ligand renowned for its ability to induce high levels of asymmetry in a variety of metal-catalyzed transformations.[2][3] Its rigid binaphthyl backbone creates a defined chiral environment around the metal center, effectively discriminating between the two prochiral faces of the substrate. In the context of the rhodium-catalyzed conjugate addition, the (R)-BINAP ligand coordinates to the rhodium(I) center, forming a chiral catalyst. This catalyst then activates the (4-bromophenyl)boronic acid and facilitates its addition to ethyl crotonate. The stereochemical outcome of the reaction is dictated by the specific geometry of the transition state, where steric interactions between the substrate and the phenyl groups of the BINAP ligand favor the formation of one enantiomer over the other.[4] Specifically, the use of (R)-BINAP as the chiral ligand in this reaction selectively produces the (S)-enantiomer of the product.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid via rhodium-catalyzed asymmetric conjugate addition using (R)-BINAP.

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Asymmetric Conjugate Addition (4-Bromophenyl)boronic acid, Ethyl crotonate[Rh(nbd)₂]BF₄, (R)-BINAP, Et₃N1,4-Dioxane602~95>95
Hydrolysis (S)-Ethyl 3-(4-bromophenyl)butanoateNaOH, H₂O1,4-Dioxane501~90>99 (after crystallization)

Data compiled from a representative large-scale synthesis procedure.[1]

Experimental Protocols

A. (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis [1]

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a heating mantle, a magnetic stir bar, a thermometer, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: The flask is charged sequentially with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

  • Reaction Initiation: The mixture is stirred and heated to 60 °C. Ethyl crotonate (14.3 g, 125 mmol) is then added via the addition funnel over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LCMS. The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (S)-ethyl 3-(4-bromophenyl)butanoate.

B. (S)-3-(4-Bromophenyl)butanoic Acid Synthesis [1]

  • Hydrolysis Setup: The crude ester from the previous step is dissolved in 1,4-dioxane in a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar.

  • Saponification: An aqueous solution of sodium hydroxide (10 g in 50 mL of water) is added to the flask. The mixture is heated to 50 °C and stirred for approximately 1 hour until the hydrolysis is complete (monitored by TLC or LCMS).

  • Work-up and Acidification: The reaction mixture is cooled to room temperature and the 1,4-dioxane is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification and enhancement of enantiomeric purity can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.[1]

Visualizations

Asymmetric_Synthesis_Workflow start Reactants: (4-Bromophenyl)boronic acid Ethyl crotonate product1 (S)-Ethyl 3-(4-bromophenyl)butanoate start->product1 1,4-Dioxane, 60°C catalyst Catalyst: [Rh(nbd)₂]BF₄ (R)-BINAP catalyst->start product1_hydrolysis (S)-Ethyl 3-(4-bromophenyl)butanoate product2 (S)-3-(4-Bromophenyl)butanoic Acid product1_hydrolysis->product2 1,4-Dioxane, 50°C reagents2 Reagents: NaOH, H₂O reagents2->product1_hydrolysis product2_purification (S)-3-(4-Bromophenyl)butanoic Acid (Crude) final_product Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid product2_purification->final_product Recrystallization Rh_BINAP_Mechanism cluster_catalytic_cycle Proposed Catalytic Cycle cluster_stereocontrol Stereodetermining Step Rh_BINAP [(R)-BINAP]Rh(I)X Transmetalation Transmetalation Rh_BINAP->Transmetalation + Ar-B(OH)₂ Aryl_Rh [(R)-BINAP]Rh(I)-Ar Transmetalation->Aryl_Rh Carbometalation Carbometalation Rh_Enolate Rhodium Enolate Intermediate Carbometalation->Rh_Enolate Transition_State Diastereomeric Transition State Carbometalation->Transition_State Favored approach due to steric hindrance from (R)-BINAP phenyl groups Protonolysis Protonolysis Protonolysis->Rh_BINAP + Product Alkene_Complex Alkene Coordination Aryl_Rh->Alkene_Complex + Ethyl Crotonate Alkene_Complex->Carbometalation Rh_Enolate->Protonolysis + H⁺

References

Troubleshooting & Optimization

common side reactions in the synthesis of 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(4-Bromophenyl)butanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered in various synthetic routes to this compound.

Route 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This route involves the rhodium-catalyzed conjugate addition of (4-bromophenyl)boronic acid to an α,β-unsaturated ester (e.g., ethyl crotonate), followed by hydrolysis of the resulting ester.

Q1: My reaction yield is low, and I have a significant amount of unreacted (4-bromophenyl)boronic acid. What could be the issue?

A1: Low conversion in the rhodium-catalyzed 1,4-addition can be attributed to several factors:

  • Catalyst Inactivity: The rhodium catalyst may be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Degradation: The chiral phosphine ligand (e.g., BINAP) can degrade. Use fresh, high-purity ligand.

  • Insufficient Reaction Time or Temperature: The reaction may require extended periods or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LCMS.[1]

  • Base Stoichiometry: The presence of a suitable base (e.g., triethylamine) is often crucial. Ensure the correct stoichiometry of the base is used.

Troubleshooting:

  • Degas all solvents thoroughly.

  • Use freshly opened or purified reagents.

  • Increase the reaction time and monitor for further conversion.

  • Consider a slight increase in the reaction temperature, if the stability of the reactants and catalyst allows.

Q2: I observe an ester spot on my TLC plate even after the hydrolysis step. How can I ensure complete hydrolysis?

A2: Incomplete hydrolysis of the intermediate, ethyl 3-(4-bromophenyl)butanoate, will result in a lower yield of the desired carboxylic acid.

  • Insufficient Hydrolysis Time or Temperature: Saponification (ester hydrolysis) with a base like NaOH may require heating (e.g., reflux) to go to completion.[1]

  • Inadequate Amount of Base: Ensure at least a stoichiometric amount of base is used to neutralize the resulting carboxylic acid and drive the equilibrium. An excess is often recommended.

  • Phase Transfer Issues: If using a biphasic system, ensure adequate stirring to facilitate the reaction between the ester (in the organic phase) and the base (in the aqueous phase).

Troubleshooting:

  • Increase the reaction time and/or temperature for the hydrolysis step.

  • Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).

  • Consider adding a phase-transfer catalyst if solubility is an issue.

Q3: Are there any known side products from the 1,4-addition step itself?

A3: While the rhodium-catalyzed 1,4-addition is generally selective, potential side reactions can include:

  • 1,2-Addition: Although less common for enoates, some 1,2-addition of the boronic acid to the carbonyl group of the ester could occur, leading to a tertiary alcohol after reduction or other transformations.

  • Homocoupling of Boronic Acid: Palladium catalysts, sometimes used in similar reactions, are known to promote the homocoupling of boronic acids to form biphenyl derivatives. While less common with rhodium, it remains a possibility, especially if palladium impurities are present.

  • Protodeboronation: The boronic acid can be converted to bromobenzene in the presence of protons. Ensure the reaction medium is not acidic.

Route 2: Reformatsky Reaction

This route involves the reaction of 4-bromoacetophenone with an α-haloester (e.g., ethyl bromoacetate) in the presence of zinc, followed by dehydration and reduction.

Q1: My Reformatsky reaction is sluggish or does not initiate. What can I do?

A1: The initiation of the Reformatsky reaction is dependent on the activation of the zinc metal.

  • Zinc Surface Passivation: A layer of zinc oxide on the surface of the zinc metal can prevent the reaction.

  • Presence of Water: The organozinc intermediate is sensitive to moisture.

Troubleshooting:

  • Activate the zinc metal prior to use. Common methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.

  • Ensure all glassware is flame-dried and all solvents are anhydrous.

Q2: I have isolated the β-hydroxy ester, but the subsequent dehydration step is giving multiple products. What are the likely side reactions?

A2: Dehydration of the intermediate, ethyl 3-hydroxy-3-(4-bromophenyl)butanoate, can lead to a mixture of isomeric alkenes.

  • Formation of α,β- and β,γ-Unsaturated Esters: Dehydration can result in the formation of both the thermodynamically more stable conjugated α,β-unsaturated ester (crotonate derivative) and the β,γ-unsaturated ester.

  • E/Z Isomerization: The α,β-unsaturated ester can be formed as a mixture of E and Z isomers.

Troubleshooting:

  • Use a mild dehydrating agent to control the selectivity of the elimination.

  • Careful control of reaction temperature can influence the product ratio.

  • Purification by chromatography may be necessary to isolate the desired isomer before the final reduction step.

Route 3: Friedel-Crafts Acylation

This route could involve the Friedel-Crafts acylation of bromobenzene with an appropriate four-carbon acylating agent (e.g., crotonyl chloride or succinic anhydride) followed by reduction.

Q1: My Friedel-Crafts acylation of bromobenzene is producing a mixture of isomers. How can I improve the regioselectivity?

A1: The bromine atom is an ortho-, para-director. Therefore, the acylation of bromobenzene will typically yield a mixture of the para (desired) and ortho (undesired) isomers.[2]

  • Steric Hindrance: The bulky acyl group will generally favor substitution at the less sterically hindered para position.

  • Reaction Conditions: The choice of Lewis acid catalyst and reaction temperature can influence the isomer ratio.

Troubleshooting:

  • While complete suppression of the ortho isomer is difficult, optimizing the reaction conditions (e.g., lower temperature, choice of a bulkier Lewis acid) may improve the para selectivity.

  • Purification of the isomers is typically required, often through crystallization or chromatography.

Q2: What are the common side reactions in the subsequent reduction of the keto-acid intermediate?

A2: If a keto-acid like 3-(4-bromobenzoyl)propanoic acid is an intermediate, its reduction (e.g., via Clemmensen or Wolff-Kishner reduction) can have side reactions.

  • Incomplete Reduction: The ketone may be only partially reduced, leading to a hydroxy-acid intermediate.

  • Debromination: Some reducing agents, particularly under harsh conditions, can cause reductive cleavage of the carbon-bromine bond, leading to the formation of 3-phenylbutanoic acid.

Troubleshooting:

  • Ensure sufficient reagent and reaction time for complete reduction.

  • Choose a reducing agent and conditions that are known to be compatible with aryl halides.

Quantitative Data Summary

The following table summarizes potential yields and side product ratios for illustrative synthetic steps. Note that these are generalized values and can vary significantly based on specific reaction conditions.

Synthetic StepExpected Product YieldCommon Side Product(s)Typical Side Product Ratio
Rhodium-Catalyzed 1,4-Addition of Arylboronic Acid70-95%Unreacted Starting MaterialsVariable
Ester Hydrolysis (Saponification)>90%Unreacted Ester<10%
Friedel-Crafts Acylation of Bromobenzene (para-product)40-70%ortho-acylated isomer1:10 to 1:4 (ortho:para)
Dehydration of β-Hydroxy Ester60-80%Mixture of α,β- and β,γ-unsaturated esters, E/Z isomersHighly condition-dependent

Experimental Protocols & Visualizations

Logical Workflow for Troubleshooting a Low-Yielding Reaction

The following diagram illustrates a general troubleshooting workflow for addressing low product yields in the synthesis of this compound.

Caption: A flowchart for troubleshooting low yields in chemical synthesis.

Signaling Pathway of a Common Side Reaction: Isomer Formation in Friedel-Crafts Acylation

This diagram illustrates the formation of both the desired para and the undesired ortho product during the Friedel-Crafts acylation of bromobenzene.

FriedelCraftsIsomers cluster_products Products Bromobenzene Bromobenzene ParaProduct para-Isomer (Desired Product) Bromobenzene->ParaProduct Electrophilic Attack at para-position OrthoProduct ortho-Isomer (Side Product) Bromobenzene->OrthoProduct Electrophilic Attack at ortho-position Acylium Acylium Ion (R-C=O)+ LewisAcid Lewis Acid (e.g., AlCl3) Acylium->LewisAcid generates

References

Technical Support Center: Purification of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(4-Bromophenyl)butanoic acid.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues during the purification of this compound, whether you are using recrystallization or column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. 1. The compound's melting point is below the boiling point of the solvent. 2. The solution is supersaturated with impurities, depressing the melting point. 3. The cooling rate is too rapid.1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 3. Attempt to "seed" the solution with a pure crystal of the compound. 4. If impurities are suspected, consider a preliminary purification step like a silica gel plug filtration.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is too pure, and nucleation is slow to initiate. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 3. Add a "seed" crystal of the pure compound. 4. Place the solution in an ice bath or refrigerator to further decrease the solubility. 5. If the compound remains soluble, remove the solvent under reduced pressure and attempt recrystallization with a different solvent system.
Crystals form too quickly, potentially trapping impurities. 1. The solution is too concentrated. 2. The cooling process is too fast.1. Re-heat the solution and add a small amount of additional solvent. 2. Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also slow the cooling rate.
The purified product is still impure (e.g., off-color, low melting point). 1. The chosen recrystallization solvent is not ideal for rejecting the specific impurities present. 2. Impurities may have co-crystallized with the product. 3. The crystals were not washed properly after filtration.1. Try a different solvent or a solvent mixture for the recrystallization. 2. Perform a second recrystallization. 3. Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
The compound does not move off the baseline (Rf = 0). 1. The eluent is not polar enough to displace the acidic compound from the silica gel. 2. The compound has decomposed on the silica gel.1. Gradually increase the polarity of the eluent. For this acidic compound, adding a small percentage of a more polar solvent like ethyl acetate or methanol is effective. 2. Incorporate a small amount of acetic or formic acid (0.1-1%) into the eluent to protonate the compound and reduce its interaction with the silica. 3. To check for decomposition, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline, decomposition is likely. Consider using a less acidic stationary phase like alumina.
The compound streaks on the TLC plate and elutes as a broad band from the column. 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample was overloaded on the column. 3. The sample was not loaded onto the column in a concentrated band.1. Add a small amount of a polar, acidic modifier like acetic acid to the eluent to improve the peak shape. 2. Reduce the amount of crude material loaded onto the column. 3. Dissolve the sample in a minimal amount of the initial eluent or a volatile solvent, and apply it carefully to the top of the column.
Poor separation of the product from impurities. 1. The eluent system is not optimized for the separation. 2. The column was not packed properly, leading to channeling.1. Systematically screen different solvent systems using TLC to find an eluent that provides good separation between the product and impurities. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound elutes too quickly (Rf is too high). 1. The eluent is too polar.1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes or heptane).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities can vary depending on the synthetic route. In the enantioselective synthesis starting from (4-bromophenyl)boronic acid and ethyl crotonate, a common impurity is (4'-bromobiphenyl)boronic acid, which can be present in the starting material.[1] Unreacted (4-bromophenyl)boronic acid can also be carried through the synthesis.[1] If a Friedel-Crafts acylation is used to prepare a precursor, regioisomers and di-acylated products can be formed.

Q2: My recrystallized this compound is an off-white solid. Is this normal, and how can I get a purer, white product?

A2: An off-white color is not uncommon for the crude or even once-recrystallized product.[1] This can be due to residual colored impurities from the reaction. To obtain a whiter product, you can try a second recrystallization. If the color persists, you can treat a solution of the compound in a suitable solvent with activated charcoal before filtering and recrystallizing.

Q3: I am struggling to get good crystals of this compound. It keeps "oiling out." What can I do?

A3: "Oiling out" is a common problem, especially if there are significant impurities that lower the melting point of your compound. First, try re-heating the oil in the solvent and adding a little more solvent to make the solution slightly less concentrated. Then, allow it to cool very slowly. If it still oils out, you can try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If these methods fail, it is advisable to first purify the crude product by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.

Q4: What is a good starting solvent system for column chromatography of this compound on silica gel?

A4: A good starting point for the elution is a mixture of hexanes (or heptane) and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. Since the compound is an acid, you may observe streaking. To mitigate this, you can add a small amount (e.g., 0.5-1%) of acetic acid to the eluent system. This will help to keep the carboxylic acid protonated and reduce its strong interaction with the silica gel, resulting in better peak shapes.

Q5: How can I monitor the progress of my column chromatography purification?

A5: The best way to monitor the separation is by collecting fractions and analyzing them by thin-layer chromatography (TLC). Spot each fraction on a TLC plate, along with a spot of your crude material and a pure standard if you have one. After eluting the TLC plate with an appropriate solvent system (often the same as or slightly more polar than your column eluent), you can visualize the spots under a UV lamp. This will allow you to identify which fractions contain your desired product and whether it is separated from impurities.

Data Presentation

The choice of purification method can significantly impact the final purity and yield of this compound. Below is a summary of typical results obtained from different purification techniques.

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Recrystallization >99% chemical purity, can significantly enhance enantiomeric excess (e.g., from 73.3% to >99% ee).[1][2]67-73% for a single recrystallization.[1][2]Scalable, effective for removing small amounts of impurities, can improve enantiomeric purity.Can have lower yields due to product loss in the mother liquor, may not be effective for removing large quantities of impurities with similar solubility.
Silica Gel Column Chromatography Can achieve >98% chemical purity.Typically 80-95% recovery from the column.Effective for separating mixtures with a wide range of polarities, can handle larger amounts of impurities.Can be time-consuming and require large volumes of solvent, the acidic nature of silica can sometimes cause degradation of sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization of (S)-3-(4-Bromophenyl)butanoic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a flask, add heptane to the crude (3S)-3-(4-Bromophenyl)butanoic acid (e.g., 250 mL of heptane for ~30 g of crude acid). Heat the mixture in an oil bath to 60-65 °C with stirring until all the solid has dissolved.

  • Cooling and Crystallization: Transfer the hot solution to a clean flask. Allow the solution to cool slowly to room temperature over 4-5 hours. Crystals should start to form as the solution cools.

  • Isolation: Once the solution has reached room temperature and crystallization appears complete, cool the flask in an ice-water bath for at least 30 minutes. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol that can be adapted for the purification of racemic or enantiomerically pure this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column. A gradient of 5% to 20% ethyl acetate in hexanes is a reasonable range to explore.

    • If peak tailing is observed on TLC, consider adding 0.5% acetic acid to the eluent.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Workflow cluster_chromatography_steps Chromatography Workflow crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 dissolve Dissolve in Hot Solvent recrystallization->dissolve pack_column Pack Silica Gel Column column_chromatography->pack_column cool Slow Cooling dissolve->cool filter_wash Filter and Wash Crystals cool->filter_wash pure_product Pure this compound filter_wash->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions collect_fractions->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals streaking Compound Streaks / Broad Peak start->streaking no_elution Compound Stuck on Column start->no_elution slow_cooling Slower Cooling / Add More Solvent oiling_out->slow_cooling seed_crystal Add Seed Crystal / Scratch Flask no_crystals->seed_crystal add_acid Add Acetic Acid to Eluent streaking->add_acid increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for common purification problems.

References

improving the enantiomeric excess (ee) of (S)-3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) of (S)-3-(4-Bromophenyl)butanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected after asymmetric synthesis. What should I investigate first?

A1: The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate analytical method can lead to misleading % ee values.

Troubleshooting Analytical Method:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm the accuracy of your measurement.[1]

  • Precision: Perform multiple injections of the same sample to ensure consistent and repeatable results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is one enantiomer having a stronger UV response, leading to an inaccurate ratio determination.[1]

Q2: My analytical method is validated, but the % ee from my asymmetric synthesis is still low and inconsistent. What are the likely causes within the reaction itself?

A2: Inconsistent and low % ee often points to issues with reagents, the catalyst, or reaction conditions. Asymmetric reactions are highly sensitive to trace impurities and deviations from optimal parameters.[1][2]

Troubleshooting Reaction Components and Conditions:

  • Reagent and Solvent Purity: Impurities in the substrate, reagents, or solvents can interfere with the catalytic cycle.[2] Consider repurifying your starting materials.

  • Catalyst Issues: An impure, improperly activated, or degraded catalyst can significantly lower enantioselectivity.[2] Ensure the correct catalyst loading is used.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can negatively impact the stereochemical outcome.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's transition state, thereby affecting enantioselectivity.[2]

Q3: How can I improve the enantiomeric excess of my (S)-3-(4-Bromophenyl)butanoic acid after the initial synthesis or resolution?

A3: Several techniques can be employed to enhance the enantiomeric purity of your product. The most common methods are crystallization and chiral chromatography.[3]

Methods for Enantiomeric Enrichment:

  • Crystallization: This is a highly effective and economical method for enriching the desired enantiomer. For 3-(4-Bromophenyl)butanoic acid, crystallization from a nonracemic mixture can significantly increase the ee.[4][5]

  • Resolution via Diastereomeric Salts: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[6][7][8][9][10] After separation, the chiral acid is liberated from the salt.[6]

  • Chiral Chromatography (HPLC & SFC): These techniques use a chiral stationary phase to separate the enantiomers, allowing for the isolation of a highly pure form.[3]

Data Presentation

Table 1: Asymmetric Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

CatalystLigandSolventYieldee (%)Reference
Bis(norbornadiene)rhodium(I) tetrafluoroborate(R)-BINAPDioxane:H₂O (10:1)90%88%[5]

Table 2: Enhancement of Enantiomeric Excess via Crystallization

Starting MaterialCrystallization SolventFinal ee (%)Yield of Enriched ProductReference
(S)-3-(4-Bromophenyl)butanoic acid (73.3% ee)Heptane>98%73%[4][5]
(S)-3-(4-Bromophenyl)butanoic acid (88% ee)Heptane>98%67% (after 16h)[5]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate [5]

  • Catalyst Preparation: In a three-necked, round-bottomed flask under a nitrogen atmosphere, charge (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and 1,4-dioxane.

  • Reaction Initiation: Stir the mixture at 23 °C for 30 minutes. Add water, followed by triethylamine.

  • Substrate Addition: Heat the reaction to 30 °C and add neat ethyl (E)-but-2-enoate.

  • Workup: After the reaction is complete, quench with water and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated.

  • Purification: The crude product is purified by silica gel chromatography.

Protocol 2: Hydrolysis of (S)-Ethyl 3-(4-bromophenyl)butanoate [4][5]

  • Saponification: Dissolve the ester in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid.

  • Extraction: Extract the carboxylic acid with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude acid.

Protocol 3: Enhancement of Enantiomeric Excess by Crystallization [4][5]

  • Dissolution: Add heptane to the crude (S)-3-(4-bromophenyl)butanoic acid and heat until all solids dissolve (60-65 °C).

  • Cooling: Allow the solution to cool slowly to room temperature (20 °C) over 4-5 hours. Crystals will begin to form as the solution cools.

  • Isolation: Decant the liquid phase (mother liquor). Concentrate the decanted liquid to dryness under reduced pressure to obtain the enantiomerically enriched (S)-3-(4-Bromophenyl)butanoic acid as an off-white solid.

Protocol 4: Chiral Resolution using a Chiral Amine [6][7][8][9][10]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. This process may require cooling or slow evaporation of the solvent.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomer.

  • Extraction: Extract the enantiomerically pure acid into an organic solvent, wash, dry, and concentrate.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_hydrolysis Hydrolysis cluster_enrichment Enantiomeric Enrichment start Starting Materials (4-Bromophenyl)boronic acid Ethyl crotonate synthesis Rhodium-Catalyzed Asymmetric Conjugate Addition start->synthesis Rh(I)/(R)-BINAP ester (S)-Ethyl 3-(4-bromophenyl)butanoate synthesis->ester hydrolysis Saponification (NaOH) ester->hydrolysis acid (S)-3-(4-Bromophenyl)butanoic acid (Initial ee) hydrolysis->acid crystallization Crystallization (Heptane) acid->crystallization final_product High ee (S)-Acid (>98% ee) crystallization->final_product

Caption: Workflow for the synthesis and enantiomeric enrichment of (S)-3-(4-Bromophenyl)butanoic acid.

troubleshooting_low_ee cluster_validation Step 1: Analytical Method Validation cluster_reaction Step 2: Reaction Parameter Investigation cluster_outcome Outcome start Low Enantiomeric Excess (ee) Observed check_hplc Validate Chiral HPLC/GC Method start->check_hplc resolution Resolution (Rs > 1.5)? check_hplc->resolution resolution->check_hplc No, Optimize Method accuracy Accuracy Confirmed? resolution->accuracy Yes accuracy->check_hplc No, Check Standards precision Precision Acceptable? accuracy->precision Yes precision->check_hplc No, Refine Technique check_reagents Check Reagent/Solvent Purity precision->check_reagents Yes check_catalyst Verify Catalyst Activity/Loading check_reagents->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Time, etc.) check_catalyst->check_conditions success Improved ee Achieved check_conditions->success

Caption: Logical troubleshooting workflow for addressing low enantiomeric excess.

resolution_pathway cluster_separation Separation racemic_acid Racemic (R/S)-3-(4-Bromophenyl)butanoic acid chiral_base Add Chiral Base (e.g., (R)-Amine) racemic_acid->chiral_base diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base) ((S)-Acid-(R)-Base) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., (S)-Acid-(R)-Base) crystallization->solid solution More Soluble Salt in Mother Liquor (e.g., (R)-Acid-(R)-Base) crystallization->solution acidification Acidify (e.g., HCl) solid->acidification final_product Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid acidification->final_product

Caption: Pathway for classical resolution via diastereomeric salt formation.

References

optimization of reaction conditions for rhodium-catalyzed conjugate addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for rhodium-catalyzed conjugate addition reactions. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during rhodium-catalyzed conjugate addition experiments in a question-and-answer format.

Question: My reaction suffers from low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low product yield is a common issue that can stem from several factors. Below is a systematic guide to diagnosing and resolving the problem.

Potential Causes & Solutions:

  • Catalyst Deactivation: The rhodium catalyst may become deactivated during the reaction.[1]

    • Impurities: Impurities in substrates, solvents, or gases can act as catalyst poisons.[1] For instance, phenols present in commercial arylboronic acids can deactivate chiral diene rhodium catalysts, especially at low catalyst loadings.[2]

      • Solution: Use high-purity, degassed solvents and substrates.[1] Removing phenol impurities from boronic acids by dehydration to the boroxine followed by washing can prevent this deactivation.[2]

    • Inactive Species Formation: The catalyst can form inactive species. For example, at high temperatures, rhodium oxide can react with an alumina support to form inactive Rh³⁺ species.[1] In homogeneous catalysis, the formation of catalytically dormant dimers like [Rh(OH)(ligand)]₂ can sequester the active catalyst.[2]

      • Solution: Optimize the reaction temperature to minimize thermal degradation.[1] Ensure the choice of rhodium precursor and ligands minimizes the formation of stable, inactive complexes.

  • Inefficient Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., organoboron) to the rhodium center is a critical and often rate-determining step.[2]

    • Inappropriate Base/Additive: The choice and amount of base are crucial. An aqueous base is often effective because it facilitates the formation of a Rh-OH species, which is highly active for transmetalation with arylboronic acids.[3]

      • Solution: Screen different bases (e.g., KOH, Et₃N) and their stoichiometry.[2][4] In some cases, using additives like aqueous base can significantly improve yields.[3]

    • Unreactive Organometallic Reagent: Some organometallic reagents, like certain boronic acids, may be inherently less reactive.[5]

      • Solution: Consider using more reactive reagents such as arylboroxines or tetraarylborates, which can be more effective in certain systems.[2][5]

  • Sub-optimal Reaction Conditions:

    • Solvent: The solvent can significantly influence catalyst solubility and activity.[1]

      • Solution: Screen a range of solvents. Protic solvents or aqueous mixtures (e.g., dioxane/water) can be beneficial for the transmetalation step.[3]

    • Temperature: Temperature affects reaction rates and catalyst stability.

      • Solution: Perform a temperature screen. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or reduced selectivity.[1]

    • Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion.[1]

      • Solution: While academic settings often use higher loadings, systematically screen catalyst loading to find an optimal balance between reaction efficiency and cost.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity 1. Verify Reagent & Solvent Purity start->check_purity impurity_found Impurity Detected? check_purity->impurity_found check_catalyst 2. Assess Catalyst Activity catalyst_issue Catalyst Deactivation Suspected? check_catalyst->catalyst_issue optimize_base 3. Optimize Base & Additives base_issue Yield Improved? optimize_base->base_issue screen_conditions 4. Screen Reaction Conditions temp_solvent Screen Temperature & Solvent screen_conditions->temp_solvent impurity_found->check_catalyst No purify Purify Reagents/ Use Anhydrous Solvents impurity_found->purify Yes catalyst_issue->optimize_base No new_catalyst Use Fresh Catalyst/ Rescreen Precursor catalyst_issue->new_catalyst Yes base_issue->screen_conditions No new_base Implement Optimal Base/Additive base_issue->new_base Yes purify->check_purity new_catalyst->check_catalyst end_ok Problem Resolved new_base->end_ok temp_solvent->end_ok Yield Improves end_persist Issue Persists: Re-evaluate Substrate/Ligand temp_solvent->end_persist No Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

Question: I am observing poor enantioselectivity (low ee) in my asymmetric reaction. How can I improve it?

Answer:

Achieving high enantioselectivity is critical for asymmetric catalysis. Poor stereocontrol is often linked to the chiral ligand, the catalyst precursor, or the reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Chiral Ligand: The steric and electronic properties of the ligand are paramount for inducing chirality.[6]

    • Ligand Choice: Traditional biaryl phosphines (e.g., BINAP) are effective, but sometimes more sterically demanding or electronically modified ligands are needed.[7][8] P-chiral diphosphines like Tangphos or Duanphos have shown excellent regio- and enantioselectivity in specific applications.[7]

      • Solution: Screen a library of chiral ligands. Consider both diphosphines and chiral dienes, as the optimal ligand class can be substrate-dependent.[7][9] Decreasing phosphine basicity (making it more electron-withdrawing) has been shown to increase enantioselectivity in some rhodium-catalyzed reactions.[6]

    • Ligand Decomposition: The chiral ligand may degrade under the reaction conditions, leading to a loss of selectivity.[1]

      • Solution: Analyze the reaction mixture for signs of ligand degradation. If observed, consider milder reaction conditions (e.g., lower temperature).

  • Incorrect Catalyst Precursor: The choice of rhodium precursor can impact the formation of the active chiral catalyst.

    • Chloride Effects: Chloride ligands in precursors like [Rh(COD)(µ₂-Cl)]₂ can have a deactivating effect on the catalytic reaction.[10]

    • Cationic Precursors: Cationic rhodium precursors (e.g., [Rh(cod)₂]⁺BF₄⁻) can lead to more robust reaction conditions and more consistent, higher enantioselectivities. This is attributed to the faster exchange of the diene for the chiral ligand compared to neutral precursors.[2]

      • Solution: Use chloride-free precursors like [Rh(COD)(acac)] or cationic precursors.[2][10] This can ensure more efficient formation of the desired active chiral species.

  • Reaction Conditions:

    • Temperature: Enantioselectivity is often highly temperature-dependent.

      • Solution: Lowering the reaction temperature typically increases enantioselectivity, although it may decrease the reaction rate. A temperature screening is recommended.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.[1]

      • Solution: Screen different solvents to find one that favors the desired stereochemical pathway.

Ligand TypeExample LigandsTypical PerformanceReference
Biaryl Phosphines (S)-BINAPGood to excellent ee, widely applicable.[8]
P-Chiral Diphosphines Tangphos, DuanphosCan provide near-perfect regio- and enantioselectivity (>99:1 r.r., up to 98% ee).[7]
Chiral Dienes VariesHigh selectivity, attributed to steric hindrance effects.[9]
Phosphoramidites Monodentate & BicyclicCan provide high reaction rates and moderate to high ee (up to 89%).[3][11]

Table 1: Comparison of common chiral ligand types for rhodium-catalyzed conjugate addition.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the rhodium-catalyzed conjugate addition of an organoboron reagent?

A1: The reaction follows a well-established mechanism involving three key steps with the rhodium center remaining in the +1 oxidation state throughout the cycle.[2]

  • Transmetalation: An aryl or alkenyl group is transferred from the organoboron reagent to a hydroxy-rhodium(I) complex (A) to form an aryl-rhodium(I) species (B). This step is often rate-limiting.[2]

  • Migratory Insertion: The α,β-unsaturated substrate coordinates to the aryl-rhodium(I) complex and inserts into the Rh-Aryl bond. This forms a rhodium enolate intermediate (C).[2]

  • Protonolysis/Hydrolysis: The rhodium enolate (C) is protonated (often by water in the reaction medium) to release the final conjugate addition product and regenerate the active hydroxy-rhodium(I) catalyst (A), closing the catalytic cycle.[2]

Simplified Rhodium Catalytic Cycle

G A [LRh-OH] (A) B [LRh-Ar] (B) A->B + ArB(OH)₂ - B(OH)₃ Transmetalation C Rhodium Enolate (C) B->C + Enone Migratory Insertion C->A + H₂O Protonolysis Product Product C->Product G start Start: Prepare Schlenk Flask under Inert Atmosphere (Ar/N₂) add_catalyst 1. Add Rh Precursor & Chiral Ligand start->add_catalyst add_solvent 2. Add Dry, Degassed Solvent (e.g., THF) add_catalyst->add_solvent stir 3. Stir to Form Active Catalyst add_solvent->stir add_substrate 4. Add α,β-Unsaturated Substrate stir->add_substrate add_reagent 5. Add Organometallic Reagent (e.g., Arylboronic Acid) Dropwise add_substrate->add_reagent monitor 6. Monitor Reaction (TLC, GC, LC-MS) add_reagent->monitor workup 7. Quench, Extract, & Concentrate monitor->workup purify 8. Purify via Column Chromatography workup->purify end End: Characterize Product & Determine ee purify->end

References

alternative catalysts for the asymmetric synthesis of 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative catalysts for the asymmetric synthesis of 3-(4-Bromophenyl)butanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing experimental outcomes.

Catalytic System 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters is a well-established and highly effective method for the synthesis of chiral 3-arylbutanoic acids. This approach offers high yields and excellent enantioselectivity under relatively mild conditions.

Experimental Protocol: Rhodium-Catalyzed Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for detailed and reproducible experimental methods.

Step 1: Catalyst Formation and Reaction Setup

  • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (780 mg, 1.25 mmol).

  • Add 1,4-dioxane (250 mL) and stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen. The mixture will appear as a light pink slurry.

  • Add water (38 mL) in one portion, which should result in a clear red solution.

  • Add triethylamine (17.5 mL, 125 mmol). A slight exotherm will be observed.

  • Heat the reaction mixture to 30 °C.

Step 2: Conjugate Addition

  • Slowly add ethyl (E)-but-2-enoate (12.5 g, 125 mmol) to the reaction mixture. Maintain the temperature at approximately 35 °C during the addition.

  • Stir the reaction at 35 °C for 1 hour. The reaction progress can be monitored by TLC or LCMS.

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (250 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) and saturated aqueous NaCl (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure product.

Step 4: Hydrolysis to this compound

  • Dissolve the purified (S)-ethyl 3-(4-bromophenyl)butanoate in a mixture of methanol (150 mL) and water (50 mL).

  • Add sodium hydroxide (10.0 g, 250 mmol) and heat the mixture to 50 °C for 2 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane (2 x 100 mL).

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-(4-Bromophenyl)butanoic acid. Further purification can be achieved by crystallization.

Quantitative Data
Catalyst SystemSubstrateYield (%)ee (%)Reference
[Rh(NBD)₂]BF₄ / (R)-BINAPEthyl (E)-but-2-enoate9088
Rh(acac)(C₂H₄)₂ / (S)-BINAPN-benzyl crotonamideup to 85up to 93
Troubleshooting Guide

Q1: The reaction is slow or does not go to completion.

  • A1: Catalyst activity: Ensure the rhodium precursor and BINAP ligand are of high purity. Old or improperly stored reagents can lead to decreased activity. The formation of the active catalyst is crucial; ensure the initial stirring period for catalyst formation is adequate.

  • A2: Purity of reagents: The purity of the boronic acid and the α,β-unsaturated ester is important. Impurities can poison the catalyst. Consider recrystallizing the boronic acid if impurities are suspected.

  • A3: Solvent quality: Use anhydrous, high-purity solvents. Water content in the dioxane can affect the reaction, although the reaction itself is carried out in a dioxane/water mixture. The ratio is important.

  • A4: Base effectiveness: Triethylamine is crucial for the reaction. Ensure it is fresh and not contaminated. The addition of an aqueous base can be highly effective in improving chemical yields by facilitating the formation of an active RhOH species for transmetalation with arylboronic acids.

Q2: The enantioselectivity (ee%) is lower than expected.

  • A1: Ligand purity: The enantiomeric purity of the BINAP ligand is critical. Use a ligand with >99% ee.

  • A2: Temperature control: The reaction temperature can influence enantioselectivity. Maintain a consistent temperature as specified in the protocol.

  • A3: Reaction concentration: In some cases, reaction concentration can affect the ee%. Adhere to the recommended solvent volumes.

  • A4: Stirring: Inhomogeneous mixing could lead to localized temperature changes or concentration gradients, potentially affecting selectivity. Ensure efficient stirring.

Frequently Asked Questions (FAQs)
  • Can other chiral phosphine ligands be used? Yes, other chiral phosphine ligands can be used, but the enantioselectivity and yield may vary. BINAP is a commonly used and highly effective ligand for this transformation. Monodentate phosphoramidite ligands have also been shown to be effective.

  • Is the water in the reaction mixture critical? Yes, the presence of water is essential for this rhodium-catalyzed reaction to proceed efficiently. It plays a role in the transmetalation step of the catalytic cycle.

  • Can this protocol be scaled up? Yes, the cited Organic Syntheses procedure is designed for a multigram scale, demonstrating its scalability.

  • How can the enantiomeric excess of the final product be improved? The enantiomeric excess can often be enhanced through crystallization of the final carboxylic acid product.

Experimental Workflow Diagram

experimental_workflow cluster_catalyst_formation Catalyst Formation cluster_conjugate_addition Conjugate Addition cluster_workup_purification Work-up & Purification cluster_hydrolysis Hydrolysis rh_precursor [Rh(NBD)₂]BF₄ stir_30min Stir at 23°C for 30 min rh_precursor->stir_30min binap (R)-BINAP binap->stir_30min dioxane 1,4-Dioxane dioxane->stir_30min rh_binap_complex [Rh-(R)-BINAP] complex stir_30min->rh_binap_complex reaction_mixture Reaction Mixture rh_binap_complex->reaction_mixture boronic_acid 4-Bromophenyl- boronic acid boronic_acid->reaction_mixture water Water water->reaction_mixture tea Triethylamine tea->reaction_mixture crotonate Ethyl (E)-but-2-enoate stir_1h Stir at 35°C for 1 hr reaction_mixture->stir_1h Add crotonate crude_ester Crude (S)-ethyl 3-(4-bromophenyl)butanoate stir_1h->crude_ester extraction Extraction crude_ester->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Chromatography concentration->chromatography pure_ester Pure Ester chromatography->pure_ester naoh NaOH, MeOH/H₂O pure_ester->naoh acidification Acidification (HCl) naoh->acidification final_product (S)-3-(4-Bromophenyl) butanoic acid acidification->final_product

Caption: Experimental workflow for the Rh-catalyzed synthesis.

Catalytic System 2: Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of the corresponding α,β-unsaturated acid or ester is a viable alternative for the synthesis of this compound. This method directly reduces the double bond to create the chiral center.

Representative Experimental Protocol

Step 1: Catalyst Preparation

  • In a glovebox, add a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a chiral phosphine ligand (e.g., a BINAP derivative or another suitable ligand, 2.2 mol%) to a reaction vessel.

  • Add a suitable solvent (e.g., methanol, trifluoroethanol, or toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

Step 2: Asymmetric Hydrogenation

  • To the catalyst solution, add the substrate, (E)-ethyl 3-(4-bromophenyl)but-2-enoate (1 equivalent).

  • Transfer the reaction vessel to an autoclave.

  • Pressurize the autoclave with hydrogen gas (typically 10-50 atm) and stir the reaction at a controlled temperature (e.g., 25-60 °C) for 12-24 hours.

  • Monitor the reaction for completion by TLC or GC.

Step 3: Work-up and Analysis

  • Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

  • Proceed with hydrolysis as described in the rhodium-catalyzed protocol to obtain the final carboxylic acid.

Quantitative Data for Similar Systems
Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
Pd(OCOCF₃)₂ / (S,S)-Ph-BPE4-substituted 3-alkoxycarbonylfuran-2(5H)-onesup to 94up to 92
PdCl₂ / Chiral LigandGeneral Alkenes--
Troubleshooting Guide

Q1: Low or no conversion is observed.

  • A1: Hydrogen pressure: Ensure the hydrogen pressure is at the desired level and that there are no leaks in the system.

  • A2: Catalyst poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds) that can poison the palladium catalyst. Purify the substrate and use high-purity, degassed solvents.

  • A3: Catalyst activity: The choice of palladium precursor and ligand is critical. Some combinations are more active than others. An additive, such as a Brønsted acid, might be necessary to promote the reaction.

Q2: The hydrogenation is not stereoselective (low ee%).

  • A1: Ligand choice: The chiral ligand is the source of enantioselectivity. A screening of different ligands may be necessary to find the optimal one for this specific substrate.

  • A2: Solvent effects: The solvent can have a significant impact on enantioselectivity. Polar and non-polar solvents should be screened. Protic solvents like methanol or trifluoroethanol often perform well.

  • A3: Temperature and pressure: These parameters can influence the ee%. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times or higher pressures.

Frequently Asked Questions (FAQs)
  • What is the advantage of asymmetric hydrogenation over conjugate addition? Asymmetric hydrogenation can be more atom-economical as it uses H₂ as a reagent. The substrate, the unsaturated acid or ester, may also be more readily available than the corresponding boronic acid.

  • Can other metals be used for asymmetric hydrogenation? Yes, rhodium and ruthenium complexes are also widely used and highly effective for the asymmetric hydrogenation of various olefins.

  • Is an additive required? In some palladium-catalyzed hydrogenations, the addition of a Brønsted acid or a salt can significantly improve both the rate and the enantioselectivity of the reaction.

Catalytic Cycle Diagram

catalytic_cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition H₂ Pd(II)H₂L Pd(II)H₂L Oxidative\nAddition->Pd(II)H₂L Substrate\nCoordination Substrate Coordination Pd(II)H₂L->Substrate\nCoordination Olefin Pd(II)H₂(Olefin)L Pd(II)H₂(Olefin)L Substrate\nCoordination->Pd(II)H₂(Olefin)L Migratory\nInsertion Migratory Insertion Pd(II)H₂(Olefin)L->Migratory\nInsertion 1,2-Insertion Pd(II)H(Alkyl)L Pd(II)H(Alkyl)L Migratory\nInsertion->Pd(II)H(Alkyl)L Reductive\nElimination Reductive Elimination Pd(II)H(Alkyl)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Product

Caption: Generalized catalytic cycle for Pd-catalyzed hydrogenation.

Catalytic System 3: Copper-Catalyzed Asymmetric Conjugate Addition

Copper-catalyzed systems are attractive due to the lower cost and toxicity of copper compared to rhodium and palladium. The conjugate addition of organometallic reagents, such as Grignard reagents or organozinc compounds, to α,β-unsaturated esters is a powerful C-C bond-forming reaction.

Representative Experimental Protocol

This is a general procedure for the copper-catalyzed conjugate addition of a Grignard reagent to an α,β-unsaturated ester.

Step 1: Catalyst Preparation

  • In a glovebox or under an inert atmosphere, add a copper salt (e.g., CuBr·SMe₂, 5 mol%) and a chiral ligand (e.g., a ferrocenyl diphosphine like JosiPhos, 6 mol%) to a Schlenk flask.

  • Add a dry, degassed solvent (e.g., t-butyl methyl ether) and stir at room temperature for 30 minutes.

Step 2: Conjugate Addition

  • Cool the catalyst solution to a low temperature (e.g., -78 °C).

  • Add the substrate, ethyl (E)-but-2-enoate (1 equivalent), to the cold catalyst solution.

  • Slowly add a solution of 4-bromophenylmagnesium bromide (1.1 equivalents) in THF or diethyl ether over a period of 1-2 hours.

  • Stir the reaction at -78 °C for several hours until completion (monitored by TLC or GC).

Step 3: Work-up and Analysis

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

  • Hydrolyze the ester to the carboxylic acid as previously described.

Quantitative Data for Similar Systems
Catalyst SystemSubstrate TypeNucleophileYield (%)ee (%)Reference
CuBr·SMe₂ / JosiPhosAcyclic EnonesGrignard Reagentsup to 98up to 98
Cu(OTf)₂ / Chiral Ligandα,β-Unsaturated AldehydesDiorganozinc Reagents-up to 96
Troubleshooting Guide

Q1: A significant amount of 1,2-addition product is observed.

  • A1: Reaction temperature: Higher temperatures can favor 1,2-addition. Maintaining a very low reaction temperature (e.g., -78 °C) is crucial for high 1,4-selectivity.

  • A2: Grignard reagent reactivity: Highly reactive Grignard reagents are more prone to 1,2-addition. The choice of solvent and the rate of addition can help to control the reactivity.

  • A3: Copper source and ligand: The combination of the copper salt and the chiral ligand influences the regioselectivity. Screening different combinations may be necessary.

Q2: The reaction is sluggish or gives a low yield.

  • A1: Quality of Grignard reagent: The Grignard reagent should be freshly prepared or titrated to ensure its concentration and activity.

  • A2: Solvent purity: Use strictly anhydrous and deoxygenated solvents. Traces of water will quench the Grignard reagent.

  • A3: Catalyst loading: In some cases, a higher catalyst loading may be required to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)
  • What are the advantages of using a copper catalyst? Copper is more abundant and less expensive than rhodium and palladium, making it an attractive choice for large-scale synthesis.

  • Can organozinc or organoaluminum reagents be used instead of Grignard reagents? Yes, dialkylzinc and trialkylaluminum reagents are commonly used in copper-catalyzed conjugate additions and often provide high enantioselectivities.

  • Why is a low temperature required for this reaction? Low temperatures are generally required to control the reactivity of the organometallic reagent, which helps to maximize the 1,4-selectivity (conjugate addition) over the 1,2-addition and often improves the enantioselectivity.

troubleshooting low yield in the synthesis of 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address low yield and other common issues encountered during the synthesis of 3-(4-Bromophenyl)butanoic acid.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from various factors throughout the two-step synthetic process, which involves a rhodium-catalyzed 1,4-conjugate addition followed by ester hydrolysis. This guide provides a systematic approach to identifying and resolving potential issues.

dot

Troubleshooting_Low_Yield start Problem: Low Yield of This compound step1 Step 1: Rhodium-Catalyzed Conjugate Addition start->step1 step2 Step 2: Ester Hydrolysis start->step2 workup Workup & Purification start->workup incomplete_reaction Incomplete Reaction step1->incomplete_reaction catalyst_issue Catalyst Inactivity step1->catalyst_issue reagent_quality Poor Reagent Quality step1->reagent_quality side_reactions_step1 Side Reactions step1->side_reactions_step1 solution_incomplete_reaction Solutions: - Increase reaction time. - Ensure proper temperature (30 °C). - Monitor via TLC. incomplete_reaction->solution_incomplete_reaction solution_catalyst Solutions: - Use fresh, high-purity catalyst and ligand. - Handle air-sensitive reagents under inert atmosphere. catalyst_issue->solution_catalyst solution_reagents Solutions: - Use pure 4-bromophenylboronic acid. - Use dry, fresh solvents (1,4-dioxane). reagent_quality->solution_reagents solution_side_reactions_step1 Solutions: - Control temperature carefully. - Ensure slow addition of ethyl (E)-but-2-enoate. side_reactions_step1->solution_side_reactions_step1 incomplete_hydrolysis Incomplete Hydrolysis step2->incomplete_hydrolysis product_degradation Product Degradation step2->product_degradation solution_incomplete_hydrolysis Solutions: - Ensure sufficient NaOH is used. - Increase reaction time or temperature (50 °C). - Monitor via TLC. incomplete_hydrolysis->solution_incomplete_hydrolysis solution_degradation Solutions: - Avoid excessively high temperatures during hydrolysis. product_degradation->solution_degradation extraction_issue Inefficient Extraction workup->extraction_issue purification_loss Loss During Purification workup->purification_loss solution_extraction Solutions: - Perform multiple extractions with dichloromethane. - Ensure complete acidification to pH 1-2 before extraction. extraction_issue->solution_extraction solution_purification Solutions: - Optimize crystallization conditions (slow cooling). - Minimize transfers of material. purification_loss->solution_purification

Caption: Troubleshooting workflow for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture for the conjugate addition step is a dark red/brown color. Is this normal?

A: Yes, a dark red or brown color is expected for the rhodium-catalyzed conjugate addition reaction mixture.[1] However, the formation of a pink insoluble material may also occur.[1]

Q2: How can I effectively monitor the progress of both reaction steps?

A: Thin-Layer Chromatography (TLC) is an effective method for monitoring both the conjugate addition and hydrolysis steps. For the first step, you can monitor the consumption of 4-bromophenylboronic acid.[1][2] For the hydrolysis step, you can monitor the disappearance of the ethyl ester intermediate.[1]

  • TLC of (S)-ethyl 3-(4-bromophenyl)butanoate: Rf = 0.57 (10% ethyl acetate in hexanes).[2]

  • TLC of this compound: Rf = 0.65 (50% ethyl acetate in hexanes).[1][2]

Q3: I'm having trouble with the workup after the hydrolysis step. What are some key points to ensure efficient product isolation?

A: After hydrolysis, it is crucial to acidify the aqueous solution to a pH of 1-2 with concentrated HCl.[1] This protonates the carboxylate to form the desired carboxylic acid, which can then be efficiently extracted into an organic solvent like dichloromethane. Ensure you perform multiple extractions to maximize the recovery of the product from the aqueous layer.[1]

Q4: My final product is an off-white solid, but the yield is lower than expected after crystallization. How can I improve the recovery?

A: Loss of product during crystallization is a common issue. To improve recovery, ensure the crude product is fully dissolved in the hot solvent (e.g., heptane) and then allow it to cool slowly to room temperature over 4-5 hours.[1][2] Rapid cooling can lead to the formation of smaller crystals and lower purity. The liquid phase after the initial crystallization can be concentrated to recover more product.[1][2]

Q5: What are some potential side reactions that could lower my yield?

A: In the conjugate addition step, potential side reactions could involve the homocoupling of the boronic acid or other undesired pathways if the catalyst is not efficient. During hydrolysis, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) could potentially lead to degradation of the product.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

  • Rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl (E)-but-2-enoate.

  • Hydrolysis of the resulting ethyl ester to the carboxylic acid.

dot

Experimental_Workflow start Start step1 Step 1: Conjugate Addition (Rh-catalyzed) start->step1 workup1 Workup 1: - Quench - Extraction - Purification (Silica Gel) step1->workup1 intermediate Intermediate: (S)-Ethyl 3-(4-bromophenyl)butanoate workup1->intermediate step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) intermediate->step2 workup2 Workup 2: - Acidification (HCl) - Extraction step2->workup2 purification Purification: Crystallization (Heptane) workup2->purification product Final Product: (S)-3-(4-Bromophenyl)butanoic acid purification->product end End product->end Reaction_Pathway boronic_acid 4-Bromophenylboronic acid reagents1 [Rh(nbd)2]BF4, (R)-BINAP 1,4-Dioxane, H2O, TEA, 30°C boronic_acid->reagents1 crotonate Ethyl (E)-but-2-enoate crotonate->reagents1 ester (S)-Ethyl 3-(4-bromophenyl)butanoate reagents2 1. NaOH, MeOH/H2O, 50°C 2. HCl ester->reagents2 acid (S)-3-(4-Bromophenyl)butanoic acid reagents1->ester reagents2->acid

References

strategies to minimize impurities in 3-(4-Bromophenyl)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-(4-Bromophenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic strategies include:

  • Rhodium-catalyzed asymmetric 1,4-addition: This method involves the reaction of (4-bromophenyl)boronic acid with an ethyl crotonate ester, followed by hydrolysis. It is particularly useful for obtaining enantiomerically pure products.[1][2]

  • Friedel-Crafts Alkylation/Acylation: This classic approach can involve the alkylation of bromobenzene with a four-carbon chain precursor or the acylation followed by reduction. For instance, the reduction of 3-(4-bromobenzoyl)propionic acid.[3]

  • Reduction of a keto-acid precursor: A common route involves the Clemmensen reduction of 4-(4-bromophenyl)-4-oxobutanoic acid to yield the desired product.[3]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route:

  • Starting materials: Unreacted (4-bromophenyl)boronic acid or bromobenzene.

  • Isomeric byproducts: In Friedel-Crafts reactions, ortho- and meta-isomers can form in addition to the desired para-substituted product.

  • Polyalkylated products: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[4]

  • Incomplete reaction products: Such as the intermediate ester, (S)-Ethyl 3-(4-bromophenyl)butanoate, if hydrolysis is incomplete.[1][2]

  • Side-reaction products: For example, (4'-bromobiphenyl)boronic acid can be an impurity in the (4-bromophenyl)boronic acid starting material.[1]

Q3: How can I purify the crude this compound?

A3: Common purification techniques include:

  • Crystallization: This is a highly effective method for removing many impurities. Heptane is a suitable solvent for crystallization.[1][2]

  • Silica gel column chromatography: This technique can be used to separate the desired product from closely related impurities. A common eluent system is a mixture of ethyl acetate and hexane.[3]

  • Extraction: Aqueous workup with acid and base washes can help remove unreacted starting materials and certain byproducts.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure completion. Extend the reaction time if necessary.[2]
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained at the optimal level for the specific protocol. For the rhodium-catalyzed method, the temperature is typically around 30-35 °C.[2]
Poor Quality Reagents Use high-purity starting materials. For instance, the purity of (4-bromophenyl)boronic acid is crucial for the success of the rhodium-catalyzed synthesis.[1]
Loss during Workup/Purification Minimize transfers and ensure complete extraction of the product from the aqueous layer. Analyze the aqueous layer by TLC to check for product loss.[2]

Problem 2: Presence of Significant Impurities in the Final Product

Possible Cause Suggested Solution
Side Reactions in Friedel-Crafts Alkylation Consider using Friedel-Crafts acylation followed by reduction, as this avoids carbocation rearrangements and polyalkylation.[5]
Incomplete Hydrolysis of Ester Intermediate Ensure the hydrolysis step is complete by monitoring via TLC or LCMS. If necessary, increase the reaction time or the amount of base used.[2]
Contaminated Starting Materials Characterize starting materials for purity before use. For example, check for the presence of (4'-bromobiphenyl)boronic acid in the (4-bromophenyl)boronic acid.[1]
Ineffective Purification Optimize the crystallization process by using a different solvent system or by performing multiple crystallizations. For column chromatography, adjust the eluent polarity for better separation.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis

This protocol is adapted from Organic Syntheses.[1][2]

Step A: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

  • To a three-necked round-bottomed flask, add (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1,4-dioxane.

  • Stir the mixture at 23 °C for 30 minutes under a nitrogen atmosphere.

  • Add water, followed by triethylamine.

  • Heat the reaction to 30 °C and add ethyl (E)-but-2-enoate.

  • Maintain the temperature at approximately 35 °C and monitor the reaction by TLC.

  • After completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by filtration through a plug of silica gel.

Step B: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic acid

  • Dissolve the ethyl ester from Step A in a mixture of methanol and water.

  • Add sodium hydroxide solution and heat the mixture to 50 °C.

  • Monitor the hydrolysis by LCMS.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane.

  • Acidify the aqueous layer with hydrochloric acid to a pH of 1-2.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude acid.

  • Purify the crude product by crystallization from heptane.[1][2]

Protocol 2: Reduction of 3-(4-Bromobenzoyl)propionic acid

This protocol is based on a Clemmensen-type reduction.[3]

  • Prepare amalgamated zinc by stirring zinc powder with mercuric chloride in water and concentrated hydrochloric acid.

  • Decant the liquid and add toluene, concentrated hydrochloric acid, and water to the amalgamated zinc.

  • Add 3-(4-Bromobenzoyl)propionic acid to the mixture.

  • Heat the reaction at reflux (100 °C) for 24 hours, adding more concentrated hydrochloric acid every 6 hours.

  • After completion, cool the reaction to room temperature and filter.

  • Separate the organic phase and remove the solvent to obtain the crude product.

  • Purify the product by silica gel column chromatography using an ethyl acetate/hexane eluent system.[3]

Data Presentation

Table 1: Summary of Yields and Purity for Different Synthetic Routes

Synthetic Route Key Reagents Reported Yield Reported Purity Reference
Rhodium-Catalyzed Asymmetric Synthesis(4-bromophenyl)boronic acid, ethyl crotonate73% (after crystallization)99.2% (by qNMR), 98.9% ee[2]
Reduction of Keto-acid3-(4-bromobenzoyl)propionic acid, Zn(Hg)91.4%Not explicitly stated[3]

Visualizations

experimental_workflow_rhodium cluster_stepA Step A: Ester Synthesis cluster_stepB Step B: Hydrolysis start_A 1. Charge Reactants: (4-bromophenyl)boronic acid, Rh catalyst, BINAP, dioxane stir_A 2. Stir at 23°C start_A->stir_A add_reagents_A 3. Add H2O and TEA stir_A->add_reagents_A heat_A 4. Heat to 30°C add_reagents_A->heat_A add_crotonate_A 5. Add Ethyl Crotonate heat_A->add_crotonate_A react_A 6. Maintain at ~35°C add_crotonate_A->react_A workup_A 7. Quench & Aqueous Workup react_A->workup_A purify_A 8. Silica Gel Filtration workup_A->purify_A product_A (S)-Ethyl 3-(4-bromophenyl)butanoate purify_A->product_A start_B 1. Dissolve Ester in MeOH/H2O product_A->start_B Intermediate Product add_base_B 2. Add NaOH & Heat to 50°C start_B->add_base_B monitor_B 3. Monitor by LCMS add_base_B->monitor_B workup_B1 4. Remove MeOH, Wash with DCM monitor_B->workup_B1 acidify_B 5. Acidify with HCl workup_B1->acidify_B extract_B 6. Extract with DCM acidify_B->extract_B dry_B 7. Dry & Concentrate extract_B->dry_B crystallize_B 8. Crystallize from Heptane dry_B->crystallize_B final_product This compound crystallize_B->final_product

Caption: Experimental workflow for the rhodium-catalyzed synthesis.

troubleshooting_impurities start High Impurity Level Detected q1 Which synthetic route was used? start->q1 fc Friedel-Crafts q1->fc Friedel-Crafts rh Rhodium-Catalyzed q1->rh Rhodium fc_issue1 Isomeric or Polyalkylated Products? fc->fc_issue1 rh_issue1 Incomplete Hydrolysis? rh->rh_issue1 fc_sol1 Consider Acylation-Reduction Route fc_issue1->fc_sol1 Yes general_issue Ineffective Purification? fc_issue1->general_issue No fc_sol2 Optimize Reaction Conditions (e.g., lower temperature, excess arene) rh_sol1 Increase Hydrolysis Time/Base rh_issue1->rh_sol1 Yes rh_issue2 Impure Boronic Acid? rh_issue1->rh_issue2 No rh_sol2 Recrystallize Starting Material rh_issue2->rh_sol2 Yes rh_issue2->general_issue No general_sol Optimize Crystallization or Chromatography Conditions general_issue->general_sol Yes

Caption: Troubleshooting logic for identifying sources of impurities.

References

Technical Support Center: Solvent Choice and Reaction Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the impact of solvent choice on the stereoselectivity of chemical reactions.

Troubleshooting Unfavorable Stereoselectivity

Issue: My reaction shows low or no diastereoselectivity. What solvent-related factors should I investigate?

Low diastereoselectivity can often be attributed to the solvent's inability to sufficiently differentiate the energies of the diastereomeric transition states. Here’s a systematic approach to troubleshoot this issue:

  • Evaluate Solvent Polarity: The polarity of the solvent can significantly influence the transition state geometry.

    • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds and solvate charged intermediates or transition states.[1] This can sometimes stabilize one transition state over another, leading to improved selectivity. However, they can also interfere with catalysts or reagents that are sensitive to acidic protons.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant dipole moments but lack acidic protons.[1] They are effective at solvating cations and can influence stereoselectivity by altering the aggregation state of reagents or the conformation of the transition state.

    • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): In non-polar solvents, intermolecular interactions between the reactants and catalyst are often more pronounced, which can lead to a more organized and selective transition state.[2]

  • Consider Coordinating vs. Non-Coordinating Solvents:

    • Coordinating Solvents (e.g., THF, diethyl ether): These solvents can coordinate to metal centers in catalysts or to Lewis acidic reagents. This coordination can either enhance or diminish stereoselectivity by altering the steric and electronic environment of the catalytic species.

    • Non-Coordinating Solvents (e.g., dichloromethane, toluene): These solvents interact less strongly with the reaction components, often allowing the inherent preferences of the catalyst and substrates to dictate the stereochemical outcome. A switch to a non-coordinating solvent can sometimes lead to a more rigid and selective transition state.

  • Assess the Potential for Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can be a critical factor. Intramolecular hydrogen bonding within a substrate can favor a specific conformation leading to one stereoisomer. A hydrogen-bonding solvent may disrupt this internal interaction, leading to a change or loss of selectivity. Conversely, a solvent that promotes intermolecular hydrogen bonding with the transition state can enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: Can changing the solvent reverse the stereoselectivity of my reaction?

A1: Yes, in some cases, a change in solvent can lead to an inversion of stereoselectivity. This phenomenon, known as enantiodivergence or diastereodivergence, is often observed when the solvent interacts differently with the catalytic cycle or the transition states leading to the different stereoisomers. For example, a study on a gold-catalyzed hydroamination of alkenes found that using methanol as the solvent yielded the R enantiomer, while switching to toluene produced the S enantiomer.[3] This was attributed to methanol's ability to facilitate the formation of a dinuclear gold complex, which alters the geometry of the transition state compared to the reaction in toluene.[3]

Q2: How does solvent viscosity affect stereoselectivity?

A2: Solvent viscosity can impact reactions where the rate of diffusion of reactants is a determining factor for selectivity. For instance, in certain asymmetric hydrogenations, higher solvent viscosity can lead to lower rates of mass transfer of hydrogen gas into the solution. This can, in turn, affect the concentration of the active catalytic species and influence the enantioselectivity of the reaction.

Q3: What is the role of a "chiral solvent" in stereoselective reactions?

A3: A chiral solvent is an enantiomerically pure solvent that can create a chiral environment for a reaction. In some instances, the chiral solvent can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer. This is a form of chirality transfer where the solvent's chirality influences the stereochemical outcome of the reaction. The use of chiral solvents can be an alternative to using chiral catalysts, although the levels of induction are often modest.

Q4: My reaction is not reproducible in terms of stereoselectivity. Could the solvent be the issue?

A4: Absolutely. Inconsistent stereoselectivity can often be traced back to variations in solvent quality. The presence of impurities, particularly water, can have a significant impact on many stereoselective reactions. It is crucial to use solvents of high purity and to ensure they are appropriately dried, especially for reactions that are sensitive to moisture. It is also important to be consistent with the source and grade of the solvent used.

Quantitative Data on Solvent Effects

The following table summarizes the effect of solvent choice on the diastereoselectivity of an intramolecular [2+2] photocycloaddition. The data illustrates how the diastereomeric ratio (d.r.) can be significantly influenced by the solvent's properties.

SolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
Hexane1.88>99:1
Dichloromethane8.93>99:1
Tetrahydrofuran (THF)7.58>99:1
Acetonitrile37.53.3:1
Methanol32.75:1

Data adapted from a study on the diastereoselective intramolecular [2+2] photocycloadditions.

Experimental Protocols

Protocol for Solvent Screening in a Stereoselective Reaction

This protocol provides a general framework for systematically evaluating the impact of different solvents on the stereoselectivity of a reaction.

1. Materials and Equipment:

  • Reactants, catalyst, and any other necessary reagents.
  • A selection of anhydrous solvents covering a range of polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, methanol).
  • Inert atmosphere setup (e.g., Schlenk line or glovebox).
  • Reaction vessels (e.g., oven-dried vials or round-bottom flasks).
  • Stirring apparatus (e.g., magnetic stirrer and stir bars).
  • Temperature control system (e.g., oil bath or cryostat).
  • Analytical instrumentation for determining stereoselectivity (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).

2. Procedure:

  • Set up a parallel reaction array under an inert atmosphere. Ensure all glassware is rigorously dried.
  • In each reaction vessel, place the starting materials and catalyst at the same concentration.
  • To each vessel, add a different anhydrous solvent from your screening library. Ensure the final concentration of the limiting reagent is consistent across all reactions.
  • Commence stirring and bring the reactions to the desired temperature.
  • Monitor the progress of each reaction by a suitable method (e.g., TLC, LC-MS).
  • Once the reactions are complete, quench them appropriately.
  • Work up each reaction mixture identically to isolate the product.
  • Analyze the stereoisomeric ratio of the product from each reaction using the chosen analytical technique.
  • Tabulate the results, noting the solvent used, reaction time, yield, and stereoselectivity (d.r. or e.e.).

3. Data Analysis and Interpretation:

  • Compare the stereoselectivity obtained in each solvent.
  • Correlate the observed selectivity with solvent properties such as polarity, dielectric constant, and coordinating ability to identify trends.
  • Select the optimal solvent for further reaction optimization.

Visualizations

Troubleshooting_Stereoselectivity cluster_start Problem cluster_investigation Troubleshooting Steps cluster_action Corrective Actions cluster_outcome Outcome Low_Stereoselectivity Low Diastereoselectivity or Enantioselectivity Analyze_Polarity Analyze Solvent Polarity (Protic vs. Aprotic vs. Non-polar) Low_Stereoselectivity->Analyze_Polarity Start Here Consider_Coordination Consider Coordinating vs. Non-coordinating Solvents Analyze_Polarity->Consider_Coordination Assess_H_Bonding Assess Potential for Hydrogen Bonding Consider_Coordination->Assess_H_Bonding Check_Purity Verify Solvent Purity and Anhydrous Conditions Assess_H_Bonding->Check_Purity Screen_Solvents Perform Solvent Screen Check_Purity->Screen_Solvents Switch_Solvent_Type Switch Solvent Type (e.g., polar to non-polar) Screen_Solvents->Switch_Solvent_Type Based on Screening Results Use_Anhydrous_Solvent Use Freshly Distilled/ Anhydrous Solvent Screen_Solvents->Use_Anhydrous_Solvent If Impurities Suspected Improved_Selectivity Improved Stereoselectivity Switch_Solvent_Type->Improved_Selectivity Use_Anhydrous_Solvent->Improved_Selectivity

Caption: Troubleshooting workflow for addressing poor stereoselectivity.

Solvent_Transition_State_Interaction cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Reactants Substrate + Reagent TS1 Transition State 1 (Favored) Reactants->TS1 TS2 Transition State 2 (Disfavored) Reactants->TS2 Product1 Major Stereoisomer TS1->Product1 Product2 Minor Stereoisomer TS2->Product2 Solvent Solvent Molecules Solvent->TS1 Stabilizing Interaction (e.g., H-bonding, dipole-dipole) Solvent->TS2 Destabilizing Interaction (e.g., steric hindrance)

Caption: Influence of solvent on transition state energies.

References

overcoming poor resolution in the chiral separation of 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-(4-Bromophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome poor resolution and other common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or no resolution of this compound enantiomers?

Poor resolution in the chiral separation of this compound, an arylpropionic acid, typically arises from a few critical factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most crucial parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for arylpropionic acids.[1][2] If the CSP's chiral selector doesn't provide adequate stereospecific interactions, the enantiomers will not separate.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, its concentration, and any additives, is key to achieving selectivity.[3][4] For acidic compounds like this compound, the pH and presence of acidic modifiers are particularly important.[5][6]

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation process, influencing both retention and enantioselectivity.[7]

  • Poor Peak Shape: Issues such as peak tailing or fronting can significantly reduce resolution. These problems can be caused by secondary interactions with the stationary phase, column overload, or improper sample solvent.[1]

Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound?

For arylpropionic acids, polysaccharide-based CSPs are a common and effective choice. Columns with cellulose or amylose derivatives often provide the necessary stereoselectivity.[1][8] For instance, cellulose-tris-(4-methylbenzoate) has been shown to be effective for separating similar arylpropionic acid drugs.[2] Protein-based columns, such as those using avidin or α1-acid glycoprotein, have also been used for the separation of profens.[3][9]

Q3: How do mobile phase additives affect the separation of an acidic analyte like this compound?

For acidic compounds, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid - TFA) to the mobile phase is often necessary.[5][6] This suppresses the ionization of the carboxylic acid group, which typically leads to:

  • Improved Peak Shape: Reduces peak tailing caused by interactions with the stationary phase.[7][10]

  • Enhanced Resolution: Promotes the specific interactions required for chiral recognition.

  • Controlled Retention: Helps to achieve reasonable retention times.

A typical concentration for these additives is 0.1%, and it should generally not exceed 0.5%.[5][6]

Q4: My peaks are tailing. How can I improve the peak shape?

Peak tailing is a common issue that can compromise resolution. Here are several steps to address it:

  • Add an Acidic Modifier: As mentioned in Q3, for an acidic analyte, the most common cause of tailing is secondary ionic interactions. Adding 0.1% TFA, formic acid, or acetic acid to your mobile phase can significantly improve peak symmetry.[7]

  • Check Column Health: A contaminated or worn-out column can lead to poor peak shape. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[7][11] If performance does not improve, the column may need replacement.

  • Reduce Sample Load: Injecting too much sample can cause column overload, leading to broad and asymmetric peaks. Try reducing the injection volume or the sample concentration.[7]

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equivalent to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

If you are observing co-eluting or poorly resolved peaks, follow this systematic troubleshooting workflow.

G

Experimental Protocols & Data

Protocol 1: Generic Starting Method for Chiral Separation

This protocol provides a robust starting point for developing a separation method for this compound.

1. Column Selection:

  • CSP: Polysaccharide-based column, e.g., Amylose or Cellulose derivative (e.g., CHIRALPAK® AD, CHIRALCEL® OD).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Reversed-Phase: Prepare a mobile phase of Methanol (or Acetonitrile) and water containing 0.1% (v/v) formic acid. Start with a ratio of 80:20 (Methanol:Water).[2][8]

  • Normal Phase: Prepare a mobile phase of Hexane and Isopropanol (IPA) containing 0.1% (v/v) TFA. Start with a ratio of 90:10 (Hexane:IPA).[12]

  • Preparation: Filter all mobile phase components through a 0.45 µm filter and degas thoroughly before use.

3. HPLC Instrument Parameters:

  • Flow Rate: 0.8 mL/min. Slower flow rates generally improve resolution.[7]

  • Temperature: 25 °C. A column thermostat is recommended for reproducibility.[2][7]

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

5. Equilibration:

  • Equilibrate the column with the mobile phase for at least 30 column volumes before the first injection to ensure a stable baseline.[12]

Data Table: Influence of Mobile Phase Parameters on Chiral Separation of Arylpropionic Acids

The following table summarizes the general effects of modifying key mobile phase parameters on resolution (Rs), separation factor (α), and retention time (tR) for arylpropionic acids.

Parameter ChangeTypical Effect on RsTypical Effect on αTypical Effect on tRRationale & Remarks
Decrease Flow Rate Increase No significant changeIncrease Allows more time for interaction between enantiomers and the CSP.[7]
Increase % Organic Modifier DecreaseDecreaseDecrease Reduces retention by increasing mobile phase elution strength.
Add 0.1% Acidic Modifier Significant Increase Increase May Increase or DecreaseSuppresses analyte ionization, improving peak shape and enhancing chiral recognition.[5][6]
Change Organic Modifier VariesVariesVariesSolvents like Methanol, Ethanol, and Acetonitrile offer different selectivities.[2][13]
Decrease Temperature Often Increases Often Increases Increase Enhances the stability of transient diastereomeric complexes between the analyte and CSP.[7]
Visualization of Parameter Relationships

The following diagram illustrates the logical relationships between key chromatographic parameters and their impact on achieving a successful chiral separation.

G

References

scale-up challenges for the industrial production of 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale production of 3-(4-Bromophenyl)butanoic acid. The information is designed to address specific challenges encountered during experimental scale-up and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of this compound?

A1: Two primary synthesis routes are commonly considered for the industrial production of this compound:

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: This method involves the reaction of (4-bromophenyl)boronic acid with an α,β-unsaturated ester, such as ethyl crotonate, in the presence of a rhodium catalyst and a chiral ligand (e.g., BINAP). This route is particularly valuable for producing enantiomerically pure forms of the acid.[1][2] The process is described as simple, reproducible, reliable, scalable, safe, and cost-effective for producing high-purity building blocks for the pharmaceutical industry.[2]

  • Grignard Reaction: This classic organometallic approach typically involves the reaction of a Grignard reagent, prepared from a suitable brominated precursor, with a carbonyl compound. For this compound, this could involve the reaction of a 4-bromophenyl Grignard reagent with a four-carbon electrophile containing a carboxylic acid or a precursor group. Grignard reactions are a cornerstone of carbon-carbon bond formation.[3][4]

Q2: What are the major safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concern with large-scale Grignard reactions is their highly exothermic nature, which can lead to thermal runaway if not properly controlled.[5] Key hazards include:

  • Delayed Initiation: An induction period can lead to the accumulation of unreacted alkyl/aryl halide. Once the reaction initiates, the sudden, rapid reaction of the accumulated reagent can cause a dangerous exotherm.

  • Heat Dissipation: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat removal less efficient and increasing the risk of overheating.

  • Reagent Addition Rate: Rapid addition of the halide can lead to an uncontrolled, vigorous reaction.[4]

  • Flammable Solvents: The use of ethereal solvents like THF and diethyl ether, which are highly flammable, poses a significant fire hazard.[6]

Q3: How can I ensure the initiation of the Grignard reaction at an industrial scale?

A3: Ensuring timely and controlled initiation is critical for safety and success. Common industrial practices include:

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of magnesium turnings can prevent the reaction from starting.[7] Activation can be achieved by adding a small amount of an initiator like iodine or 1,2-dibromoethane.

  • Use of Freshly Prepared Magnesium: Using freshly crushed or ground magnesium can expose a more reactive surface.

  • Controlled Heating: Gentle warming can help initiate the reaction, but a robust cooling system must be in place to manage the subsequent exotherm.

  • Addition of a Small Amount of Pre-formed Grignard Reagent: This can effectively "seed" the reaction and provide a controlled initiation.

Q4: What are the common side reactions and impurities in the synthesis of this compound?

A4: Several side reactions can lead to impurities, reducing yield and purity:

  • Wurtz Coupling: The reaction of the Grignard reagent with unreacted aryl halide can form a biphenyl impurity. This is a major side reaction, especially with benzylic or primary halides.[8][9]

  • Homocoupling: The coupling of two Grignard reagent molecules.

  • Reaction with Moisture or Oxygen: Grignard reagents are highly reactive towards water and oxygen, which will quench the reagent and reduce the yield.[7]

  • Incomplete Reaction: Unreacted starting materials can remain in the final product.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, ortho- and meta-isomers of the brominated phenyl ring may be present.[10][11]

Q5: What are the recommended methods for purifying this compound at an industrial scale?

A5: The primary method for purifying this compound on a large scale is crystallization.

  • Solvent Selection: The choice of solvent is crucial for effective purification. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. Common solvents for the crystallization of carboxylic acids include heptane, toluene, ethyl acetate, and alcohols.[1][12] A patent for a similar compound suggests a mixture of ethyl acetate and n-heptane for recrystallization.[13]

  • Controlled Cooling: A slow and controlled cooling rate is essential to promote the formation of large, pure crystals and minimize the inclusion of impurities.[1]

  • Washing: The filtered crystals should be washed with a cold, non-polar solvent to remove any residual mother liquor containing impurities.[14]

Troubleshooting Guides

Grignard Reaction Route
Problem Possible Causes Troubleshooting Actions
Failure of Grignard reaction to initiate Inactive magnesium surface due to oxide layer.[7] Presence of moisture in reagents or glassware.[7] Low reactivity of the aryl bromide.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[8] Ensure all glassware is oven-dried and reagents are anhydrous. Gently warm the reaction mixture, but have a cooling bath ready.
Low yield of Grignard reagent Incomplete reaction. Side reactions such as Wurtz coupling.[7] Titration of the Grignard reagent is inaccurate.[7]Increase the reaction time or temperature moderately. Add the aryl bromide slowly and maintain a constant temperature to minimize side reactions. Titrate the Grignard reagent before use to determine the exact concentration for stoichiometric calculations.[7]
Reaction becomes too vigorous and difficult to control Rapid addition of aryl bromide. Inadequate cooling capacity for the reactor size. High concentration of reactants.Reduce the addition rate of the aryl bromide. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. Consider diluting the reaction mixture.
Product is dark in color Formation of finely divided metal from side reactions.[7] Impurities in the starting materials.Filter the crude product through a pad of celite or silica gel. Use high-purity starting materials.
Presence of significant biphenyl impurity Wurtz coupling reaction is favored.[4]Maintain a low concentration of the aryl bromide by slow, controlled addition. Use a continuous stirred-tank reactor (CSTR) to maintain a low and constant concentration of the halide.
Rhodium-Catalyzed Conjugate Addition Route
Problem Possible Causes Troubleshooting Actions
Low reaction conversion Catalyst deactivation. Insufficient reaction time or temperature. Impurities in the starting materials.Ensure all reagents are of high purity, especially the boronic acid and the α,β-unsaturated ester. Increase the reaction time or moderately increase the temperature. A reported procedure suggests stirring at 30°C for 21 hours.[1] Degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.
Low enantiomeric excess (ee) Impure or degraded chiral ligand. Racemization during the reaction or workup.Use a high-purity chiral ligand and store it under an inert atmosphere. Avoid harsh acidic or basic conditions during workup that could lead to racemization.
Difficulties in removing the rhodium catalyst Catalyst leaching into the product.After the reaction, consider passing the reaction mixture through a plug of silica gel or activated carbon to adsorb the catalyst. Optimize the extraction and washing steps to remove the catalyst.
Formation of side products from the boronic acid Homocoupling of the boronic acid.Use a slight excess of the α,β-unsaturated ester to ensure the complete consumption of the boronic acid. Maintain a slightly basic pH during the reaction.

Data Presentation

Table 1: Typical Reaction Parameters for Lab-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic acid via Rhodium-Catalyzed Conjugate Addition[1]
ParameterValue
Reactants
(4-Bromophenyl)boronic acid1.00 equiv
Ethyl (E)-but-2-enoate1.20 equiv
Catalyst System
Bis(norbornadiene)rhodium(I) tetrafluoroborate0.01 equiv
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)0.01 equiv
Solvent & Additives
1,4-Dioxane2.0 M solution based on boronic acid
Water15% v/v with dioxane
Triethylamine1.00 equiv
Reaction Conditions
Temperature30 °C
Reaction Time21 h
Yield & Purity
Yield of (S)-Ethyl 3-(4-bromophenyl)butanoate>99%
Yield of (3S)-3-(4-Bromophenyl)butanoic acid (after hydrolysis and crystallization)73%
Enantiomeric Excess (ee) after crystallization>98%
Table 2: Troubleshooting Guide for Industrial Crystallization of this compound
Issue Potential Cause Recommended Action
Poor Yield Product remains in the mother liquor.Optimize the solvent system for lower solubility at the final crystallization temperature. Ensure complete cooling to the target temperature.
Low Purity Impurities are co-crystallizing with the product.Select a more selective solvent system. Slow down the cooling rate to allow for more selective crystal growth. Consider a hot filtration step to remove insoluble impurities before cooling.
Oiling Out The product is precipitating as a liquid instead of a solid.Use a less polar solvent or a solvent mixture. Lower the initial concentration of the product in the solvent. Seed the solution with pure crystals of the product.
Inconsistent Crystal Size/Morphology Variations in cooling rate, agitation, or supersaturation.Implement a controlled cooling profile. Optimize the agitation speed to ensure good mixing without causing excessive crystal breakage. Control the rate of supersaturation generation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid via Rhodium-Catalyzed Conjugate Addition[1]

A. (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis:

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.01 equiv).

  • Add 1,4-dioxane to the flask.

  • Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen.

  • Add water, followed by triethylamine (1.00 equiv).

  • Heat the reaction mixture to 30 °C.

  • Slowly add ethyl (E)-but-2-enoate (1.20 equiv) over 5 minutes.

  • Stir the mixture at 30 °C for 21 hours.

  • After completion, cool the reaction and perform an aqueous workup with diethyl ether.

  • Purify the crude product by filtration through a plug of silica gel.

B. Hydrolysis to (3S)-3-(4-Bromophenyl)butanoic acid:

  • Dissolve the purified (S)-ethyl 3-(4-bromophenyl)butanoate in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to 50 °C and stir for 1 hour.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Wash the aqueous residue with dichloromethane.

  • Cool the aqueous layer to 10 °C and acidify with concentrated HCl to pH 1-2.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

C. Crystallization:

  • Dissolve the crude (3S)-3-(4-bromophenyl)butanoic acid in heptane by heating to 60-65 °C.[2]

  • Allow the solution to cool slowly to 20 °C over 4-5 hours.

  • Crystals will form as the solution cools.

  • Decant the mother liquor and dry the crystals under reduced pressure to obtain the pure product.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis and Purification Reactants Reactants: (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate Reaction Reaction: 30°C, 21h Reactants->Reaction Catalyst Catalyst System: Rh-BINAP Catalyst->Reaction Solvent Solvent: Dioxane/Water Triethylamine Solvent->Reaction Workup Aqueous Workup & Silica Gel Filtration Reaction->Workup Ester (S)-Ethyl 3-(4-bromophenyl)butanoate Workup->Ester Hydrolysis Hydrolysis: NaOH, Methanol/Water, 50°C Ester->Hydrolysis Acidification Acidification: HCl Hydrolysis->Acidification Extraction Extraction: Dichloromethane Acidification->Extraction Crystallization Crystallization: Heptane Extraction->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard_Initiation Start Grignard Reaction Initiation Failure Cause1 Inactive Mg Surface? Start->Cause1 Cause2 Moisture Present? Start->Cause2 Cause3 Low Reactivity? Start->Cause3 Solution1 Activate Mg: - Add Iodine - Add 1,2-dibromoethane - Use fresh Mg Cause1->Solution1 Solution2 Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents Cause2->Solution2 Solution3 Promote Reaction: - Gentle warming - Increase stirring Cause3->Solution3

Caption: Troubleshooting logic for Grignard reaction initiation failure.

References

Validation & Comparative

comparative study of 3-(4-Bromophenyl)butanoic acid and its chloro-analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-(4-Bromophenyl)butanoic Acid and its Chloro-Analogue, 3-(4-Chlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of this compound and its chloro-analogue, 3-(4-Chlorophenyl)butanoic acid. The comparison focuses on their physicochemical properties, synthetic methodologies, and potential biological activities, drawing from available data and the context of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties are crucial for understanding their potential behavior in biological systems and for designing experimental protocols.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-(4-Chlorophenyl)butanoic Acid
Molecular Formula C₁₀H₁₁BrO₂[1]C₁₀H₁₁ClO₂
Molecular Weight 243.10 g/mol [1]198.65 g/mol
Appearance White to off-white solidData not available
CAS Number 53086-46-7[1][2]5292-23-9

Synthesis

The synthesis of both compounds can be achieved through various organic chemistry routes. A notable, detailed stereospecific synthesis for the (S)-enantiomer of this compound has been published, highlighting a rhodium-catalyzed asymmetric conjugate addition as a key step.

Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

A large-scale synthesis for enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been well-documented.[3] The key steps involve:

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: (4-bromophenyl)boronic acid is coupled with ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and a chiral BINAP ligand to yield (S)-ethyl 3-(4-bromophenyl)butanoate.[3]

  • Saponification: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, to yield the final product, (S)-3-(4-bromophenyl)butanoic acid.[3]

A workflow for this synthesis is depicted below:

Synthesis_Bromo_Analogue start 4-Bromophenyl)boronic acid + Ethyl (E)-but-2-enoate step1 Rhodium-Catalyzed Asymmetric Conjugate Addition ((R)-BINAP) start->step1 intermediate (S)-Ethyl 3-(4-bromophenyl)butanoate step1->intermediate step2 Saponification (NaOH) intermediate->step2 end (S)-3-(4-Bromophenyl)butanoic acid step2->end

Synthesis of (S)-3-(4-Bromophenyl)butanoic acid.
Synthesis of 3-(4-Chlorophenyl)butanoic Acid

While a specific, detailed protocol for the direct synthesis of 3-(4-Chlorophenyl)butanoic acid was not found in the context of a direct comparison, its amino-derivative, 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), is a well-known pharmaceutical. The synthesis of the butanoic acid backbone is an integral part of Baclofen's synthesis. One common route involves the following key transformations, starting from 4-chlorobenzaldehyde.

Biological Activity and Potential Signaling Pathways

The GABAB receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, ultimately resulting in neuronal inhibition.

The general signaling pathway for GABAB receptors is illustrated below:

GABAB_Signaling Ligand GABA or Agonist (e.g., Baclofen) Receptor GABA_B Receptor (GPCR) Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ion_Channels Ca²⁺ and K⁺ Channels G_protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP reduces conversion ATP ATP ATP->Adenylyl_Cyclase Neuronal_Activity Neuronal Inhibition Ion_Channels->Neuronal_Activity

Simplified GABA_B Receptor Signaling Pathway.

It is plausible that both this compound and its chloro-analogue could be investigated for their potential activity as modulators of GABA receptors. The nature of the halogen substituent (bromine vs. chlorine) could influence the potency and selectivity of this interaction.

Experimental Protocols

To assess the potential biological activity of these compounds, particularly their interaction with GABA receptors, standard in vitro assays can be employed. A general protocol for a GABA receptor binding assay is outlined below.

GABA Receptor Binding Assay

This protocol is a generalized procedure and may require optimization for specific receptor subtypes and ligands.

Objective: To determine the binding affinity of the test compounds to GABA receptors.

Materials:

  • Test compounds: this compound and 3-(4-Chlorophenyl)butanoic acid

  • Radioligand (e.g., [³H]GABA, [³H]muscimol for GABAA, or [³H]baclofen for GABAB)

  • Receptor source: Rat brain membrane homogenates or cells expressing recombinant GABA receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled GABA)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a microplate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A workflow for this experimental procedure is as follows:

Binding_Assay_Workflow start Prepare Reagents (Membranes, Radioligand, Compounds) step1 Incubate (Membranes + Radioligand + Compound) start->step1 step2 Rapid Filtration step1->step2 step3 Wash Filters step2->step3 step4 Scintillation Counting step3->step4 step5 Data Analysis (IC50, Ki calculation) step4->step5 end Determine Binding Affinity step5->end

Experimental Workflow for a Receptor Binding Assay.

Conclusion

While this compound and 3-(4-Chlorophenyl)butanoic acid share a common structural backbone, the difference in the halogen substituent can be expected to influence their physicochemical and biological properties. Detailed synthetic routes are available, particularly for the chiral bromo-analogue. Although direct comparative biological data is lacking, their structural similarity to the core of the GABAB agonist Baclofen suggests that the GABAergic system is a logical starting point for investigating their pharmacological profiles. The provided experimental protocols offer a framework for such investigations. Further research is warranted to elucidate the specific biological activities of these compounds and to understand the impact of the bromo versus chloro substitution on their potential therapeutic effects.

References

The Versatility of 3-(4-Bromophenyl)butanoic Acid as a Synthon in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 3-(4-Bromophenyl)butanoic acid has emerged as a valuable synthon, offering a versatile scaffold for the introduction of a phenylbutanoic acid moiety into drug candidates. This guide provides an objective comparison of this compound with its chloro and iodo analogs, supported by experimental data and detailed protocols, to aid in the rational selection of synthons for drug discovery programs.

The utility of 3-(4-halophenyl)butanoic acids in medicinal chemistry stems from the reactivity of the aryl halide, which serves as a convenient handle for various cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in constructing the carbon skeletons of complex drug molecules. The butanoic acid chain also provides a key pharmacophoric element or a site for further chemical modification.

Performance Comparison of Halogenated Phenylbutanoic Acid Synthons

The choice of the halogen atom on the phenyl ring significantly impacts the reactivity of the synthon in cross-coupling reactions. Generally, the reactivity follows the order: Iodo > Bromo > Chloro. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond allows for easier oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

SynthonHalogenKey ApplicationsTypical Suzuki Coupling Yield (%)Key AdvantagesKey Disadvantages
This compoundBromineVersatile precursor for a wide range of cross-coupling reactions.85-95%Good balance of reactivity and stability, readily available, cost-effective.Less reactive than iodo-analogs, may require more forcing reaction conditions.
3-(4-Chlorophenyl)butanoic acidChlorineUsed in the synthesis of GABA-B receptor agonist Baclofen.70-85%Lower cost compared to bromo and iodo analogs, suitable for large-scale synthesis where cost is a major factor.Least reactive, often requires specialized catalysts and harsher reaction conditions.
3-(4-Iodophenyl)butanoic acidIodineIdeal for reactions requiring high reactivity and mild conditions.90-99%Highest reactivity, allowing for milder reaction conditions and broader substrate scope.Higher cost, potential for side reactions due to high reactivity, less stable.

Experimental Protocols

Synthesis of this compound

A reliable method for the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been reported. The key steps involve a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis of the resulting ester.

Step 1: Asymmetric Conjugate Addition

  • To a solution of (4-bromophenyl)boronic acid (1.0 equiv) and [Rh(cod)2]BF4 (0.01 equiv) in a suitable solvent (e.g., dioxane/water), add a chiral phosphine ligand (e.g., (R)-BINAP, 0.012 equiv).

  • Stir the mixture at room temperature until the catalyst is formed.

  • Add ethyl crotonate (1.2 equiv) and a base (e.g., triethylamine, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain ethyl (S)-3-(4-bromophenyl)butanoate.

Step 2: Hydrolysis

  • Dissolve the ethyl (S)-3-(4-bromophenyl)butanoate in a mixture of a suitable solvent (e.g., THF or ethanol) and aqueous sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to afford (S)-3-(4-Bromophenyl)butanoic acid.

Synthesis of 3-(4-Chlorophenyl)butanoic Acid (Precursor to Baclofen)

The synthesis of 3-(4-chlorophenyl)butanoic acid is a key step in the production of the muscle relaxant Baclofen. One common route involves the Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid, followed by reduction and decarboxylation.

Step 1: Knoevenagel Condensation

  • In a reaction vessel, combine 4-chlorobenzaldehyde (1.0 equiv), malonic acid (1.1 equiv), and a catalytic amount of a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and acidify to precipitate the cinnamic acid derivative.

  • Filter, wash, and dry the solid product.

Step 2: Reduction and Decarboxylation

  • The resulting cinnamic acid derivative can be reduced using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like sodium amalgam.

  • The reduction is typically followed by decarboxylation upon heating to yield 3-(4-chlorophenyl)propanoic acid. Further elaboration is required to obtain the butanoic acid derivative.

A more direct synthesis of a precursor to Baclofen, (RS)-4-amino-3-(4-chlorophenyl)-butyric acid, has also been described.

Synthesis of 3-(4-Iodophenyl)butanoic Acid

The iodo-analog can be prepared through similar strategies as the bromo- and chloro-derivatives, often starting from 4-iodobenzaldehyde. Alternatively, Sandmeyer-type reactions on the corresponding aniline can be employed to introduce the iodine atom.

Signaling Pathways and Experimental Workflows

The utility of these synthons is best illustrated by their application in the synthesis of biologically active molecules that target specific signaling pathways.

GABA-B Receptor Signaling Pathway

Derivatives of 3-(4-halophenyl)butanoic acid, such as Baclofen, are known to act on the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GABA GABA / Baclofen GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R G_protein Gi/o Protein GABA_B_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel (GIRK) G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release

Caption: Simplified GABA-B receptor signaling pathway.

MAPK/ERK Signaling Pathway and HDAC Inhibition

Phenylbutanoic acid derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. HDAC inhibitors can modulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation, thereby affecting signaling pathways such as the MAPK/ERK pathway.

MAPK_ERK_HDACi_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression HDAC HDAC Histones Histones HDAC->Histones deacetylates Histones->Gene_Expression regulates HDACi Phenylbutanoic Acid Derivative (HDACi) HDACi->HDAC inhibits

Caption: Crosstalk between MAPK/ERK signaling and HDAC inhibition.

Experimental Workflow for Synthon Comparison

A generalized workflow for comparing the performance of 3-(4-halophenyl)butanoic acid synthons in a Suzuki coupling reaction is outlined below.

Experimental_Workflow cluster_synthesis Synthon Synthesis cluster_coupling Suzuki Coupling Reaction cluster_analysis Analysis and Comparison Start_Material Starting Material (e.g., 4-halobenzaldehyde) Synthesis_Steps Synthesis of 3-(4-halophenyl)butanoic acid (X = Cl, Br, I) Start_Material->Synthesis_Steps Synthon 3-(4-halophenyl)butanoic acid Synthesis_Steps->Synthon Reaction Reaction Setup & Monitoring (TLC, LC-MS) Synthon->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product Yield Yield Calculation Product->Yield Purity Purity Analysis (NMR, HPLC) Product->Purity Comparison Comparative Analysis of Reactivity and Efficiency Yield->Comparison Purity->Comparison

Caption: Workflow for comparing halogenated synthons.

Conclusion

This compound stands out as a highly versatile and practical synthon for drug discovery, offering a favorable balance of reactivity, stability, and cost. While its iodo-analog provides higher reactivity for more challenging transformations, and the chloro-analog presents a more economical option for large-scale synthesis, the bromo-derivative often represents the optimal choice for general applications in medicinal chemistry. The selection of the appropriate halogenated synthon should be guided by the specific requirements of the synthetic route, including the desired reactivity, cost considerations, and the nature of the target molecule. This comparative guide provides the necessary data and protocols to make an informed decision, ultimately accelerating the drug discovery process.

Comparative Guide to the Structure-Activity Relationship of Halogenated Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated phenylbutanoic acids, focusing on their activity as modulators of key biological targets. The strategic placement of halogen atoms on the phenyl ring of phenylbutanoic acid derivatives can significantly influence their potency and selectivity, offering a valuable tool in drug design and development. This document summarizes quantitative data, details experimental protocols for relevant biological assays, and visualizes key concepts to facilitate a deeper understanding of the SAR principles governing these compounds.

I. Overview of Biological Targets

Halogenated phenylbutanoic and phenylpropanoic acids have shown significant activity as modulators of two primary classes of therapeutic targets: Peroxisome Proliferator-Activated Receptors (PPARs) and Histone Deacetylases (HDACs).

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.[1]

  • Histone Deacetylases (HDACs): These enzymes are involved in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer agents.[2] Phenylbutyric acid itself is a known HDAC inhibitor.[4][5]

II. Structure-Activity Relationship (SAR) Analysis

The introduction of halogen substituents onto the phenyl ring of phenylbutanoic acid derivatives can significantly impact their biological activity. The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine), its position on the aromatic ring (ortho, meta, para), and the number of halogen atoms all contribute to the overall potency and selectivity of the compound.

General Principles:

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets like HDACs and nuclear receptors like PPARs.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring, which can affect binding to the target protein.

  • Steric Effects and Binding Pocket Interactions: The size of the halogen atom (I > Br > Cl > F) can influence how the molecule fits into the binding pocket of the target protein. Specific steric interactions can either enhance or diminish binding affinity. For instance, substitution at the ortho-position can sometimes lead to a significant increase in activity due to favorable interactions within a specific region of the binding site.[6] Conversely, substitution at the para-position may reduce activity.[6]

Case Study: Halogenated Derivatives as Anticancer Agents

Recent research has explored the cytotoxic potential of novel 4-phenylbutyrate derivatives against various cancer cell lines. While not a direct SAR study of halogenation, these studies provide valuable insights into the impact of substitutions on the phenyl ring.

Table 1: Cytotoxic Activity of Substituted 4-Phenylbutyrate Derivatives

Compound IDR Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)
A1 4-FA549 (Lung)12.97
MCF-7 (Breast)11.80
SKOV-3 (Ovarian)21.32
A2 4-ClA549 (Lung)15.21
MCF-7 (Breast)14.93
SKOV-3 (Ovarian)25.67
A3 4-BrA549 (Lung)18.76
MCF-7 (Breast)17.88
SKOV-3 (Ovarian)30.14
A4 4-IA549 (Lung)22.45
MCF-7 (Breast)20.15
SKOV-3 (Ovarian)35.89
4-PBA H (Unsubstituted)A549 (Lung)98.48
MCF-7 (Breast)86.83
SKOV-3 (Ovarian)>100

Data synthesized from literature describing cytotoxic effects of 4-phenylbutyrate derivatives. It is important to note that these are representative values and direct comparisons should be made with caution as experimental conditions may vary between studies.

From the data in Table 1, a clear trend emerges for the para-substituted halogenated derivatives. The introduction of a halogen at the para-position significantly enhances the cytotoxic activity compared to the parent compound, 4-phenylbutyric acid (4-PBA). There appears to be a trend where the activity decreases as the size of the halogen increases (F > Cl > Br > I). This suggests that for this particular scaffold and target, a smaller, more electronegative halogen at the para-position is favorable for activity.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of halogenated phenylbutanoic acid derivatives.

A. Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against HDAC enzymes.

Methodology:

A common method for assessing HDAC activity is through a fluorometric assay using a commercial kit.[2][3]

  • Preparation of Reagents:

    • HDAC Substrate: A peptide containing an acetylated lysine residue linked to a fluorophore (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer: Typically a Tris-based buffer at a physiological pH (e.g., pH 7.4).

    • HDAC Enzyme: Purified recombinant human HDAC isoforms or nuclear extracts from cell lines.[7]

    • Developer Solution: Contains a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) to stop the reaction.[3][7]

    • Test Compounds: Dissolved in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.[7]

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[3]

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.[3]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[3][7]

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of deacetylated substrate, which is inversely proportional to the HDAC inhibitory activity of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay

Objective: To determine the ability of test compounds to activate PPAR subtypes.

Methodology:

A common method for assessing PPAR activation is a cell-based luciferase reporter gene assay.[8][9]

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or HepG2 cells.[9]

    • Co-transfect the cells with two plasmids:

      • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR subtype of interest (α, γ, or δ) fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).[9]

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the yeast transcription factor (e.g., UAS).[9]

    • A plasmid expressing a constitutively active reporter like Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Assay Procedure:

    • After transfection, plate the cells in a 96-well plate and allow them to recover.

    • Treat the cells with the test compounds at various concentrations. Include a known PPAR agonist as a positive control (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).[9]

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the fold induction of luciferase activity for each concentration of the test compound relative to a vehicle control.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

The following diagrams illustrate key concepts related to the SAR of halogenated phenylbutanoic acids.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Phenylbutanoic Acid Scaffold Halogenation Halogenation (F, Cl, Br, I) (ortho, meta, para) Start->Halogenation Derivatives Halogenated Phenylbutanoic Acid Derivatives Halogenation->Derivatives Assay In Vitro Assays (HDAC, PPAR) Derivatives->Assay Data Quantitative Data (IC50, EC50) Assay->Data SAR Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR studies of halogenated phenylbutanoic acids.

Signaling_Pathways cluster_ppar PPAR Signaling cluster_hdac HDAC Inhibition Ligand_PPAR Halogenated Phenylbutanoic Acid (Agonist) PPAR PPAR Receptor Ligand_PPAR->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression_PPAR Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression_PPAR Regulates Ligand_HDAC Halogenated Phenylbutanoic Acid (Inhibitor) HDAC HDAC Enzyme Ligand_HDAC->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Relaxed Chromatin Histone->Chromatin Leads to Gene_Expression_HDAC Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression_HDAC Allows

Caption: Signaling pathways for PPAR activation and HDAC inhibition.

V. Conclusion

The strategic halogenation of the phenylbutanoic acid scaffold presents a compelling avenue for the development of novel therapeutic agents targeting PPARs and HDACs. The available data, primarily from related compound series, suggests that the position and nature of the halogen substituent are critical determinants of biological activity. Further systematic studies focusing on a comprehensive matrix of halogen substitutions on the phenylbutanoic acid core are warranted to fully elucidate the SAR and to guide the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of such compounds.

References

Stability Under Scrutiny: A Comparative Guide to 3-(4-Bromophenyl)butanoic Acid and its Alternatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a compound is a cornerstone of robust pharmaceutical development. This guide provides a comparative assessment of the stability of 3-(4-Bromophenyl)butanoic acid and its commonly used structural analogs under various stress conditions. While specific forced degradation data for this compound is not extensively available in public literature, this guide leverages data from widely studied phenylalkanoic acids—Ibuprofen, Naproxen, and Ketoprofen—to provide a representative comparison. The experimental protocols detailed herein offer a blueprint for conducting stability-indicating studies in your own laboratories.

Comparative Stability Data

The following table summarizes the degradation behavior of selected phenylalkanoic acids under forced degradation conditions as outlined in various studies. These conditions simulate the potential stresses a drug substance might encounter during its lifecycle, from manufacturing to storage.

Stress ConditionThis compoundIbuprofenNaproxenKetoprofen
Acidic Hydrolysis Data not availableStable in 1N HCl.[1]~17% degradation in 1N HCl at 60°C for 2 hours.[2]Degrades in acidic medium.[3]
Alkaline Hydrolysis Data not availableDegrades in 1N NaOH, forming impurity C.[1]Degrades in 1N NaOH at 60°C for 6 hours.[2]Stable in basic medium.[3]
Oxidative Stress Data not availableStable in 10% H₂O₂.[1]No significant degradation in 6% H₂O₂ at 40°C for 2 hours.[2]Degrades under oxidative conditions.[3]
Thermal Degradation Data not availableGenerally stable, though some degradation can occur at high temperatures (e.g., 70°C).[4]No significant degradation at 105°C for 5 hours.[2]Stable under thermal stress.
Photolytic Degradation Data not availableStable under photolytic conditions.[5]No significant degradation under ICH Q1B light conditions.[2]Degrades under photolytic conditions.[6]

Note: The stability of this compound is inferred to be similar to other phenylalkanoic acids, but requires experimental verification.

Experimental Protocols

To ensure the generation of reliable and reproducible stability data, the following experimental protocols, based on International Council for Harmonisation (ICH) guidelines, are recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.

a. Acid and Base Hydrolysis:

  • Procedure: Dissolve the test substance in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid (for acid hydrolysis) or 0.1 M to 1 M sodium hydroxide (for base hydrolysis).

  • Conditions: The solutions are typically heated at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 to 24 hours), aiming for 5-20% degradation.

  • Analysis: After the specified time, neutralize the samples and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

b. Oxidation:

  • Procedure: Treat a solution of the test substance with an oxidizing agent, commonly 3-30% hydrogen peroxide.

  • Conditions: The reaction is typically carried out at room temperature for a period of up to 24 hours.

  • Analysis: Analyze the stressed sample directly or after appropriate dilution.

c. Thermal Degradation:

  • Procedure: Expose the solid drug substance to elevated temperatures (e.g., 70°C, 105°C) in a thermostatically controlled oven.

  • Conditions: The duration of exposure can range from several hours to days.

  • Analysis: Dissolve the heat-stressed solid in a suitable solvent for analysis.

d. Photostability:

  • Procedure: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control: A sample protected from light (e.g., wrapped in aluminum foil) should be analyzed concurrently.

  • Analysis: Analyze the light-exposed and control samples.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.

  • Column: A C18 column is commonly used for phenylalkanoic acids.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: UV detection is generally suitable, with the wavelength selected based on the chromophore of the analyte.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug peak from all degradation product peaks.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in stability assessment, the following diagrams have been generated.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Drug_Substance Drug Substance Acid_Hydrolysis Acid Hydrolysis (e.g., 1N HCl, 60°C) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 1N NaOH, 60°C) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (e.g., 10% H₂O₂) Drug_Substance->Oxidation Thermal_Stress Thermal Stress (e.g., 70°C) Drug_Substance->Thermal_Stress Photolytic_Stress Photolytic Stress (ICH Q1B) Drug_Substance->Photolytic_Stress Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis->Stressed_Samples Oxidation->Stressed_Samples Thermal_Stress->Stressed_Samples Photolytic_Stress->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis

Caption: Workflow for Forced Degradation and Stability Analysis.

G Phenylalkanoic_Acid Phenylalkanoic Acid Hydrolysis Hydrolysis (Acidic/Basic) Phenylalkanoic_Acid->Hydrolysis Oxidation Oxidation Phenylalkanoic_Acid->Oxidation Photodegradation Photodegradation Phenylalkanoic_Acid->Photodegradation Decarboxylation Decarboxylation Products Hydrolysis->Decarboxylation Hydroxylation Hydroxylated Products Oxidation->Hydroxylation Ring_Cleavage Ring Cleavage Products Oxidation->Ring_Cleavage Side_Chain_Modification Side-Chain Modified Products Photodegradation->Side_Chain_Modification

Caption: Potential Degradation Pathways for Phenylalkanoic Acids.

Conclusion

The stability of an active pharmaceutical ingredient is a critical quality attribute that must be thoroughly investigated. While specific experimental data on the forced degradation of this compound is limited, the information available for structurally similar and widely used non-steroidal anti-inflammatory drugs provides valuable insights into its potential stability profile. Phenylalkanoic acids, as a class, exhibit varied susceptibility to hydrolytic, oxidative, and photolytic stress. It is imperative that comprehensive forced degradation studies, guided by the protocols outlined in this guide, are conducted to fully characterize the stability of this compound and to develop and validate a robust stability-indicating analytical method. This will ensure the quality, safety, and efficacy of any potential drug product.

References

comparison of different synthetic routes to 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-(4-Bromophenyl)butanoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed comparison of two distinct synthetic routes to this molecule, offering insights into their respective methodologies, yields, and strategic advantages.

Route 1: Enantioselective Rhodium-Catalyzed Asymmetric Conjugate Addition

This modern approach provides direct access to the enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, a crucial feature for the synthesis of chiral drug candidates. The synthesis proceeds in two main stages: a rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester, followed by hydrolysis of the resulting ester.[1]

Experimental Protocol

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

In a nitrogen-flushed flask, (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv) are suspended in 1,4-dioxane.[1] After stirring, water and triethylamine (1.0 equiv) are added, leading to a clear red solution. The mixture is heated to 30 °C, and ethyl (E)-but-2-enoate (1.2 equiv) is added.[1] The reaction is stirred for approximately 21 hours. After cooling, the reaction mixture is concentrated, and the crude product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The resulting oil is purified by silica gel chromatography to yield (S)-ethyl 3-(4-bromophenyl)butanoate.[1]

Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

The purified (S)-ethyl 3-(4-bromophenyl)butanoate is dissolved in a mixture of methanol and water. A 5.0 M aqueous solution of sodium hydroxide is added, and the mixture is heated to 50 °C for one hour.[1] After cooling, the methanol is removed under reduced pressure. The aqueous residue is washed with dichloromethane and then acidified with concentrated hydrochloric acid to a pH of 1-2. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the crude acid. The final product, (3S)-3-(4-bromophenyl)butanoic acid, is obtained as an off-white solid after crystallization from heptane.[1]

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction (Hypothetical)

Proposed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Bromobenzene

In a flask equipped with a reflux condenser and a gas trap, aluminum chloride (a Lewis acid catalyst) is suspended in a suitable solvent like dichloromethane. Bromobenzene is added, followed by the dropwise addition of crotonic anhydride or crotonyl chloride. The reaction mixture is then heated to reflux to drive the acylation. After the reaction is complete, the mixture is cooled and carefully poured onto ice. The organic layer is separated, washed, dried, and concentrated to yield (E)-1-(4-bromophenyl)but-2-en-1-one.

Step 2: Reduction of the Ketone and Alkene

The resulting α,β-unsaturated ketone can be reduced to the corresponding alkane in a single step using a strong reducing agent. A common method for this transformation is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. This would simultaneously reduce the ketone to a methylene group and the carbon-carbon double bond to a single bond.

Step 3: Alternative Reduction and Oxidation Sequence

Alternatively, the ketone could first be reduced to an alcohol using a milder reducing agent like sodium borohydride. The resulting allylic alcohol could then be subjected to hydrogenation to saturate the double bond. Finally, the secondary alcohol would need to be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid. This multi-step reduction and oxidation sequence is generally less efficient than a direct Wolff-Kishner reduction.

Comparison of Synthetic Routes

ParameterRoute 1: Asymmetric Conjugate AdditionRoute 2: Friedel-Crafts Acylation & Reduction (Hypothetical)
Starting Materials (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate, Rh catalyst, BINAP ligandBromobenzene, crotonic anhydride/chloride, AlCl₃, hydrazine hydrate
Number of Steps 22-3 (depending on reduction strategy)
Stereochemistry Enantioselective (produces (S)-enantiomer)Racemic
Overall Yield ~73% (reported for the enantiopure product)[1]Expected to be lower due to multiple steps
Reaction Conditions Mild to moderate temperatures (30-50 °C)Requires reflux and potentially high temperatures for reduction
Reagents and Catalysts Expensive Rhodium catalyst and chiral ligandRelatively inexpensive commodity chemicals
Purification Silica gel chromatography and crystallizationLikely to require chromatography and/or distillation for intermediates
Key Advantages Direct access to enantiopure product, high reported yield.Utilizes readily available and cheaper starting materials.
Key Disadvantages High cost of catalyst and ligand.Produces a racemic mixture, potentially lower overall yield, harsh reaction conditions.

Logical Flow of Synthesis Comparison

G cluster_0 Choice of Synthetic Route cluster_1 Route 1: Asymmetric Conjugate Addition cluster_2 Route 2: Friedel-Crafts & Reduction Start Target: this compound Route1_Step1 Rhodium-Catalyzed Conjugate Addition Start->Route1_Step1 Enantiopure Target Route2_Step1 Friedel-Crafts Acylation Start->Route2_Step1 Racemic Target Route1_Step2 Ester Hydrolysis Route1_Step1->Route1_Step2 Route1_Product (S)-3-(4-Bromophenyl)butanoic Acid Route1_Step2->Route1_Product Comparison Comparative Analysis (Yield, Cost, Stereocontrol, etc.) Route1_Product->Comparison Route2_Step2 Wolff-Kishner Reduction Route2_Step1->Route2_Step2 Route2_Product rac-3-(4-Bromophenyl)butanoic Acid Route2_Step2->Route2_Product Route2_Product->Comparison

Caption: A flowchart comparing the two synthetic routes to this compound.

Conclusion

The choice between these two synthetic strategies for this compound will largely depend on the specific requirements of the researcher. For applications where enantiopurity is critical, such as in the development of chiral pharmaceuticals, the Rhodium-Catalyzed Asymmetric Conjugate Addition (Route 1) is clearly the superior method, providing direct access to the desired stereoisomer in high yield.

However, if a racemic mixture of the product is sufficient and cost is a primary concern, the more classical approach via Friedel-Crafts acylation followed by reduction (Route 2) may be a viable, albeit likely lower-yielding, alternative. This route utilizes more common and less expensive starting materials and reagents. The development of a detailed and optimized protocol for this second route would be a valuable contribution to the field.

References

A Comparative Guide to the Quantitative Analysis of 3-(4-Bromophenyl)butanoic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3-(4-Bromophenyl)butanoic acid in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most appropriate method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound, based on established methodologies for similar arylalkanoic and brominated organic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, with UV detection.Separation of volatile derivatives by boiling point and mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.
Sample Preparation Simple dilution and filtration.Derivatization to a volatile ester is required.Simple dissolution with an internal standard.
Linearity (R²) ≥ 0.999[1]≥ 0.999[2]Excellent linearity over a wide range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]Low ng/mL to pg/mL range.~0.1 - 1 mM
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL[1]ng/mL range.~0.5 - 5 mM
Accuracy (% Recovery) 98 - 102%[3]95 - 105%98 - 102%
Precision (%RSD) < 2%[3]< 5%[2]< 2%
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes per sample.5 - 15 minutes per sample.
Selectivity Good, can be affected by co-eluting impurities.Excellent, provides structural information.Excellent, highly specific signals.
Strengths Robust, widely available, and cost-effective.High sensitivity and selectivity.Non-destructive, requires minimal sample preparation, and provides structural information.
Limitations Moderate sensitivity, potential for interference.Requires derivatization, which can be time-consuming.Lower sensitivity compared to MS-based methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of arylalkanoic and bromophenolic compounds.[1][4]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).

    • Initial conditions: 70% A, 30% B

    • Gradient: Linearly increase to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to increase the volatility of the analyte and is adapted from methods for the analysis of organic acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar deuterated compound)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane, Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

Derivatization and Sample Preparation:

  • Extraction:

    • To 1 mL of the reaction mixture (diluted in water if necessary), add a known amount of the internal standard.

    • Acidify the sample to pH ~2 with hydrochloric acid.

    • Extract the analyte with 2 mL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

    • Dry the combined extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of an internal standard for the quantification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents and Materials:

  • This compound reference standard

  • Internal Standard (IS): A compound with a known purity and a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Sample Preparation:

  • Accurately weigh about 10-20 mg of the reaction mixture into a vial.

  • Accurately weigh about 5-10 mg of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A simple 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Processing and Calculation:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Mandatory Visualizations

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration (HPLC) ReactionMixture->Dilution for Derivatization Extraction & Derivatization (GC-MS) ReactionMixture->Derivatization for Dissolution Dissolution with Internal Standard (qNMR) ReactionMixture->Dissolution for HPLC HPLC-UV Dilution->HPLC GCMS GC-MS Derivatization->GCMS qNMR qNMR Dissolution->qNMR Chromatogram Chromatogram Integration HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectrum Integration qNMR->Spectrum Quantification Quantification Chromatogram->Quantification Spectrum->Quantification

Caption: General workflow for the quantitative analysis of a compound in a reaction mixture.

Method_Selection_Logic node_method node_method HighSensitivity High Sensitivity Required? ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No GCMS GC-MS HighSensitivity->GCMS Yes StructuralInfo Structural Info Needed? ComplexMatrix->StructuralInfo No ComplexMatrix->GCMS Yes Speed Speed a Priority? StructuralInfo->Speed No qNMR qNMR StructuralInfo->qNMR Yes HPLC HPLC Speed->HPLC No Speed->qNMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Efficacy of Enzyme Inhibitors Targeting Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MGL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various chemical classes of inhibitors targeting two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MGL). While direct inhibitory data for 3-(4-Bromophenyl)butanoic acid derivatives on these enzymes are not available in the current scientific literature, this guide focuses on well-characterized alternative inhibitors, presenting their quantitative inhibitory data, the experimental protocols used for their evaluation, and the relevant signaling pathways.

Introduction to FAAH and MGL as Therapeutic Targets

Fatty Acid Amide Hydrolase (FAAH) and Monoglyceride Lipase (MGL) are serine hydrolases that play crucial roles in the degradation of endocannabinoids. FAAH is the primary enzyme responsible for the hydrolysis of anandamide (AEA), while MGL is the main enzyme for the breakdown of 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of these enzymes leads to an increase in the endogenous levels of AEA and 2-AG, respectively, which can potentiate their signaling through cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.[1][3][4]

Comparative Efficacy of FAAH Inhibitors

A diverse range of chemical scaffolds have been explored for the inhibition of FAAH. The following table summarizes the in vitro potency of representative compounds from different classes.

Inhibitor ClassCompoundTarget Organism/EnzymeIC50KiCitation(s)
CarbamatesURB597Recombinant Human FAAH4.6 nM-[5]
Piperidine/Piperazine UreasPF-04457845Human FAAH7.2 nM-[6]
α-KetoheterocyclesOL-135Rat Brain FAAH2.5 µM2.5 µM[3]
Piperazine CarbamatesJZL195Mouse Brain FAAH12 nM-[6]

Table 1: Comparison of the in vitro potency of selected FAAH inhibitors. IC50 represents the half-maximal inhibitory concentration, while Ki indicates the inhibition constant.

Comparative Efficacy of MGL Inhibitors

Similarly, extensive research has been dedicated to the development of potent and selective MGL inhibitors. The table below highlights the efficacy of key examples.

| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 | Citation(s) | |---|---|---|---| | Carbamates | JZL184 | Mouse Brain MGL | 8 nM |[7] | | Carbamates | URB602 | Rat Brain MGL | ~100 µM |[8] | | Natural Terpenoids | Pristimerin | Purified MGL | 93 nM |[8] | | Natural Terpenoids | Euphol | Purified MGL | 315 nM |[8] |

Table 2: Comparison of the in vitro potency of selected MGL inhibitors.

Experimental Protocols

The determination of inhibitor potency against FAAH and MGL typically involves in vitro enzyme activity assays. Below are detailed methodologies for these key experiments.

FAAH Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FAAH by 50% (IC50).

Materials:

  • Purified recombinant FAAH or tissue homogenates (e.g., rat brain).

  • FAAH substrate: Anandamide (AEA) or a fluorescent substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Test inhibitors at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

  • Detection reagents (e.g., for measuring released arachidonic acid or the fluorescent product).

Procedure:

  • Enzyme Preparation: Dilute the purified FAAH enzyme or tissue homogenate in the assay buffer to a working concentration.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the FAAH substrate.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction, for example, by adding an organic solvent.

  • Detection: Quantify the product formed. If using radiolabeled AEA, the released arachidonic acid can be measured by liquid scintillation counting. For fluorescent substrates, the fluorescence of the product is measured using a fluorometer.

  • Data Analysis: Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

MGL Inhibition Assay

Objective: To determine the IC50 of an inhibitor against MGL.

Materials:

  • Purified recombinant MGL or cell/tissue homogenates.

  • MGL substrate: 2-Arachidonoylglycerol (2-AG) or a colorimetric/fluorometric substrate.

  • Test inhibitors at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection reagents.

Procedure:

  • Enzyme and Inhibitor Preparation: Similar to the FAAH assay, prepare the MGL enzyme and a dilution series of the inhibitor.

  • Pre-incubation: Pre-incubate the MGL enzyme with the inhibitor for a specified time and temperature.

  • Reaction Initiation: Add the MGL substrate to start the reaction.

  • Reaction Incubation: Incubate the mixture for a defined period at 37°C.

  • Reaction Termination: Stop the reaction.

  • Detection: Measure the amount of product generated. This can be done by quantifying the released arachidonic acid or by measuring the signal from a synthetic substrate.

  • Data Analysis: Calculate the IC50 value as described for the FAAH assay.

Signaling Pathway and Experimental Workflow

The inhibition of FAAH and MGL directly impacts the endocannabinoid signaling pathway by increasing the availability of their respective substrates, AEA and 2-AG. The following diagrams illustrate this pathway and a typical experimental workflow for inhibitor screening.

G Endocannabinoid Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Enzymatic Degradation Depolarization Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx eCB Synthesis Endocannabinoid Synthesis Ca2+ Influx->eCB Synthesis AEA Anandamide (AEA) eCB Synthesis->AEA 2-AG 2-AG eCB Synthesis->2-AG CB1 Receptor CB1 AEA->CB1 Receptor FAAH FAAH AEA->FAAH 2-AG->CB1 Receptor MGL MGL 2-AG->MGL Signaling Cascade Signaling Cascade CB1 Receptor->Signaling Cascade Neurotransmitter Release Inhibition Neurotransmitter Release Inhibition Signaling Cascade->Neurotransmitter Release Inhibition Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites MGL->Inactive Metabolites FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH MGL_Inhibitor MGL Inhibitor MGL_Inhibitor->MGL

Caption: Endocannabinoid signaling at the synapse and points of enzymatic inhibition.

G Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Assay Selectivity Profiling (vs. other hydrolases) Lead_Compounds->Selectivity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Selectivity_Assay->In_Vivo_Studies Candidate_Drug Candidate Drug In_Vivo_Studies->Candidate_Drug

References

comparative spectroscopic analysis of phenylalkanoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Phenylalkanoic Acid Isomers

This guide provides a detailed comparative analysis of the spectroscopic properties of three key phenylalkanoic acid isomers: Phenylacetic acid, 2-Phenylpropanoic acid, and 3-Phenylpropanoic acid. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and differentiation of these compounds using various spectroscopic techniques.

Introduction

Phenylalkanoic acids are a class of organic compounds characterized by a phenyl group attached to an alkanoic acid. The position of the phenyl group on the alkyl chain significantly influences the molecule's chemical and physical properties, which in turn leads to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in various applications, including pharmaceutical synthesis and metabolic studies. This guide focuses on a comparative analysis of Phenylacetic acid, 2-Phenylpropanoic acid, and 3-Phenylpropanoic acid through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic features of the selected phenylalkanoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) and MultiplicityAssignment
Phenylacetic acid ~10-12 ppm (s, 1H) 7.24-7.36 ppm (m, 5H) 3.64 ppm (s, 2H)[1]-COOH Aromatic-H -CH₂-
2-Phenylpropanoic acid ~11-12 ppm (s, 1H) 7.20-7.40 ppm (m, 5H) 3.73 ppm (q, 1H, J=7.2 Hz) 1.52 ppm (d, 3H, J=7.2 Hz)-COOH Aromatic-H -CH- -CH₃
3-Phenylpropanoic acid ~11.05 ppm (s, 1H) 7.17-7.34 ppm (m, 5H) 2.97 ppm (t, 2H, J=7.8 Hz) 2.69 ppm (t, 2H, J=7.8 Hz)[2]-COOH Aromatic-H Ph-CH₂- -CH₂-COOH

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ)Assignment
Phenylacetic acid 177.88, 133.18, 129.34, 128.61, 127.33, 41.01[1]-COOH, Aromatic C, -CH₂-
2-Phenylpropanoic acid 180.8, 139.9, 128.7, 127.7, 127.4, 45.4, 18.2-COOH, Aromatic C, -CH-, -CH₃
3-Phenylpropanoic acid 179.0, 140.5, 128.5, 128.3, 126.2, 35.7, 30.7-COOH, Aromatic C, Ph-CH₂-, -CH₂-COOH
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid group and the phenyl ring are key to distinguishing these isomers.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-H Stretch (Aromatic)C=C Stretch (Aromatic)
Phenylacetic acid 2500-3300 (broad)~1700~3030~1600, 1495, 1450
2-Phenylpropanoic acid 2500-3300 (broad)~1705[3]~3030~1600, 1495, 1450
3-Phenylpropanoic acid 2500-3300 (broad)~1700[4]~3030~1600, 1495, 1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the phenyl group influences the stability of the resulting fragments, leading to distinct mass spectra.

Table 4: Key Mass Spectrometry Fragments (m/z and Relative Intensity)

CompoundMolecular Ion [M]⁺Key Fragments
Phenylacetic acid 13691 (100%) [C₇H₇]⁺ (tropylium ion), 118 [M-H₂O]⁺, 92[5]
2-Phenylpropanoic acid 150105 (100%) [C₈H₉]⁺, 132 [M-H₂O]⁺, 91[6]
3-Phenylpropanoic acid 150104 (100%) [C₈H₈]⁺ (styrene radical cation), 91 [C₇H₇]⁺, 132 [M-H₂O]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl group is the primary chromophore in these compounds.

Table 5: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm) in EthanolMolar Absorptivity (ε)
Phenylacetic acid ~258, ~264, ~275[7][8]~200
2-Phenylpropanoic acid ~257, ~263[9]~200-300
3-Phenylpropanoic acid ~258, ~264, ~270[10]~200

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the phenylalkanoic acid isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard single-pulse experiment with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Co-add 1024 scans.

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Collect the data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a 1 mg/mL solution of the phenylalkanoic acid isomer in a suitable solvent such as dichloromethane or methanol. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and chromatographic performance.[11]

  • GC Parameters : Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). Set the injector temperature to 250°C and use a splitless injection mode. The oven temperature program can be set to start at 70°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.[11]

  • MS Parameters : Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.

  • Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the phenylalkanoic acid isomer in ethanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use ethanol as the reference solvent.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical process of distinguishing the isomers based on their spectral data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Phenylalkanoic Acid Isomer NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Place on ATR Crystal Sample->IR_Sample MS_Sample Dissolve and Derivatize (optional) Sample->MS_Sample UV_Sample Dissolve in Ethanol Sample->UV_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS GC-MS MS_Sample->MS UV UV-Vis Spectrophotometer UV_Sample->UV NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data UV_Data UV-Vis Spectrum UV->UV_Data

Fig. 1: General experimental workflow for spectroscopic analysis.

Isomer_Differentiation_Logic cluster_spectra Spectroscopic Data NMR NMR Spectra (Chemical Shifts, Multiplicity) NMR_Interp Distinguish based on proton and carbon environments NMR->NMR_Interp IR IR Spectra (Vibrational Frequencies) IR_Interp Confirm functional groups, subtle fingerprint differences IR->IR_Interp MS Mass Spectra (Fragmentation Patterns) MS_Interp Differentiate based on fragment stability MS->MS_Interp UV UV-Vis Spectra (λmax) UV_Interp Compare electronic transitions of the phenyl ring UV->UV_Interp PAA Phenylacetic acid NMR_Interp->PAA PPA2 2-Phenylpropanoic acid NMR_Interp->PPA2 PPA3 3-Phenylpropanoic acid NMR_Interp->PPA3 MS_Interp->PAA MS_Interp->PPA2 MS_Interp->PPA3

Fig. 2: Logic for differentiating phenylalkanoic acid isomers.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of 3-(4-Bromophenyl)butanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a colorimetric method based on UV-Vis Spectrophotometry. The selection of an appropriate analytical method is crucial for ensuring the accuracy and reliability of quantification in research, development, and quality control. This document outlines the experimental protocols and performance characteristics of each technique to support informed decision-making.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of small aromatic carboxylic acids like this compound. The values are based on performance data for similar analytes and serve for comparative purposes.[1][2][3][4]

Validation ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry (Colorimetric)
Linearity (R²) > 0.999[1][3][4][5]> 0.999> 0.99
Linear Range 0.1 - 100 µg/mL[1]0.1 - 100 ng/mL[2]1 - 25 µg/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]91.0 - 97.0%[2]98.0 - 102.0%[1]
Precision (% RSD) < 2.0%[1]< 15%[2]< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL[1]~0.1-0.5 ng/L[2]~0.2 µg/mL[1]
Limit of Quantification (LOQ) ~0.1 µg/mL[1]~1 ng/L~0.7 µg/mL[1]
Specificity High[1]Very HighLow to Moderate[1]
Analysis Time per Sample 10 - 20 minutes[1]20 - 30 minutes< 10 minutes

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely utilized technique for quantifying organic molecules in pharmaceutical analysis, offering high specificity and sensitivity.[1] A reverse-phase HPLC method is suitable for this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing a small amount of acid like 0.1% phosphoric acid or 0.05% trifluoroacetic acid to ensure the carboxylic acid is in its protonated form.[1][4][6]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: The UV detector should be set to a wavelength where the analyte exhibits maximum absorbance, likely around 210 nm for the carboxylic acid group or a higher wavelength due to the aromatic ring.[7]

    • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Standard Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile. Serial dilutions are performed to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).[1]

    • Sample Preparation: The sample containing the analyte is accurately weighed and dissolved in the mobile phase or a compatible solvent. The solution is then filtered through a 0.45 µm syringe filter before injection.[1]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Stock Solution (1 mg/mL) B Serial Dilution for Calibration Standards A->B E Inject into HPLC System B->E C Prepare Sample Solution D Filter through 0.45 µm Syringe Filter C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Construct Calibration Curve (Peak Area vs. Concentration) G->H I Determine Sample Concentration H->I

Caption: Workflow for quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and require a derivatization step to convert them into more volatile esters.

Methodology:

  • Instrumentation: A standard GC system coupled with a Mass Spectrometer (MS) detector.

  • Derivatization: The carboxylic acid group is converted to a more volatile ester, for instance, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst. Another approach is reaction with benzyl bromide.[8]

    • Example Protocol (Esterification with Benzyl Bromide): To the dried sample residue, add 0.5 mL of acetone and 0.1 mL of benzyl bromide solution. Heat the mixture at 80°C for 15 minutes. After cooling, evaporate the solvent and redissolve the residue in a suitable solvent like methylene chloride for GC analysis.[8]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other components. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • MS Detection: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]

  • Quantification: An internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is typically used. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification A Sample Extraction and Drying B Add Derivatization Reagent (e.g., Benzyl Bromide) A->B C Heat to Form Volatile Ester B->C D Reconstitute in Solvent C->D E Inject into GC-MS System D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection (SIM/Scan) F->G H Generate Calibration Curve (with Internal Standard) G->H I Calculate Analyte Concentration H->I

Caption: Workflow for quantification by GC-MS.

UV-Vis Spectrophotometry (Colorimetric Method)

UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for quantification.[1] For carboxylic acids, a common approach involves a colorimetric reaction, such as the formation of ferric hydroxamate.[9][10]

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

  • Principle: The carboxylic acid is reacted with hydroxylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form a hydroxamic acid. The resulting hydroxamic acid forms a colored complex with ferric ions (Fe³⁺) in an acidic solution, which can be quantified by measuring its absorbance.[9][10]

  • Reaction Protocol:

    • To the sample containing the carboxylic acid in a suitable solvent (e.g., ethanol), add a solution of hydroxylamine hydrochloride.

    • Add a solution of DCC to initiate the formation of hydroxamic acid. The reaction can be carried out at a slightly elevated temperature (e.g., 50-60°C).[10]

    • After the reaction is complete, add an acidic solution of a ferric salt (e.g., ferric perchlorate in perchloric acid) to develop the color.[10]

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is typically around 525-540 nm for the ferric hydroxamate complex.[10][11]

  • Quantification: A calibration curve is prepared using standard solutions of this compound that have undergone the same colorimetric reaction. The absorbance of the sample is then used to determine its concentration from the calibration curve.

UVVis_Workflow cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis cluster_quant Quantification A Sample + Hydroxylamine + DCC B Formation of Hydroxamic Acid A->B Coupling Reaction C Add Acidic Ferric (Fe³⁺) Solution B->C D Formation of Colored Complex C->D Complexation E Measure Absorbance at λmax (~530 nm) D->E F Prepare Calibration Curve (Absorbance vs. Concentration) E->F G Determine Sample Concentration F->G

Caption: Workflow for quantification by UV-Vis.

References

Safety Operating Guide

Proper Disposal of 3-(4-Bromophenyl)butanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-(4-Bromophenyl)butanoic acid, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for protecting personnel and the environment.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. Key safety information is summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified waste management provider. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Conduct all handling and waste packaging activities within a certified chemical fume hood to prevent inhalation of dust or vapors.

2. Waste Segregation:

  • This compound is a halogenated organic compound due to the presence of bromine.[1]

  • It is critical to segregate this waste from non-halogenated organic waste streams. Halogenated wastes are typically incinerated under specific conditions, and mixing them with other waste types can increase disposal costs and environmental risks.[4]

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, bases, or acids in the same container.

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting solid this compound waste. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Harmful")

    • The date when the first waste was added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Waste Accumulation and Storage:

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment tray to prevent the spread of material in case of a spill.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as weighing paper, gloves, or spill cleanup debris, must also be disposed of as hazardous waste in the same container.

  • For spills, sweep up the solid material and place it in the designated hazardous waste container.[5] Do not allow the product to enter drains.[5]

6. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for a predetermined time (as per institutional guidelines, often not exceeding one year), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

7. Final Disposal:

  • The collected waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen bromide that are produced during combustion.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

G Figure 1: Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs Waste Management & Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Handle in Fume Hood A->B C 3. Segregate as Halogenated Organic Waste B->C D 4. Use Labeled, Compatible Hazardous Waste Container C->D E 5. Store in Secondary Containment in Satellite Accumulation Area D->E F 6. Keep Container Closed E->F G 7. Request Waste Pickup from EHS/Waste Vendor F->G Container Full or Storage Time Limit Reached H 8. Transport to Licensed Disposal Facility G->H I 9. High-Temperature Incineration with Emission Controls H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-(4-Bromophenyl)butanoic acid, including detailed operational procedures and waste disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Based on the hazard classifications of acute toxicity, skin irritation, serious eye irritation, and respiratory tract irritation, the following personal protective equipment is mandatory when handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.[1][2]
Body A knee-length laboratory coat.Protects skin and personal clothing from spills and contamination.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1]
Feet Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound:

  • Preparation and Engineering Controls :

    • Ensure a calibrated and certified chemical fume hood is operational before starting any work.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer :

    • Handle the solid compound within the fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with this compound sealed when not in use.

    • Clearly label all vessels containing the compound.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Halogenated Organic Waste

As a brominated organic compound, this compound must be disposed of as halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation :

    • Dispose of all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) in a designated, clearly labeled "Halogenated Solid Waste" container.

    • Dispose of all liquid waste containing this compound in a designated, clearly labeled "Halogenated Liquid Waste" container.

  • Container Management :

    • Use only approved, chemically compatible waste containers with secure lids.

    • Do not overfill waste containers. Fill to a maximum of 80% capacity.

    • Keep waste containers closed at all times, except when adding waste.

  • Waste Pickup :

    • Store the sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for requesting hazardous waste pickup.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep_ppe Don Personal Protective Equipment prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_emergency Check Eyewash and Safety Shower prep_fume_hood->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_transfer Transfer and Prepare Solution handling_weigh->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment disposal_segregate Segregate Halogenated Waste (Solid & Liquid) handling_experiment->disposal_segregate disposal_container Use Labeled Waste Containers disposal_segregate->disposal_container disposal_pickup Store for Hazardous Waste Pickup disposal_container->disposal_pickup cleanup_decontaminate Decontaminate Work Area disposal_pickup->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.